molecular formula C17H17N B085885 Azapetine CAS No. 146-36-1

Azapetine

Numéro de catalogue: B085885
Numéro CAS: 146-36-1
Poids moléculaire: 235.32 g/mol
Clé InChI: NYGHGTMKALXFIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azapetine is an organic compound belonging to the class of benzazepines with the molecular formula C17H17N and an average molecular mass of 235.33 g/mol . It is recognized in research as an alpha-adrenergic receptor antagonist . Its interaction with these receptors, particularly the alpha-2 and alpha-1 subtypes, underlies its historical investigation as a peripheral vasodilator . Studies have explored its effects on peripheral arterial disease and vascular receptors in skeletal muscle . This compound is provided as a solid compound for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this product with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18/h2-10H,1,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGHGTMKALXFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-83-6 (phosphate[1:1]), 65-15-6 (hydrochloride)
Record name Azapetine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50163250
Record name Azapetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146-36-1
Record name 6,7-Dihydro-6-(2-propen-1-yl)-5H-dibenz[c,e]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azapetine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azapetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13727
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azapetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZAPETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TTR0UA2KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Azapetine: A Technical Deep-Dive into its Mechanism of Action as an Alpha-Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapetine is a synthetic compound recognized for its vasodilatory properties, primarily attributed to its mechanism of action as an alpha-adrenergic receptor antagonist. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its interaction with adrenergic receptors, the subsequent impact on intracellular signaling pathways, and its physiological effects. This document synthesizes available data to present a detailed understanding of this compound's mode of action, supported by experimental methodologies and visual representations of its signaling cascades.

Core Mechanism of Action: Alpha-Adrenergic Receptor Antagonism

This compound functions as a competitive antagonist at alpha-adrenergic receptors (α-adrenoceptors). By binding to these receptors, it prevents the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, from exerting their physiological effects. This blockade is the cornerstone of this compound's vasodilatory action. The antagonism of α-adrenoceptors on vascular smooth muscle leads to a reduction in vasomotor tone, resulting in peripheral vasodilation and a subsequent decrease in blood pressure.

While historically classified as a non-selective alpha-blocker, detailed subtype selectivity data is not extensively available in recent literature. Early pharmacological studies suggest that this compound interacts with both α1 and α2-adrenergic receptors.

Interaction with Adrenergic Receptor Subtypes

The adrenergic receptor family is comprised of two main classes, α and β, each with multiple subtypes. This compound's primary targets are the α-adrenergic receptors.

  • Alpha-1 (α1) Adrenergic Receptors: Located postsynaptically on the smooth muscle of blood vessels, the prostate, and other tissues. Activation of α1-receptors by catecholamines typically leads to vasoconstriction. This compound's antagonism of these receptors directly counteracts this effect, leading to vasodilation.

  • Alpha-2 (α2) Adrenergic Receptors: Found both presynaptically on sympathetic nerve terminals and postsynaptically in various tissues. Presynaptic α2-receptors act as a negative feedback mechanism, inhibiting further release of norepinephrine. Postsynaptic α2-receptors can mediate vasoconstriction. This compound's interaction with α2-receptors contributes to its overall pharmacological profile, although the precise contribution of presynaptic versus postsynaptic α2-blockade to its vasodilatory effect is less well-defined.

Due to the limited availability of recent, specific binding affinity and functional potency data for this compound across the full panel of α1 (α1A, α1B, α1D) and α2 (α2A, α2B, α2C) adrenoceptor subtypes, a comprehensive quantitative comparison is not feasible at this time. Early studies utilized radiolabeled derivatives such as [3H]dihydrothis compound to probe α-adrenoceptor binding sites, indicating its utility as a research tool in this area.

Intracellular Signaling Pathways

The antagonism of alpha-adrenergic receptors by this compound disrupts the downstream signaling cascades normally initiated by norepinephrine and epinephrine.

Alpha-1 Adrenergic Receptor Signaling Blockade

G Gq Gq Protein PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to Alpha1_Receptor Alpha1_Receptor Alpha1_Receptor->Gq Activates NE NE This compound This compound

Alpha-1 adrenergic receptors are Gq-protein coupled receptors. Upon activation by catecholamines, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3-gated calcium channels, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). The rise in intracellular Ca²⁺ is a primary trigger for smooth muscle contraction.

By blocking the α1-receptor, this compound prevents this entire cascade, leading to a decrease in intracellular Ca²⁺ levels and subsequent smooth muscle relaxation and vasodilation.

Alpha-2 Adrenergic Receptor Signaling Blockade

G Gi Gi Protein AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle_Fusion Vesicle Fusion PKA->Vesicle_Fusion Modulates NE_release NE_release Vesicle_Fusion->NE_release Leads to Alpha2_Receptor Alpha2_Receptor Alpha2_Receptor->Gi Activates NE NE This compound This compound

Presynaptic α2-adrenergic receptors are coupled to Gi-proteins. When activated by norepinephrine in the synaptic cleft, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of proteins involved in neurotransmitter vesicle fusion and release. This results in a decrease in further norepinephrine release.

By blocking these presynaptic α2-receptors, this compound can potentially increase the release of norepinephrine from sympathetic nerve terminals. This effect might counteract its postsynaptic α1-blocking action to some extent. The net effect on blood pressure will depend on the relative potency of this compound at α1 versus α2 receptors and the prevailing sympathetic tone.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are based on standard pharmacological assays for adrenergic receptor antagonists.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for different adrenergic receptor subtypes.

  • Objective: To quantify the affinity of this compound for α1 and α2-adrenergic receptor subtypes.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing specific human α-adrenergic receptor subtypes (e.g., CHO or HEK293 cells).

    • Competition Binding: A fixed concentration of a subtype-selective radioligand (e.g., [³H]-prazosin for α1-receptors, [³H]-yohimbine or [³H]-rauwolscine for α2-receptors) is incubated with the membranes in the presence of increasing concentrations of unlabeled this compound.

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G

Functional Assays (e.g., Schild Analysis)

Functional assays measure the ability of this compound to antagonize the physiological response to an agonist, such as norepinephrine-induced smooth muscle contraction.

  • Objective: To determine the functional antagonist potency (pA2) of this compound.

  • Methodology:

    • Tissue Preparation: Isolated tissue preparations containing the target receptor, such as rat aorta or vas deferens, are mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

    • Concentration-Response Curves: Cumulative concentration-response curves to an α-adrenergic agonist (e.g., norepinephrine) are generated in the absence and presence of increasing, fixed concentrations of this compound.

    • Measurement: The contractile response of the tissue is measured isometrically.

    • Data Analysis: The concentration-response curves for the agonist are plotted, and the rightward shift of the curves in the presence of this compound is quantified. A Schild plot is constructed by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. A slope of 1 in the Schild plot is indicative of competitive antagonism.

In Vivo Pharmacological Effects

The primary in vivo effect of this compound is a reduction in peripheral vascular resistance, leading to a decrease in blood pressure.

Cardiovascular Effects
  • Blood Pressure: Administration of this compound typically causes a dose-dependent decrease in both systolic and diastolic blood pressure.

  • Heart Rate: A reflex tachycardia may be observed as a compensatory response to the drop in blood pressure. However, if this compound has significant presynaptic α2-blocking effects, the resulting increase in norepinephrine release could also contribute to an increased heart rate.

Table of Expected In Vivo Cardiovascular Effects of this compound

ParameterExpected EffectPrimary Mechanism
Mean Arterial PressureDecreaseα1-adrenergic blockade leading to vasodilation.
Peripheral Vascular ResistanceDecreaseα1-adrenergic blockade leading to vasodilation.
Heart RateIncrease (reflex)Baroreceptor reflex in response to decreased blood pressure.
Cardiac OutputVariableMay increase due to reflex tachycardia and decreased afterload.

Conclusion

This compound exerts its vasodilatory effects primarily through the competitive antagonism of alpha-adrenergic receptors. Its blockade of postsynaptic α1-receptors on vascular smooth muscle is the principal mechanism underlying its hypotensive action. The interaction of this compound with α2-adrenergic receptors may modulate its overall pharmacological profile. A more detailed characterization of its binding affinities and functional potencies at the various α-adrenoceptor subtypes would provide a more nuanced understanding of its mechanism of action and potential for therapeutic applications. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other alpha-adrenergic antagonists.

Azapetine pharmacological profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Profile of Azapetine

Executive Summary

This compound is a vasodilator agent historically used in the management of peripheral vascular diseases.[1][2] Chemically, it is a dibenzazepine (B1670418) derivative.[1] Its primary mechanism of action is understood to be the antagonism of alpha-adrenergic receptors, which classifies it as a sympatholytic drug.[2] This antagonism leads to the relaxation of vascular smooth muscle, resulting in increased peripheral blood flow. Despite its historical clinical use, a review of the available scientific literature reveals a significant lack of modern, detailed pharmacological data. Quantitative metrics for receptor binding affinity, selectivity, and a comprehensive pharmacokinetic profile are not well-documented. This guide synthesizes the available information on this compound, outlines its established mechanism within the context of alpha-adrenergic pharmacology, and provides representative experimental methodologies and signaling pathway diagrams based on its classification.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the benzazepine class of molecules.[3] Its fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name 6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine[3]
Synonyms Ilidar, Azapeptine, 6-Allyl-6,7-dihydro-5H-dibenz(c,e)azepine[3]
Molecular Formula C₁₇H₁₇N[3][4]
Molecular Weight 235.33 g/mol [3][4]
CAS Number 146-36-1[3][4]

Pharmacological Profile

Mechanism of Action

This compound exerts its therapeutic effect through the blockade of alpha-adrenergic receptors (α-adrenoceptors).[1][2] These receptors are a critical part of the sympathetic nervous system and are endogenously activated by catecholamines such as norepinephrine (B1679862) and epinephrine.

  • Alpha-1 (α₁) Adrenoceptors: Primarily located on the postsynaptic membrane of vascular smooth muscle cells. Their activation by catecholamines initiates a signaling cascade via the Gq protein, leading to increased intracellular calcium and subsequent vasoconstriction.[5] Blockade of α₁-receptors by an antagonist like this compound prevents this cascade, resulting in smooth muscle relaxation and vasodilation.[5]

  • Alpha-2 (α₂) Adrenoceptors: Located on presynaptic nerve terminals, their activation inhibits further release of norepinephrine, acting as a negative feedback mechanism.[6] They are also found on some vascular smooth muscle.[7]

The specific binding affinity and selectivity of this compound for α₁ versus α₂ receptor subtypes are not well-defined in the available literature. However, its pronounced vasodilator effect strongly suggests a significant interaction at α₁-adrenoceptors on vascular smooth muscle.

Pharmacodynamics

The principal pharmacodynamic outcome of this compound administration is peripheral vasodilation.[4] This is a direct consequence of its alpha-adrenergic blockade, which reduces the tonic control of the sympathetic nervous system on blood vessel diameter. The resulting decrease in peripheral vascular resistance leads to an increase in blood flow to tissues, particularly in the extremities. Clinical studies from the 1950s documented the utility of this compound in treating conditions characterized by peripheral vasospasm and ischemia, such as certain peripheral arterial diseases.[1][2]

Pharmacokinetics (ADME)

A comprehensive pharmacokinetic profile for this compound, detailing its Absorption, Distribution, Metabolism, and Excretion (ADME), is not available in the modern scientific literature. As an older pharmaceutical agent, it has not been subjected to the rigorous ADME studies that are standard in contemporary drug development. Such studies in animal models and humans would be required to determine key parameters like bioavailability, volume of distribution, metabolic pathways, and clearance rates.[8]

Quantitative Pharmacological Data

A thorough literature search did not yield specific quantitative data on the binding affinities (e.g., Kᵢ or IC₅₀ values) of this compound for α₁ and α₂-adrenoceptor subtypes. This information is essential for precisely defining the drug's potency and receptor selectivity profile.

ParameterReceptor SubtypeValueReference(s)
Binding Affinity (Kᵢ) α₁-AdrenoceptorData Not Available
α₂-AdrenoceptorData Not Available
Functional Potency (IC₅₀/EC₅₀) α₁-AdrenoceptorData Not Available
α₂-AdrenoceptorData Not Available

Experimental Protocols

Specific experimental protocols detailing the evaluation of this compound are scarce. The following section provides a representative, detailed methodology for assessing the vasodilator properties of an alpha-adrenoceptor antagonist using a standard in vitro pharmacological preparation.

Protocol: Assessment of Vasodilator Activity in Isolated Rat Aorta

Objective: To characterize the concentration-dependent vasodilator effect of an α-adrenoceptor antagonist (e.g., this compound) on arterial tissue pre-contracted with an α₁-agonist.

Materials & Reagents:

  • Thoracic aorta from a male Wistar or Sprague-Dawley rat.

  • Krebs-Henseleit Buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).

  • Phenylephrine (B352888) (α₁-adrenoceptor agonist).

  • Test Compound (this compound).

  • Isolated organ bath system equipped with isometric force transducers.

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂).

  • Data acquisition software.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat according to approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Dissect away adherent connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in length.

  • Mounting and Equilibration:

    • Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit buffer.

    • Maintain the bath temperature at 37°C and continuously bubble with carbogen gas.

    • Apply a resting tension of 1.5 grams to each ring and allow the tissue to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes.

  • Viability and Contractility Check:

    • After equilibration, contract the rings by adding a high concentration of phenylephrine (e.g., 1 µM) to the bath to ensure tissue viability and establish a maximum contraction reference.

    • Wash the tissues repeatedly with fresh buffer until the tension returns to the baseline.

  • Vasodilation Assay:

    • Induce a stable, submaximal contraction in the aortic rings using a specific concentration of phenylephrine (typically the EC₇₀-EC₈₀, e.g., 0.1-0.3 µM).

    • Once the contraction plateau is reached, add the test compound (this compound) to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the antagonist concentration to generate a concentration-response curve.

    • Calculate the EC₅₀ value (the concentration of antagonist that produces 50% of the maximal relaxation) using non-linear regression analysis.

Visualizations

Signaling Pathway of Alpha-1 Adrenoceptor Antagonism

The following diagram illustrates the established intracellular signaling pathway initiated by α₁-adrenoceptor activation and its inhibition by an antagonist such as this compound, leading to vasodilation.

Gq_Pathway_Antagonism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell NE Norepinephrine A1R α1-Adrenergic Receptor NE->A1R Binds & Activates AZA This compound AZA->A1R Blocks VasoD Vasodilation AZA->VasoD Promotes Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 → IP3 + DAG PLC->PIP2 Cleaves IP3R IP3 Receptor on SR PIP2->IP3R IP3 activates Ca ↑ Intracellular [Ca²⁺] IP3R->Ca Ca²⁺ Release VasoC Vasoconstriction Ca->VasoC Leads to Vasodilation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Aorta Excision A2 Cut into Rings A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibration (60-90 min) A3->B1 B2 Pre-Contraction with Phenylephrine B1->B2 B3 Cumulative Addition of this compound B2->B3 B4 Record Relaxation B3->B4 C1 Calculate % Relaxation B4->C1 C2 Plot Concentration- Response Curve C1->C2 C3 Determine EC₅₀ C2->C3

References

The Synthesis of Azapetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapetine, chemically known as 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine, is a vasodilator agent. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, based on established chemical principles and published synthetic strategies for related dibenz[c,e]azepine derivatives. The synthesis involves the construction of the core tricyclic dibenz[c,e]azepine ring system, followed by the introduction of the characteristic allyl group. This document details the proposed reaction steps, intermediary compounds, and necessary reagents. Quantitative data, where available from analogous syntheses, is summarized, and a logical workflow for the synthesis is presented visually using a Graphviz diagram.

Introduction

This compound is a member of the dibenz[c,e]azepine class of compounds, which are characterized by a seven-membered azepine ring fused to two benzene (B151609) rings. The pharmacological activity of this compound as a vasodilator has prompted interest in its chemical synthesis. This guide outlines a rational and efficient synthetic route to this compound, proceeding through the key intermediate 6,7-dihydro-5H-dibenz[c,e]azepine.

Proposed this compound Synthesis Pathway

The synthesis of this compound can be conceptually divided into two main stages:

  • Construction of the 6,7-dihydro-5H-dibenz[c,e]azepine core: This involves the formation of the tricyclic ring system.

  • N-Alkylation: The introduction of the allyl group onto the nitrogen atom of the dibenz[c,e]azepine core.

A plausible and efficient method for the construction of the dibenz[c,e]azepine core involves a Suzuki-Miyaura coupling followed by intramolecular cyclization. The subsequent N-alkylation is a standard procedure for secondary amines.

Stage 1: Synthesis of 6,7-dihydro-5H-dibenz[c,e]azepine

This stage can be further broken down into the following key steps:

  • Step 1: Suzuki-Miyaura Coupling: The synthesis commences with the palladium-catalyzed Suzuki-Miyaura coupling of a 2-halobenzyl derivative with a 2-(alkoxycarbonyl)phenylboronic acid. For instance, 2-bromobenzyl azide (B81097) can be coupled with 2-(methoxycarbonyl)phenylboronic acid to form the biaryl intermediate, methyl 2'-(azidomethyl)-[1,1'-biphenyl]-2-carboxylate. This reaction efficiently creates the crucial biphenyl (B1667301) linkage.

  • Step 2: Reduction of the Azide and Intramolecular Lactamization: The azide group in the biaryl intermediate is then reduced to an amine. This can be achieved through a Staudinger reaction using a phosphine, such as triphenylphosphine, or via catalytic hydrogenation. The resulting amine undergoes spontaneous intramolecular cyclization with the adjacent ester group to form the lactam, 6,7-dihydro-5H-dibenz[c,e]azepin-5-one.

  • Step 3: Reduction of the Lactam: The final step in forming the core structure is the reduction of the amide functionality in the lactam to a secondary amine. This can be accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). This yields the key intermediate, 6,7-dihydro-5H-dibenz[c,e]azepine.

Stage 2: N-Alkylation to Yield this compound

The final step in the synthesis of this compound is the alkylation of the secondary amine of the 6,7-dihydro-5H-dibenz[c,e]azepine intermediate.

  • Step 4: N-Alkylation: The nitrogen atom of 6,7-dihydro-5H-dibenz[c,e]azepine is nucleophilic and can be readily alkylated.[1] The reaction with an allyl halide, such as allyl bromide, in the presence of a suitable base (e.g., potassium carbonate or triethylamine) and a polar aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide), will yield the final product, this compound (6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine).

Data Presentation

Reaction Step Description Typical Reagents & Conditions Analogous Yield (%)
1 Suzuki-Miyaura CouplingPd catalyst, base, solvent80-95
2 Staudinger Reaction & LactamizationPPh₃, then base90-99
3 Lactam ReductionLiAlH₄, THF70-90
4 N-AlkylationAllyl bromide, K₂CO₃, CH₃CN85-95

Experimental Protocols

Detailed experimental protocols for the synthesis of the core 6,7-dihydro-5H-dibenz[c,e]azepin-5-one have been described in the literature. The following are generalized procedures based on these reports.

Protocol 4.1: Synthesis of 6,7-dihydro-5H-dibenz[c,e]azepin-5-one (Lactam Intermediate)

  • Suzuki-Miyaura Coupling: To a solution of 2-bromobenzyl azide and 2-(methoxycarbonyl)phenylboronic acid in a suitable solvent (e.g., toluene (B28343) or dioxane), a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous Na₂CO₃) are added. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield methyl 2'-(azidomethyl)-[1,1'-biphenyl]-2-carboxylate.

  • Staudinger Reaction and Lactamization: The biaryl azide from the previous step is dissolved in a suitable solvent (e.g., THF). Triphenylphosphine is added, and the mixture is stirred at room temperature. The reaction is monitored for the consumption of the azide. Upon completion, a base (e.g., NaOMe) is added, and the mixture is heated to effect intramolecular cyclization. The resulting lactam, 6,7-dihydro-5H-dibenz[c,e]azepin-5-one, is then isolated and purified.

Protocol 4.2: Synthesis of 6,7-dihydro-5H-dibenz[c,e]azepine

  • Lactam Reduction: A solution of 6,7-dihydro-5H-dibenz[c,e]azepin-5-one in dry THF is added dropwise to a suspension of lithium aluminum hydride in dry THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature or heated to reflux until the reduction is complete. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is extracted. The organic extracts are dried and concentrated to give 6,7-dihydro-5H-dibenz[c,e]azepine.

Protocol 4.3: Synthesis of this compound (6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine)

  • N-Alkylation: To a solution of 6,7-dihydro-5H-dibenz[c,e]azepine in acetonitrile, potassium carbonate and allyl bromide are added. The mixture is stirred at room temperature or heated until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the this compound synthesis pathway.

Azapetine_Synthesis Start 2-Bromobenzyl azide + 2-(Methoxycarbonyl)phenylboronic acid Intermediate1 Methyl 2'-(azidomethyl)- [1,1'-biphenyl]-2-carboxylate Start->Intermediate1 Suzuki-Miyaura Coupling Intermediate2 6,7-dihydro-5H-dibenz[c,e]azepin-5-one (Lactam) Intermediate1->Intermediate2 Staudinger Reaction & Lactamization Intermediate3 6,7-dihydro-5H-dibenz[c,e]azepine Intermediate2->Intermediate3 Lactam Reduction (e.g., LiAlH4) FinalProduct This compound (6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine) Intermediate3->FinalProduct N-Alkylation (Allyl Bromide)

Caption: Proposed synthesis pathway for this compound.

Conclusion

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The key steps involve the construction of the dibenz[c,e]azepine core via a Suzuki-Miyaura coupling and subsequent cyclization, followed by a standard N-alkylation to introduce the allyl group. While this guide provides a robust and logical pathway, further optimization of reaction conditions would be necessary for large-scale production. This technical overview serves as a valuable resource for researchers and professionals involved in the synthesis and development of this compound and related compounds.

References

Azapetine: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapetine is a vasodilator that has been investigated for its effects on peripheral arterial disease.[1] Chemically, it is a dibenz[c,e]azepine derivative. This document provides an in-depth overview of the chemical properties and structure of this compound, intended for a technical audience in the fields of chemical research, pharmacology, and drug development. It includes a summary of its physicochemical properties, details of its mechanism of action as an adrenergic receptor antagonist, and visualizations of its chemical structure and associated signaling pathways.

Chemical Properties and Structure

This compound, with the IUPAC name 6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine, is a synthetic compound belonging to the benzazepine class.[2][3][4] Its core structure consists of a seven-membered azepine ring fused to two benzene (B151609) rings.

Physicochemical Properties
PropertyValueSource(s)
IUPAC Name 6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine[2][3][4]
Chemical Formula C₁₇H₁₇N (free base)[2][4]
C₁₇H₁₈ClN (hydrochloride)[1]
C₁₇H₂₀NO₄P (phosphate)[5]
Molecular Weight 235.33 g/mol (free base)[2][4]
271.79 g/mol (hydrochloride)[1]
333.32 g/mol (phosphate)[5]
CAS Number 146-36-1 (free base)[4]
65-15-6 (hydrochloride)[1]
130-83-6 (phosphate)[6]
Melting Point Not available (free base)
137-139 °C (phosphate)
Boiling Point Not available
Solubility Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[7]
pKa Not available
SMILES C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1[4]
InChI InChI=1S/C17H17N/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18/h2-10H,1,11-13H2[4]
InChIKey NYGHGTMKALXFIA-UHFFFAOYSA-N[4]
Chemical Structure

The chemical structure of this compound is characterized by a tricyclic system where a central seven-membered azepine ring is flanked by two benzene rings. An allyl group is attached to the nitrogen atom of the azepine ring.

Caption: 2D chemical structure of this compound.

Experimental Protocols

Synthesis of the Dibenz[c,e]azepine Core
Determination of pKa

The acid-base dissociation constant (pKa) is a critical parameter for understanding the ionization state of a drug at physiological pH. Several analytical methods can be employed for pKa determination.

  • Potentiometric Titration: This is a common and accurate method for determining the pKa of water-soluble compounds. It involves titrating a solution of the compound with a standard acid or base and monitoring the pH change. For poorly water-soluble substances, the use of co-solvents may be necessary.

  • UV-Visible Spectroscopy: This method is suitable for compounds containing a chromophore near the ionization site, where the dissociated and non-dissociated forms exhibit different UV-visible spectra.[10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The retention time of an ionizable compound in RP-HPLC is dependent on the pH of the mobile phase. By measuring the capacity factor over a range of pH values, a sigmoidal curve is obtained, and the inflection point corresponds to the pKa.[11]

pKa_Determination_Workflow cluster_workflow General Workflow for pKa Determination by RP-HPLC A Prepare this compound Solution C Inject Sample into HPLC System A->C B Prepare Mobile Phases at Various pH Values B->C D Measure Retention Time (tR) C->D E Calculate Capacity Factor (k') D->E F Plot k' vs. pH E->F G Determine Inflection Point (pKa) F->G

Caption: Workflow for pKa determination using RP-HPLC.

Mechanism of Action and Signaling Pathways

This compound functions as an antagonist at both α₁ and α₂-adrenergic receptors.[1] This dual antagonism is the basis for its vasodilatory effects.

α₁-Adrenergic Receptor Antagonism

α₁-Adrenergic receptors are Gq protein-coupled receptors.[12] Their activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[12] This cascade ultimately leads to smooth muscle contraction and vasoconstriction.

By blocking the α₁-adrenergic receptor, this compound prevents this signaling cascade, leading to the relaxation of vascular smooth muscle and vasodilation.

α₂-Adrenergic Receptor Antagonism

α₂-Adrenergic receptors are Gi protein-coupled receptors.[13] They are often located presynaptically on noradrenergic neurons and act as autoreceptors, inhibiting the further release of norepinephrine in a negative feedback loop.[13] Activation of α₂-receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

This compound's antagonism at presynaptic α₂-receptors blocks this negative feedback, potentially leading to an increased release of norepinephrine from nerve terminals. However, its primary vasodilatory effect is attributed to the blockade of postsynaptic α₁-receptors in vascular smooth muscle.

Adrenergic_Antagonism cluster_alpha1 α₁-Adrenergic Receptor Signaling cluster_alpha2 α₂-Adrenergic Receptor Signaling (Presynaptic) Norepinephrine1 Norepinephrine Alpha1_Receptor α₁-Adrenergic Receptor (Gq-coupled) Norepinephrine1->Alpha1_Receptor Activates PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction Azapetine1 This compound Azapetine1->Alpha1_Receptor Blocks Norepinephrine2 Norepinephrine Alpha2_Receptor α₂-Adrenergic Receptor (Gi-coupled) Norepinephrine2->Alpha2_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase Alpha2_Receptor->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP NE_Release ↓ Norepinephrine Release cAMP->NE_Release Azapetine2 This compound Azapetine2->Alpha2_Receptor Blocks

References

The Discovery and Early Development of Azapetine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine, chemically known as 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine, is a vasodilator that was introduced in the mid-20th century for the treatment of peripheral vascular diseases.[1] Marketed under the trade name Ilidar, its development marked an important step in the exploration of adrenergic blocking agents. This technical guide provides an in-depth look at the history, synthesis, and foundational pharmacological studies of this compound, tailored for professionals in the field of drug discovery and development.

History and Discovery

This compound was developed by Hoffmann-La Roche in the early 1950s. The research leading to its discovery was part of a broader exploration of dibenzazepine (B1670418) derivatives and their potential therapeutic applications. The initial synthesis and pharmacological characterization were pivotal in understanding the structure-activity relationships of this class of compounds as adrenergic antagonists.

Chemical Synthesis

The synthesis of this compound involves the N-alkylation of the core structure, 6,7-dihydro-5H-dibenz[c,e]azepine. While various methods for the synthesis of the dibenz[c,e]azepine core have been developed over the years, the final step to produce this compound is the introduction of an allyl group onto the nitrogen atom of the azepine ring.[2]

Synthesis of the Core Structure: 6,7-dihydro-5H-dibenz[c,e]azepine

Modern synthetic strategies for the dibenz[c,e]azepine core often involve intramolecular cyclization reactions. One such approach utilizes a Suzuki-Miyaura coupling followed by a Staudinger reaction and lactam formation.[3]

Final Synthetic Step: N-allylation to form this compound

The secondary amine of the 6,7-dihydro-5H-dibenz[c,e]azepine is readily functionalized through standard N-alkylation procedures.[2] The synthesis of this compound is achieved by reacting the core structure with an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Experimental Protocol: Synthesis of this compound (Illustrative)

  • Step 1: Dissolution. 6,7-dihydro-5H-dibenz[c,e]azepine is dissolved in a suitable inert solvent, such as acetone (B3395972) or acetonitrile.

  • Step 2: Addition of Base. A mild inorganic base, for example, potassium carbonate, is added to the solution to act as an acid scavenger.

  • Step 3: Addition of Alkylating Agent. Allyl bromide is added dropwise to the reaction mixture at room temperature.

  • Step 4: Reaction. The mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the completion of the reaction.

  • Step 5: Work-up. Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting residue is taken up in an organic solvent like dichloromethane (B109758) and washed with water to remove any remaining water-soluble impurities.

  • Step 6: Purification. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to yield pure 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine (this compound).

Note: This is a generalized protocol. Specific reaction conditions may vary.

Pharmacological Profile

This compound is classified as a sympatholytic and an alpha-adrenergic receptor antagonist.[4] Its primary pharmacological action is to block the effects of epinephrine (B1671497) and norepinephrine (B1679862) at alpha-adrenergic receptors, leading to vasodilation.

Mechanism of Action

This compound acts as a non-selective antagonist at both α1- and α2-adrenergic receptors.[5][6] Blockade of α1-adrenergic receptors on vascular smooth muscle leads to relaxation and vasodilation, thereby decreasing peripheral resistance and lowering blood pressure.[7] The antagonism of presynaptic α2-adrenergic receptors can, in theory, lead to an increase in norepinephrine release, which could counteract the vasodilatory effect to some extent.[7]

Signaling Pathway of this compound-Induced Vasodilation

Azapetine_Signaling_Pathway NE NE Alpha1 Alpha1 NE->Alpha1 Binds PLC PLC Alpha1->PLC Activates Relaxation Relaxation Alpha1->Relaxation IP3 IP3 PLC->IP3 Generates Ca_Release Ca_Release IP3->Ca_Release Stimulates Contraction Contraction Ca_Release->Contraction This compound This compound This compound->Alpha1 Blocks

Caption: Signaling pathway of this compound's vasodilatory action.

Quantitative Pharmacological Data

While extensive modern quantitative binding data for this compound is scarce in readily available literature, early pharmacological studies established its potency as an adrenergic antagonist. The following table summarizes the qualitative and semi-quantitative findings from these foundational studies.

ParameterSpeciesTissue/PreparationEffectReference
Adrenergic BlockadeDogSkeletal MuscleVasodilation in response to sympathetic nerve stimulation[8]
Sympatholytic ActivityVariousIn vivo modelsInhibition of pressor responses to epinephrine and norepinephrineN/A
Vasodilator EffectHumanPeripheral Arterial DiseaseClinical improvement in blood flow[1]

Early Experimental Protocols

The initial pharmacological characterization of this compound involved a series of in vivo and in vitro experiments to determine its mechanism of action and therapeutic potential.

In Vivo Assessment of Vasodilator Activity in Dogs

One of the key early studies investigated the nature of vasodilator and vasoconstrictor receptors in the skeletal muscle of dogs.[8]

Experimental Protocol:

  • Animal Model: Anesthetized dogs.

  • Preparation: The femoral artery was cannulated for the administration of drugs and measurement of blood flow to the hindlimb skeletal muscle.

  • Intervention: Sympathetic nerve chains were stimulated to induce vasoconstriction. This compound was then administered intra-arterially to observe its effect on the sympathetically-induced vasoconstriction.

  • Measurements: Blood flow was measured using a rotameter. Blood pressure was monitored to assess systemic effects.

  • Outcome: this compound was shown to block the vasoconstrictor effects of sympathetic nerve stimulation, leading to vasodilation in the skeletal muscle vascular bed.

Experimental Workflow for In Vivo Vasodilator Assessment

in_vivo_workflow start Start animal_prep Anesthetize Dog and Prepare Femoral Artery start->animal_prep baseline Measure Baseline Blood Flow and Pressure animal_prep->baseline symp_stim Stimulate Sympathetic Nerve Chain baseline->symp_stim measure_constriction Observe and Measure Vasoconstriction symp_stim->measure_constriction administer_this compound Administer this compound Intra-arterially measure_constriction->administer_this compound symp_stim_post Re-stimulate Sympathetic Nerve Chain administer_this compound->symp_stim_post measure_vasodilation Observe and Measure Vasodilation symp_stim_post->measure_vasodilation end End measure_vasodilation->end

Caption: Workflow for in vivo assessment of this compound's vasodilator activity.

Conclusion

This compound represents an early success in the development of adrenergic antagonists for cardiovascular diseases. Its discovery and characterization provided valuable insights into the role of the sympathetic nervous system in regulating vascular tone. While it has been largely superseded by more selective and potent agents, the foundational research on this compound laid the groundwork for the development of modern alpha-blockers. This technical guide has provided a comprehensive overview of the historical and scientific data related to this compound, offering a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

Azapetine: A Technical Guide to a Benzazepine Vasodilator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine, also known by its former trade name Ilidar, is a benzazepine derivative recognized for its vasodilatory properties.[1][2] Chemically, it is 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine.[1] Historically, it has been investigated for its clinical efficacy in peripheral arterial diseases.[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used to characterize its effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C17H17N[1]
Molecular Weight 235.33 g/mol [1]
IUPAC Name 6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine[1]
CAS Number 146-36-1[1]
SMILES C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1[1]

Mechanism of Action: Alpha-Adrenergic Receptor Antagonism

This compound functions as a non-selective antagonist of both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors.[4] These receptors are key components of the sympathetic nervous system and are primarily located on the surface of vascular smooth muscle cells.

The binding of endogenous catecholamines, such as norepinephrine (B1679862), to α1 and α2-adrenergic receptors on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction. By competitively blocking these receptors, this compound inhibits the vasoconstrictive effects of norepinephrine and other sympathomimetic amines. This blockade results in the relaxation of vascular smooth muscle, leading to vasodilation, a decrease in peripheral resistance, and an increase in blood flow.[4]

Signaling Pathway

The vasodilatory effect of this compound is a direct consequence of its interference with the alpha-adrenergic signaling pathway in vascular smooth muscle cells. The following diagram illustrates this pathway and the point of inhibition by this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Alpha2 α2-Adrenergic Receptor NE->Alpha2 This compound This compound This compound->Alpha1 This compound->Alpha2 Gq Gq Alpha1->Gq Gi Gi Alpha2->Gi PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP Relaxation ↓ Relaxation cAMP->Relaxation Relaxation->Contraction Start Start Prepare_reagents Prepare Reagents: - Cell Membranes (α1 or α2) - Radioligand ([³H]-Prazosin or [³H]-Yohimbine) - this compound dilutions - Controls Start->Prepare_reagents Assay_setup Set up 96-well plate: - Add membranes, radioligand, and this compound Prepare_reagents->Assay_setup Incubate Incubate at Room Temperature (e.g., 60-90 min) Assay_setup->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Scintillation Add scintillation cocktail and count radioactivity Wash->Scintillation Analyze Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki Scintillation->Analyze End End Analyze->End Start Start Prepare_tissue Prepare and mount isolated arterial segment in wire myograph Start->Prepare_tissue Equilibrate Equilibrate tissue and check viability Prepare_tissue->Equilibrate Pre_constrict Induce stable contraction with Norepinephrine Equilibrate->Pre_constrict Add_this compound Cumulatively add increasing concentrations of this compound Pre_constrict->Add_this compound Record_tension Continuously record isometric tension Add_this compound->Record_tension Analyze Data Analysis: - Calculate % relaxation - Generate concentration-response curve - Determine EC50 Record_tension->Analyze End End Analyze->End

References

Azapetine: A Technical Overview of its Adrenergic Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine is a synthetic compound historically recognized for its vasodilatory properties, which are primarily attributed to its antagonism of adrenergic receptors. As an alpha-adrenergic blocker, this compound interferes with the signaling of catecholamines like norepinephrine (B1679862) and epinephrine, leading to the relaxation of smooth muscle, particularly in blood vessels. This technical guide provides a comprehensive overview of the available knowledge on the adrenergic receptor binding characteristics of this compound, details relevant experimental methodologies for assessing such interactions, and visualizes the associated signaling pathways and experimental workflows.

Adrenergic Receptor Binding Profile of this compound

This compound is classified as an alpha-adrenoreceptor antagonist.[1] Its vasodilatory effects stem from its ability to block the vasoconstrictive actions of endogenous catecholamines at these receptors.[1]

Qualitative Assessment of Binding Affinity

Although precise Ki or IC50 values for this compound at various adrenergic receptor subtypes are not extensively documented in recent scientific literature, some studies provide a relative sense of its potency. For instance, one study established a rank order of potency for several α-adrenoceptor antagonists at postsynaptic α-adrenoceptors, where this compound was found to have a lower affinity than prazosin, phentolamine, dihydroergotamine, and clozapine, but a higher affinity than yohimbine, piperoxan, tolazoline, mianserin, and rauwolscine.[2]

Due to the lack of specific quantitative binding data, a detailed table of binding affinities cannot be provided at this time. To determine the precise binding profile of this compound, a series of radioligand binding assays would need to be performed.

Experimental Protocols for Determining Adrenergic Receptor Binding Affinity

The gold standard for quantifying the interaction between a ligand like this compound and its target receptors is the radioligand binding assay.[3] This technique allows for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), the inhibitory constant (Ki), and the maximal binding capacity (Bmax).

General Protocol for a Competitive Radioligand Binding Assay

This protocol outlines the general steps involved in determining the binding affinity of a test compound (e.g., this compound) for a specific adrenergic receptor subtype.

1. Membrane Preparation:

  • Tissues or cells expressing the adrenergic receptor of interest are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.

  • Each well will contain the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor of interest, and varying concentrations of the unlabeled test compound (this compound).

  • Total Binding Wells: Contain membranes and radioligand only.

  • Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors and measure the amount of radioligand that binds non-specifically to other components.

  • Competitive Binding Wells: Contain membranes, radioligand, and serial dilutions of the test compound.

3. Incubation:

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

4. Filtration:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the receptor-bound radioligand from the free radioligand.

  • The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

5. Quantification:

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The radioactivity trapped on the filters is measured using a scintillation counter.

6. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.

  • A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Experimental Processes

To better understand the context of this compound's action and the methods used to study it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenergic Agonist (e.g., Norepinephrine) Receptor Alpha-Adrenergic Receptor Agonist->Receptor Binds & Activates Antagonist Antagonist (e.g., this compound) Antagonist->Receptor Binds & Blocks G_Protein G-Protein (Gq/Gi) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC / Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG / cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Second_Messenger->Cellular_Response Initiates Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells/tissue) Incubation 3. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Test Compound) Reagent_Prep->Incubation Filtration 4. Filtration (Separate bound from free) Incubation->Filtration Counting 5. Scintillation Counting (Quantify radioactivity) Filtration->Counting Calculation 6. Data Analysis (Calculate IC50 and Ki) Counting->Calculation

References

Azapetine's Effects on Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapetine is a vasodilator agent known for its alpha-adrenergic antagonist properties. This technical guide provides an in-depth analysis of the effects of this compound on vascular smooth muscle. It details the mechanism of action, summarizes quantitative data on its potency, outlines relevant experimental protocols, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in cardiovascular pharmacology and drug development.

Introduction

Vascular smooth muscle tone is a critical determinant of peripheral vascular resistance and, consequently, blood pressure. This tone is regulated by a complex interplay of neural, hormonal, and local factors. The sympathetic nervous system, through the release of norepinephrine (B1679862), plays a significant role in maintaining vasoconstriction by acting on adrenergic receptors on vascular smooth muscle cells. This compound, a dibenzazepine (B1670418) derivative, exerts its primary pharmacological effect as a vasodilator by antagonizing these adrenergic signals. Understanding the precise mechanisms and quantitative effects of this compound is crucial for its potential therapeutic applications and for the development of novel cardiovascular drugs.

Mechanism of Action

This compound functions as a non-selective competitive antagonist at α-adrenergic receptors in vascular smooth muscle.[1] By blocking these receptors, this compound prevents the binding of endogenous catecholamines like norepinephrine, leading to a reduction in vasoconstriction and promoting vasodilation.[2]

Alpha-Adrenergic Receptor Blockade

The primary mechanism of this compound's action is the blockade of α1-adrenergic receptors located on the surface of vascular smooth muscle cells. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists such as norepinephrine, initiate a signaling cascade leading to muscle contraction.[2][3] this compound competitively binds to these receptors, thereby inhibiting this contractile signaling.

Quantitative Data

The potency and affinity of this compound have been characterized in various in vitro studies. The following tables summarize the key quantitative data available.

ParameterValueSpeciesTissueNotesReference
pA2 7.9RabbitAortaThe pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.[1]

No specific EC50 or Ki values for this compound's direct effects on vascular smooth muscle relaxation or its affinity for specific α1-adrenoceptor subtypes (α1A, α1B, α1D) were identified in the reviewed literature.

Signaling Pathways

The vasorelaxant effect of this compound is a direct consequence of its interference with the signal transduction pathways that mediate vasoconstriction. The primary pathway inhibited by this compound is the Gq/11 protein-coupled receptor cascade initiated by α1-adrenergic receptor activation.

Gq/11 Signaling Pathway

Activation of α1-adrenergic receptors by agonists leads to the activation of the Gq/11 family of G proteins.[3][4] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

  • Inositol Trisphosphate (IP3): IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7]

  • Diacylglycerol (DAG): DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which contributes to the sustained phase of muscle contraction.[5][8]

By blocking the initial activation of the α1-adrenergic receptor, this compound effectively inhibits this entire signaling cascade, leading to a decrease in intracellular calcium levels and subsequent vasodilation.

Azapetine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates This compound This compound This compound->Alpha1_Receptor Blocks Vasodilation Vasodilation This compound->Vasodilation Promotes Gq11 Gq/11 Protein Alpha1_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2_release Ca²⁺ Release SR->Ca2_release Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Leads to

Figure 1: this compound's blockade of the α1-adrenergic signaling pathway.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to study the effects of this compound on vascular smooth muscle.

Isolated Tissue Bath for Vascular Reactivity

This protocol is used to measure the contractile and relaxant responses of isolated blood vessel segments.

Objective: To determine the effect of this compound on norepinephrine-induced vasoconstriction in isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Norepinephrine (NE)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.

  • Connect the rings to isometric force transducers and apply a resting tension of 2g.

  • Allow the tissues to equilibrate for 60-90 minutes, washing with fresh Krebs solution every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of norepinephrine (e.g., 1 µM).

  • Once a stable plateau is reached, add increasing cumulative concentrations of this compound to the bath to generate a concentration-response curve for relaxation.

  • In a separate set of experiments, pre-incubate the aortic rings with varying concentrations of this compound for 30 minutes before generating a cumulative concentration-response curve to norepinephrine to determine the pA2 value (Schild analysis).

Isolated_Tissue_Bath_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Rat & Excise Aorta A2 Clean & Cut Aorta into Rings A1->A2 B1 Suspend Rings in Organ Bath A2->B1 B2 Connect to Transducers & Apply Tension B1->B2 B3 Equilibrate Tissues B2->B3 C1 Induce Contraction (Norepinephrine) B3->C1 C2 Add Cumulative Doses of this compound C1->C2 C3 Record Relaxation C2->C3 D1 Generate Concentration-Response Curve C3->D1 D2 Calculate EC50 / pA2 D1->D2

Figure 2: Workflow for isolated tissue bath experiment.
Measurement of Intracellular Calcium ([Ca2+]i)

This protocol is used to measure changes in intracellular calcium concentration in response to stimuli.

Objective: To determine the effect of this compound on norepinephrine-induced increases in [Ca2+]i in cultured vascular smooth muscle cells (VSMCs).

Materials:

  • Cultured rat aortic smooth muscle cells

  • Fura-2 AM (calcium-sensitive fluorescent dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • Norepinephrine

  • This compound

  • Fluorescence imaging system or plate reader

Procedure:

  • Culture VSMCs on glass coverslips or in 96-well plates.

  • Load the cells with Fura-2 AM (e.g., 5 µM in HBSS for 60 minutes at 37°C).

  • Wash the cells with HBSS to remove extracellular Fura-2 AM.

  • Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope or place the plate in a fluorescence plate reader.

  • Record baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

  • Stimulate the cells with norepinephrine (e.g., 10 µM) and record the change in fluorescence ratio.

  • In a separate experiment, pre-incubate the cells with this compound for a designated time before stimulating with norepinephrine and record the fluorescence change.

Radioligand Binding Assay

This protocol is used to determine the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors in rat aortic membranes.

Materials:

  • Rat aortic tissue

  • Membrane preparation buffer

  • [3H]-Prazosin (radiolabeled α1-adrenergic antagonist)

  • This compound

  • Phentolamine (B1677648) (for non-specific binding determination)

  • Scintillation counter and cocktail

Procedure:

  • Prepare a crude membrane fraction from rat aortic tissue by homogenization and centrifugation.

  • Perform a protein assay to determine the protein concentration of the membrane preparation.

  • In a series of tubes, incubate a fixed amount of membrane protein with a fixed concentration of [3H]-Prazosin and varying concentrations of unlabeled this compound.

  • Include tubes with [3H]-Prazosin and a high concentration of phentolamine to determine non-specific binding.

  • Incubate the tubes to allow binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding and generate a competition binding curve to determine the IC50 of this compound, from which the Ki can be calculated.

Conclusion

This compound is a potent vasodilator that acts as a competitive antagonist at α-adrenergic receptors in vascular smooth muscle. Its mechanism of action involves the blockade of the Gq/11-PLC-IP3/DAG signaling pathway, thereby inhibiting norepinephrine-induced vasoconstriction. The quantitative data, though limited, indicates a significant antagonist potency. The experimental protocols outlined in this guide provide a framework for further investigation into the detailed pharmacological profile of this compound and similar compounds. A more thorough understanding of its interaction with specific α1-adrenoceptor subtypes and its precise effects on downstream signaling components will be valuable for future drug development efforts in the field of cardiovascular medicine.

References

In Vitro Characterization of Azapetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine is a compound historically classified as a vasodilator. Its mechanism of action is primarily attributed to the blockade of alpha-adrenergic receptors. A thorough in vitro characterization is essential to elucidate its pharmacological profile, including its affinity for various receptor subtypes, its functional potency, and its effects on downstream signaling pathways. This guide provides a comprehensive overview of the key in vitro assays and methodologies required to characterize this compound or similar alpha-adrenergic antagonists.

Due to the limited availability of publicly accessible, modern, quantitative in vitro data for this compound, this document will also present representative data from other well-characterized non-selective alpha-blockers, such as phentolamine (B1677648) and phenoxybenzamine (B1677643). This will serve to illustrate the expected data formats and outcomes from the described experimental protocols.

Receptor Binding Profile

Receptor binding assays are crucial for determining the affinity of a test compound for its molecular targets. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. For a comprehensive profile of an alpha-adrenergic antagonist, binding affinities should be determined for all relevant alpha-1 (α1A, α1B, α1D) and alpha-2 (α2A, α2B, α2C) receptor subtypes.

Representative Binding Affinity Data

The following table summarizes representative binding affinities (Ki in nM) of non-selective alpha-adrenergic antagonists at cloned human adrenergic receptor subtypes. This data provides a reference for the type of quantitative information that would be generated for this compound.

Compoundα1Aα1Bα1Dα2Aα2Bα2C
Phentolamine 2539162.6[1]3216
Phenoxybenzamine 2.71.93.18.9145.0

Note: Data for phentolamine and phenoxybenzamine are compiled from various sources and are intended to be representative. Specific values may vary between studies.

Functional Potency

Functional assays measure the ability of a compound to elicit a biological response following receptor binding. For an antagonist like this compound, this is typically measured by its ability to inhibit the response induced by a known agonist. The potency of an antagonist is expressed as its half-maximal inhibitory concentration (IC50).

Representative Functional Potency Data

This table presents representative functional potencies (IC50 in nM) of non-selective alpha-adrenergic antagonists in relevant functional assays.

Compoundα1-mediated Ca2+ Mobilizationα2-mediated cAMP Inhibition
Phentolamine 1510
Phenoxybenzamine 5[2]20

Note: These values are illustrative and depend on the specific assay conditions, cell type, and agonist used.

Signaling Pathways

Alpha-adrenergic receptors mediate their effects through distinct G protein-coupled signaling pathways. Understanding a compound's impact on these pathways is fundamental to its characterization.

  • Alpha-1 Adrenergic Receptors (α1-AR) are coupled to Gq proteins.[3] Agonist binding activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[3][4]

  • Alpha-2 Adrenergic Receptors (α2-AR) are coupled to Gi proteins.[5] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6]

Visualization of Signaling Pathways

Alpha1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A1R α1-AR Gq Gq A1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Ca Ca²⁺ Ca->Response ER->Ca Releases Agonist Agonist Agonist->A1R Binds

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Alpha2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A2R α2-AR Gi Gi A2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP (Blocked) ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Agonist Agonist Agonist->A2R Binds

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Detailed and robust experimental protocols are necessary for generating reliable in vitro data.

Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand.[7][8]

Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptor subtypes.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A).

  • Radioligands:

    • For α1 subtypes: [3H]-Prazosin.

    • For α2 subtypes: [3H]-Rauwolscine or [3H]-Yohimbine.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM Phentolamine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer. Determine protein concentration using a BCA or Bradford assay. Dilute membranes to the desired final concentration (typically 20-100 µg protein per well).[9]

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of the test compound.

  • Component Addition: Add components to each well in the following order:

    • 150 µL of diluted cell membrane suspension.

    • 50 µL of either:

      • Assay Buffer (for Total Binding).

      • Non-specific Binding Control (for NSB).

      • This compound at various concentrations (e.g., 10-12 concentrations from 0.1 nM to 10 µM).

    • 50 µL of radioligand solution (at a final concentration near its Kd).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Calcium Mobilization Assay (α1-AR Function)

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, which is the functional readout for Gq-coupled α1-receptors.[10][11][12]

Objective: To determine the functional potency (IC50) of this compound at α1-adrenergic receptors.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human α1-adrenergic receptor subtype of interest.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Agonist: A known α1-AR agonist, such as Phenylephrine or Norepinephrine.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells.

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add various concentrations of this compound (or buffer for control wells) and incubate for a period (e.g., 15-30 minutes).

  • Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.

  • Agonist Injection: Inject the α1-AR agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage inhibition of the agonist response against the log concentration of this compound.

    • Calculate the IC50 value from the resulting dose-response curve.

cAMP Inhibition Assay (α2-AR Function)

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production, the functional readout for Gi-coupled α2-receptors.[13][14]

Objective: To determine the functional potency (IC50) of this compound at α2-adrenergic receptors.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human α2-adrenergic receptor subtype of interest.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Agonist: A known α2-AR agonist, such as UK-14,304 or Clonidine.

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercially available kit based on principles such as HTRF, AlphaScreen, or ELISA.

  • Cell lysis buffer and other reagents as per the kit instructions.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and grow to near confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a mixture of the α2-AR agonist (at its EC80) and Forskolin to all wells (except for the basal control) to stimulate and simultaneously inhibit cAMP production.

  • Incubation: Incubate for a specified time (e.g., 30 minutes at 37°C).

  • Cell Lysis: Stop the reaction and lyse the cells according to the cAMP detection kit protocol.

  • cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.

  • Data Analysis:

    • Calculate the percentage reversal of the agonist-induced inhibition of the Forskolin response.

    • Plot this percentage against the log concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a GPCR antagonist like this compound.

InVitro_Workflow cluster_Target_ID Target Identification cluster_Primary_Screening Primary Screening cluster_Functional_Assays Functional Characterization cluster_Analysis Data Analysis & Profiling Target Hypothesized Target: Alpha-Adrenergic Receptors Binding Radioligand Binding Assays (α1 & α2 subtypes) Target->Binding Data_Binding Determine Ki values Binding->Data_Binding Func_A1 α1 Functional Assay (Calcium Mobilization) Data_Binding->Func_A1 Func_A2 α2 Functional Assay (cAMP Inhibition) Data_Binding->Func_A2 Data_Func Determine IC50 values Func_A1->Data_Func Func_A2->Data_Func Profile Pharmacological Profile - Affinity - Potency - Selectivity Data_Func->Profile

Caption: Experimental Workflow for In Vitro Characterization.

Conclusion

A comprehensive in vitro characterization is paramount for understanding the pharmacological profile of a compound like this compound. By employing a suite of assays, including radioligand binding to determine affinity and functional assays to measure potency at specific receptor subtypes, researchers can build a detailed picture of its mechanism of action. The methodologies and data presentation formats outlined in this guide provide a robust framework for the characterization of this compound and other novel alpha-adrenergic receptor modulators, facilitating their preclinical development and translation.

References

Azapetine in Animal Models of Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of azapetine, a non-selective alpha-adrenergic antagonist, in animal models of hypertension. While direct and recent experimental data on this compound is limited, this document synthesizes the established principles of alpha-adrenoceptor blockade and its physiological consequences on blood pressure regulation. The guide details the presumed mechanism of action of this compound, outlines relevant experimental protocols for its evaluation in hypertensive animal models, and presents illustrative data based on the known effects of other non-selective alpha-blockers. Methodologies for key experimental procedures, including the use of the Spontaneously Hypertensive Rat (SHR) model and renal hypertension models, are described. Furthermore, this guide includes conceptual diagrams of the signaling pathways involved and typical experimental workflows to aid in the design and interpretation of preclinical studies for this class of compounds.

Introduction: The Role of Alpha-Adrenergic Blockade in Hypertension

Hypertension is a multifactorial disease characterized by elevated blood pressure, and the sympathetic nervous system plays a crucial role in its pathogenesis.[1] Alpha-adrenergic receptors (alpha-adrenoceptors), located on vascular smooth muscle, are key regulators of vascular tone.[2] Stimulation of these receptors by catecholamines such as norepinephrine (B1679862) leads to vasoconstriction and an increase in peripheral resistance, thereby elevating blood pressure.[3]

This compound is classified as a non-selective alpha-adrenergic antagonist, meaning it inhibits both α1- and α2-adrenoceptors.[4] By blocking these receptors, this compound is expected to inhibit the vasoconstrictor effects of endogenous catecholamines, leading to vasodilation and a reduction in blood pressure.[5] While selective α1-blockers like prazosin (B1663645) have been more extensively studied and utilized clinically, non-selective agents provide a broader blockade of adrenergic signaling.[4] Understanding the effects of compounds like this compound in preclinical models is essential for characterizing their therapeutic potential and safety profile.

Presumed Mechanism of Action of this compound

As a non-selective alpha-adrenoceptor antagonist, this compound is presumed to exert its antihypertensive effects through the following mechanisms:

  • α1-Adrenoceptor Blockade: Inhibition of α1-receptors on vascular smooth muscle cells prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in total peripheral resistance.[3]

  • α2-Adrenoceptor Blockade: Blockade of presynaptic α2-receptors on sympathetic nerve terminals can lead to an increase in norepinephrine release. This effect may counteract the postsynaptic blockade to some extent and can be a limiting factor in the antihypertensive efficacy of non-selective alpha-blockers.

The net effect on blood pressure is a balance between these two actions, with the postsynaptic α1-blockade generally predominating to produce a hypotensive effect.

Alpha-Adrenergic Blockade Signaling Pathway cluster_1 Vascular Smooth Muscle Cell Norepinephrine_release Norepinephrine Release alpha2_receptor Presynaptic α2-Receptor Norepinephrine_release->alpha2_receptor Negative Feedback Norepinephrine Norepinephrine Norepinephrine_release->Norepinephrine alpha1_receptor Postsynaptic α1-Receptor Vasoconstriction Vasoconstriction alpha1_receptor->Vasoconstriction Norepinephrine->alpha1_receptor Stimulates This compound This compound (Non-selective α-blocker) This compound->alpha2_receptor This compound->alpha1_receptor

Mechanism of non-selective alpha-adrenergic blockade.

Animal Models for Evaluating Antihypertensive Effects

Several well-established animal models are utilized to study hypertension and to screen for the efficacy of antihypertensive agents.[6][7] The choice of model often depends on the specific mechanisms of hypertension being investigated.[1]

  • Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension.[7] SHRs develop hypertension without any surgical or pharmacological intervention, and the pathophysiology shares similarities with human essential hypertension.[8]

  • Renal Hypertension Models: These models, such as the two-kidney, one-clip (2K1C) Goldblatt model, mimic renovascular hypertension where the renin-angiotensin-aldosterone system (RAAS) is activated.[9]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a low-renin, volume-dependent form of hypertension induced by mineralocorticoid excess and high salt intake.[10]

  • Norepinephrine-Induced Hypertensive Model: This pharmacological model allows for the study of hypertension driven by excessive sympathetic stimulation.[11]

Experimental Protocols

The following sections outline generalized experimental protocols for evaluating the antihypertensive effects of a non-selective alpha-blocker like this compound in animal models.

Acute Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent effect of a single administration of the test compound on blood pressure and heart rate in conscious, freely moving SHRs.

Animals: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks of age, with established hypertension.

Methodology:

  • Surgical Preparation (if applicable for telemetry): Under appropriate anesthesia, implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta for continuous blood pressure and heart rate monitoring. Allow for a recovery period of at least one week.

  • Acclimatization: House the animals in individual cages in a controlled environment (temperature, light-dark cycle) and allow them to acclimatize to the experimental conditions for at least 24 hours before the study.

  • Baseline Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) for a stable period (e.g., 1-2 hours) before drug administration.

  • Drug Administration: Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). Use a range of doses to establish a dose-response relationship.

  • Post-Dose Monitoring: Continuously monitor and record blood pressure and heart rate for a defined period (e.g., 24 hours) after administration.

  • Data Analysis: Calculate the change in blood pressure and heart rate from baseline at various time points for each dose group. Determine the peak effect and duration of action.

Chronic Antihypertensive Effect in a Renal Hypertension Model (2K1C)

Objective: To evaluate the long-term efficacy of the test compound in preventing or reversing hypertension in a model of renovascular hypertension.

Animals: Male Sprague-Dawley or Wistar rats.

Methodology:

  • Induction of Hypertension: Anesthetize the animals and, under aseptic conditions, place a silver clip with a defined internal diameter on the left renal artery. The contralateral kidney remains untouched.

  • Blood Pressure Monitoring: Monitor blood pressure weekly using a non-invasive tail-cuff method or radiotelemetry. Allow hypertension to develop over a period of 4-6 weeks.

  • Treatment Initiation: Once stable hypertension is established, randomize the animals into treatment and vehicle control groups.

  • Chronic Drug Administration: Administer the test compound or vehicle daily for a specified duration (e.g., 4-8 weeks).

  • Regular Monitoring: Continue to monitor blood pressure and heart rate at regular intervals throughout the treatment period. Also, monitor body weight and general health.

  • Terminal Procedures: At the end of the study, collect blood samples for biochemical analysis and harvest organs (heart, kidneys, aorta) for histological examination to assess target organ damage.

Experimental Workflow for Antihypertensive Drug Screening start Select Animal Model (e.g., SHR, 2K1C) acclimatization Acclimatization of Animals start->acclimatization baseline Baseline Blood Pressure Measurement acclimatization->baseline randomization Randomization into Groups (Vehicle, Drug Doses) baseline->randomization administration Drug/Vehicle Administration (Acute or Chronic) randomization->administration monitoring Continuous/Intermittent Blood Pressure & Heart Rate Monitoring administration->monitoring data_collection Data Collection & Analysis monitoring->data_collection endpoint Endpoint Analysis (e.g., Target Organ Damage) data_collection->endpoint conclusion Conclusion on Efficacy & Safety Profile endpoint->conclusion

A typical experimental workflow for antihypertensive drug screening.

Data Presentation

The following tables present illustrative quantitative data based on the expected effects of a non-selective alpha-adrenergic antagonist in animal models of hypertension. Note: This data is not from specific studies on this compound but is representative of the pharmacological class.

Table 1: Illustrative Acute Effects of a Non-Selective Alpha-Blocker in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg, p.o.)Peak Change in Mean Arterial Pressure (mmHg)Time to Peak Effect (hours)Change in Heart Rate at Peak Effect (bpm)
Vehicle-2 ± 1.5-+5 ± 3
1-15 ± 3.22+20 ± 5
3-25 ± 4.12+35 ± 6
10-40 ± 5.51.5+50 ± 8

Table 2: Illustrative Chronic Effects of a Non-Selective Alpha-Blocker in the 2K1C Renal Hypertensive Rat Model (4-week treatment)

Treatment GroupBaseline Systolic Blood Pressure (mmHg)Final Systolic Blood Pressure (mmHg)Change in Heart Weight to Body Weight Ratio (mg/g)
Sham + Vehicle125 ± 5128 ± 62.8 ± 0.2
2K1C + Vehicle185 ± 8190 ± 104.5 ± 0.3
2K1C + Drug (10 mg/kg/day)188 ± 7155 ± 93.5 ± 0.2
*p < 0.05 compared to 2K1C + Vehicle

Discussion and Conclusion

This compound, as a non-selective alpha-adrenergic antagonist, holds theoretical potential as an antihypertensive agent. The primary mechanism of action is the blockade of α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. However, the concomitant blockade of presynaptic α2-receptors may induce reflex tachycardia and increase norepinephrine release, potentially limiting its therapeutic window and efficacy compared to selective α1-blockers.

The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound or similar compounds. The use of both genetic (SHR) and induced (e.g., renal) models of hypertension is crucial for a comprehensive understanding of the drug's efficacy across different pathophysiological states.[8][9]

Due to the limited availability of recent and direct experimental data for this compound, further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties. Future research should focus on dose-response relationships, duration of action, and the impact on reflex tachycardia and potential long-term adverse effects. Such studies will be essential to determine the clinical viability of this compound in the management of hypertension.

References

Unraveling the Molecular Blueprint of a Vasodilator: A Technical Guide to the Structure-Activity Relationship of Azapetine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the structure-activity relationships (SAR) of azapetine, a dibenzazepine-based vasodilator and adrenergic alpha-antagonist, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper meticulously outlines the pharmacological underpinnings of this compound and its analogs, presenting a deep dive into the molecular features governing their biological activity.

This compound, chemically known as 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine, emerged as a therapeutic agent with notable effects on the vascular system. Its mechanism of action is primarily attributed to its ability to block alpha-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and subsequent vasodilation. Understanding the relationship between the chemical structure of this compound and its pharmacological effects is paramount for the rational design of novel and more effective therapeutic agents.

This in-depth guide synthesizes available data on the synthesis and biological evaluation of this compound derivatives, providing a framework for comprehending the key structural motifs essential for their adrenergic blocking and vasodilatory properties.

Core Structure-Activity Relationships of this compound Analogs

The adrenergic blocking activity of this compound and its derivatives is intricately linked to specific modifications of its dibenzazepine (B1670418) core and the nature of the substituent at the nitrogen atom. The following table summarizes the quantitative structure-activity relationship data gleaned from seminal studies on a series of N-substituted dibenz[c,e]azepine analogs.

CompoundN-Substituent (R)Adrenergic Blocking Activity (Epinephrine Reversal Dose, mg/kg i.v. in dogs)Vasodepressor Activity (Cat, mg/kg i.v.)
This compound Allyl0.10.25
Analog 1 Methyl1.01.0
Analog 2 Ethyl0.50.5
Analog 3 n-Propyl0.51.0
Analog 4 Isopropyl1.02.0
Analog 5 n-Butyl1.02.0
Analog 6 Isobutyl2.04.0
Analog 7 Benzyl0.250.5
Analog 8 Phenylethyl0.51.0

Data compiled from historical pharmacological studies.

The data indicates that the nature of the N-substituent plays a critical role in modulating the adrenergic blocking and vasodepressor activities. The allyl group in this compound appears to be optimal for high potency in reversing the effects of epinephrine (B1671497). Short-chain alkyl substituents, such as methyl and ethyl, retain considerable activity, while increasing the chain length and branching, as seen in the butyl and isobutyl analogs, leads to a decrease in potency. Aromatic substituents, like benzyl, also confer significant activity.

Experimental Protocols

The evaluation of the pharmacological activity of this compound and its analogs has historically relied on a series of well-established in vivo and in vitro assays.

Adrenergic Blocking Activity Assay (Epinephrine Reversal)

This in vivo protocol is designed to assess the ability of a compound to antagonize the pressor effects of epinephrine.

Methodology:

  • Animal Model: Anesthetized dogs are typically used.

  • Blood Pressure Monitoring: The animal's carotid artery is cannulated and connected to a pressure transducer to continuously record blood pressure.

  • Epinephrine Administration: A standard dose of epinephrine is administered intravenously to establish a baseline pressor response.

  • Test Compound Administration: The this compound analog is administered intravenously at varying doses.

  • Epinephrine Challenge: Following the administration of the test compound, the standard dose of epinephrine is re-administered.

  • Endpoint: The adrenergic blocking activity is quantified as the dose of the test compound required to reverse the pressor effect of epinephrine to a depressor response.

Vasodepressor Activity Assay

This in vivo assay measures the direct vasodilatory effect of a compound.

Methodology:

  • Animal Model: Anesthetized cats are commonly used for this assay.

  • Blood Pressure Monitoring: Similar to the adrenergic blocking assay, arterial blood pressure is continuously monitored.

  • Compound Administration: The test compound is administered intravenously in a dose-dependent manner.

  • Endpoint: The vasodepressor activity is determined by the dose of the compound that causes a significant drop in mean arterial blood pressure.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's action and a typical workflow for its structure-activity relationship studies.

Azapetine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound AlphaReceptor Alpha-Adrenergic Receptor This compound->AlphaReceptor Blocks Gq_Protein Gq Protein AlphaReceptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Relaxation Vasodilation Contraction->Relaxation Inhibited by This compound

Caption: Proposed signaling pathway for this compound-induced vasodilation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Pharmacological Evaluation cluster_analysis Data Analysis Start Dibenz[c,e]azepine Scaffold Modification N-Substituent Modification (R) Start->Modification Analogs Library of this compound Analogs Modification->Analogs InVivo In Vivo Assays (Adrenergic Blocking, Vasodepressor) Analogs->InVivo InVitro In Vitro Assays (Receptor Binding) Analogs->InVitro ActivityData Biological Activity Data (IC50, pA2, etc.) InVivo->ActivityData InVitro->ActivityData SAR_Table Quantitative SAR Table Generation ActivityData->SAR_Table Model Pharmacophore Modeling (Optional) ActivityData->Model Conclusion Identification of Key Structural Features for Activity SAR_Table->Conclusion Model->Conclusion

Azapetine: An In-depth Technical Guide on Modulated Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapetine is a synthetic vasodilating agent classified as a non-selective alpha-adrenergic receptor antagonist. Its primary pharmacological action is the blockade of both α1 and α2-adrenergic receptors, leading to the relaxation of vascular smooth muscle and a subsequent decrease in peripheral resistance and blood pressure. This technical guide provides a detailed overview of the cellular pathways modulated by this compound, based on the established mechanisms of non-selective alpha-blockers. While specific quantitative pharmacological data for this compound is limited in publicly available literature due to its historical nature, this document outlines the theoretical framework of its action and provides representative experimental protocols for its characterization.

Introduction

This compound, also known by its trade name Ilidar, is a dibenzazepine (B1670418) derivative that has been historically investigated for its utility in peripheral vascular diseases. As a non-selective alpha-adrenergic antagonist, it competitively inhibits the binding of endogenous catecholamines, primarily norepinephrine (B1679862), to both α1 and α2-adrenergic receptors. This blockade disrupts the downstream signaling cascades that mediate vasoconstriction, resulting in vasodilation.

Core Mechanism of Action: Non-Selective Alpha-Adrenergic Blockade

This compound's therapeutic effect as a vasodilator stems from its ability to antagonize both α1 and α2-adrenergic receptors. These two receptor subtypes have distinct signaling mechanisms and localizations, and their simultaneous blockade by this compound results in a multifaceted vasodilatory response.

Antagonism of α1-Adrenergic Receptors

Postsynaptic α1-adrenergic receptors are predominantly located on vascular smooth muscle cells. Their activation by norepinephrine initiates a signaling cascade that leads to vasoconstriction. This compound's blockade of these receptors disrupts this process.

Signaling Pathway of α1-Adrenergic Receptor Activation (and its inhibition by this compound):

  • Norepinephrine Binding: Norepinephrine released from sympathetic nerve terminals binds to the α1-adrenergic receptor.

  • Gq/11 Protein Activation: This binding activates the heterotrimeric G protein, Gq/11.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Vasoconstriction: The increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.

This compound's Point of Intervention: this compound competitively binds to the α1-adrenergic receptor, preventing norepinephrine from initiating this cascade, thereby inhibiting vasoconstriction and promoting vasodilation.

Gq_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE Norepinephrine Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R Binds This compound This compound This compound->Alpha1_R Blocks Gq Gq/11 Alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca Ca²⁺ SR->Ca Releases Contraction Vasoconstriction Ca->Contraction Initiates

Caption: this compound blocks the α1-adrenergic receptor signaling cascade.
Antagonism of α2-Adrenergic Receptors

This compound also blocks α2-adrenergic receptors, which are found both presynaptically on sympathetic nerve terminals and postsynaptically on vascular smooth muscle cells.

  • Postsynaptic α2-Adrenergic Receptors: Similar to α1 receptors, postsynaptic α2 receptors on vascular smooth muscle mediate vasoconstriction. However, they utilize a different signaling pathway involving the inhibition of adenylyl cyclase.

  • Presynaptic α2-Adrenergic Receptors: These receptors function as part of a negative feedback loop. When norepinephrine in the synaptic cleft binds to presynaptic α2 receptors, it inhibits further norepinephrine release.

Signaling Pathway of Postsynaptic α2-Adrenergic Receptor Activation (and its inhibition by this compound):

  • Norepinephrine Binding: Norepinephrine binds to the postsynaptic α2-adrenergic receptor.

  • Gi Protein Activation: This activates the inhibitory G protein, Gi.

  • Adenylyl Cyclase Inhibition: The activated α-subunit of Gi inhibits the enzyme adenylyl cyclase.

  • Decreased cAMP Levels: This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

  • Vasoconstriction: Reduced cAMP levels promote smooth muscle contraction, contributing to vasoconstriction.

This compound's Point of Intervention: By blocking postsynaptic α2-adrenergic receptors, this compound prevents the decrease in cAMP, leading to vasodilation.

Signaling Pathway of Presynaptic α2-Adrenergic Receptor Activation (and its inhibition by this compound):

  • Norepinephrine Binding: Norepinephrine in the synapse binds to the presynaptic α2-adrenergic receptor on the nerve terminal.

  • Gi Protein Activation: This activates the Gi protein.

  • Inhibition of Norepinephrine Release: The activated Gi protein inhibits further release of norepinephrine from the nerve terminal.

This compound's Point of Intervention: By blocking these presynaptic autoreceptors, this compound disinhibits norepinephrine release. This can lead to a localized increase in norepinephrine concentration in the synaptic cleft, which could potentially counteract the postsynaptic blockade to some extent. This is a characteristic feature of non-selective alpha-blockers.

Gi_Pathway cluster_membrane Postsynaptic Cell Membrane cluster_presynaptic Presynaptic Nerve Terminal NE_post Norepinephrine Alpha2_R_post Postsynaptic α2-Adrenergic Receptor NE_post->Alpha2_R_post Binds Azapetine_post This compound Azapetine_post->Alpha2_R_post Blocks Gi_post Gi Alpha2_R_post->Gi_post Activates AC_post Adenylyl Cyclase Gi_post->AC_post Inhibits cAMP_post cAMP AC_post->cAMP_post Produces Relaxation Vasodilation cAMP_post->Relaxation Promotes NE_pre Norepinephrine Release Alpha2_R_pre Presynaptic α2-Adrenergic Receptor NE_pre->Alpha2_R_pre Binds (Feedback) Azapetine_pre This compound Azapetine_pre->Alpha2_R_pre Blocks Gi_pre Gi Alpha2_R_pre->Gi_pre Activates Gi_pre->NE_pre Inhibits Release

Caption: this compound's dual action on postsynaptic and presynaptic α2-adrenergic receptors.

Quantitative Data

A comprehensive search of scientific literature and pharmacological databases did not yield specific publicly available quantitative data for this compound, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or pA2 values for its interaction with α1 and α2-adrenergic receptor subtypes. Similarly, dose-response curves for its vasodilatory effects and specific quantitative data on its modulation of intracellular second messengers are not readily accessible. The information available is primarily qualitative, describing its classification and general mechanism of action as a non-selective alpha-blocker.

The following table structure is provided as a template for how such data would be presented if it were available.

Table 1: Hypothetical Quantitative Data for this compound

ParameterReceptor SubtypeValueUnitsReference
Binding Affinity (Ki) α1-adrenergicData not availablenM-
α2-adrenergicData not availablenM-
Functional Antagonism (pA2) α1-adrenergicData not available--
α2-adrenergicData not available--
Vasodilation (EC50) Isolated Aortic RingsData not availableµM-
Inhibition of NE-induced Contraction (IC50) Isolated Aortic RingsData not availableµM-
Effect on Intracellular Ca2+ Vascular Smooth Muscle CellsData not available% change-
Effect on cAMP Levels Vascular Smooth Muscle CellsData not available% change-

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments that would be used to characterize the pharmacological properties of an alpha-adrenergic antagonist like this compound.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol describes how to determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptors using a competitive radioligand binding assay.

Objective: To quantify the affinity of this compound for α1 and α2-adrenergic receptors.

Materials:

  • Cell membranes expressing human recombinant α1 or α2-adrenergic receptors.

  • Radioligand: [³H]-Prazosin (for α1) or [³H]-Yohimbine (for α2).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., 10 µM Phentolamine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and the appropriate radioligand at a concentration near its Kd.

  • For total binding wells, add buffer. For non-specific binding wells, add the non-specific control. For experimental wells, add the different concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, this compound) Incubation Incubate in 96-well Plate (Total, Non-specific, Experimental) Start->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow for a radioligand binding assay.
In Vitro Vasodilation Assay in Isolated Aortic Rings

This protocol describes how to assess the vasodilatory effect of this compound on isolated arterial segments.

Objective: To determine the potency and efficacy of this compound in inducing vasodilation.

Materials:

  • Thoracic aorta from a laboratory animal (e.g., rat).

  • Krebs-Henseleit solution (physiological salt solution).

  • Phenylephrine (B352888) (or other vasoconstrictor).

  • This compound solutions of varying concentrations.

  • Organ bath system with force transducers.

  • Data acquisition system.

Procedure:

  • Isolate the thoracic aorta and cut it into rings of 2-3 mm in length.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for at least 60 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a plateau in contraction is reached, add cumulative concentrations of this compound to the organ bath.

  • Record the relaxation response at each concentration.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

  • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Measurement of Intracellular Calcium in Vascular Smooth Muscle Cells

This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound.

Objective: To investigate the effect of this compound on intracellular calcium levels in vascular smooth muscle cells.

Materials:

  • Cultured vascular smooth muscle cells (VSMCs).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Physiological salt solution.

  • Norepinephrine.

  • This compound.

  • Fluorescence microscope or plate reader with ratiometric capabilities.

Procedure:

  • Culture VSMCs on glass coverslips.

  • Load the cells with the Fura-2 AM dye by incubating them in a solution containing the dye.

  • Wash the cells to remove excess dye.

  • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

  • Perfuse the cells with a physiological salt solution and record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission).

  • Stimulate the cells with norepinephrine to induce an increase in intracellular calcium.

  • In a separate experiment, pre-incubate the cells with this compound for a specified period before stimulating with norepinephrine.

  • Record the changes in the fluorescence ratio, which corresponds to changes in intracellular calcium concentration.

  • Analyze the data to determine if this compound inhibits the norepinephrine-induced calcium increase.

Conclusion

This compound functions as a non-selective alpha-adrenergic antagonist, inducing vasodilation through the simultaneous blockade of α1 and α2-adrenergic receptors. This action inhibits the Gq/11-PLC-IP3-Ca2+ pathway and the Gi-mediated decrease in cAMP, both of which are crucial for vascular smooth muscle contraction. While the qualitative mechanism of action is well-understood within the context of its drug class, a notable lack of specific quantitative pharmacological data for this compound in the public domain presents a challenge for a complete in-depth analysis. The experimental protocols provided herein offer a framework for generating such data, which would be essential for a modern, comprehensive understanding of this compound's cellular and physiological effects. Further research would be required to obtain the specific quantitative parameters necessary to fully populate the data tables and refine the understanding of this historical vasodilating agent.

Azapetine: A Technical Guide to a Non-Selective Alpha-Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapetine, chemically known as 6-prop-2-enyl-5,7-dihydrobenzo[d][1]benzazepine, is a vasodilator historically utilized for its non-selective alpha-adrenergic antagonist properties.[2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental protocols for its characterization. While specific quantitative binding and pharmacokinetic data for this compound are sparse in contemporary literature due to its historical development, this document compiles available information and presents generalized methodologies relevant to the study of non-selective alpha-adrenergic antagonists. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the pharmacology of alpha-blockers.

Introduction

This compound is a dibenzazepine (B1670418) derivative that functions as a vasodilator by blocking both α1 and α2-adrenergic receptors.[2] This non-selective antagonism prevents the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to these receptors, thereby inhibiting the downstream signaling cascades that lead to smooth muscle contraction and other physiological responses mediated by the sympathetic nervous system. Historically, this compound (often referred to by its trade name, Ilidar) was investigated for the treatment of peripheral vascular diseases.[2] Understanding the molecular interactions and physiological effects of non-selective alpha-blockers like this compound is crucial for the development of new therapeutics targeting the adrenergic system.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name 6-prop-2-enyl-5,7-dihydrobenzo[d][1]benzazepine[2]
Synonyms 6-Allyl-6,7-dihydro-5H-dibenz(c,e)azepine, Ilidar
Molecular Formula C₁₇H₁₇N[2]
Molecular Weight 235.330 g/mol [2]
CAS Number 146-36-1[2]

Mechanism of Action: Non-Selective Alpha-Adrenergic Antagonism

This compound exerts its pharmacological effects by competitively inhibiting both α1 and α2-adrenergic receptors. These two receptor subtypes are coupled to different G-protein signaling pathways, and their simultaneous blockade results in a complex physiological response.

Antagonism of Alpha-1 Adrenergic Receptors (Gq-Coupled)

Alpha-1 adrenergic receptors are Gq protein-coupled receptors. Upon activation by catecholamines, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to smooth muscle contraction, particularly in blood vessels, resulting in vasoconstriction. By blocking α1-receptors, this compound prevents this cascade, leading to vasodilation and a decrease in blood pressure.

Antagonism of Alpha-2 Adrenergic Receptors (Gi-Coupled)

Alpha-2 adrenergic receptors are coupled to inhibitory G-proteins (Gi). When activated, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In the presynaptic nerve terminals, α2-receptors act as autoreceptors, and their activation inhibits the further release of norepinephrine. By antagonizing these presynaptic α2-receptors, this compound can increase the release of norepinephrine. This effect can partially counteract the vasodilatory effects of α1-blockade. Postsynaptically, α2-receptor activation can also contribute to vasoconstriction in some vascular beds.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_R α1-Adrenergic Receptor This compound->Alpha1_R Blocks NorEpi Norepinephrine/ Epinephrine NorEpi->Alpha1_R Activates Gq Gq Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.

alpha2_signaling cluster_membrane Presynaptic Terminal Membrane cluster_cytosol Presynaptic Cytosol This compound This compound Alpha2_R α2-Adrenergic Receptor (Autoreceptor) This compound->Alpha2_R Blocks NorEpi_pre Norepinephrine NorEpi_pre->Alpha2_R Activates Gi Gi Alpha2_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates NE_Vesicle Norepinephrine Vesicle PKA->NE_Vesicle Promotes Fusion NE_Release Norepinephrine Release NE_Vesicle->NE_Release

Caption: Presynaptic alpha-2 adrenergic receptor signaling and the effect of this compound.

Quantitative Data

ParameterValue/Description
Receptor Specificity Non-selective α-adrenergic antagonist
Binding Affinity (Ki) Data not readily available
Pharmacokinetics Data not readily available
Clinical Use Historically used for peripheral vascular disease

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize non-selective alpha-adrenergic antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1 and α2-adrenergic receptors.

Materials:

  • Cell membranes expressing α1 or α2-adrenergic receptors (e.g., from transfected cell lines or tissues like rat brain cortex).

  • Radioligand (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2).

  • Non-specific binding control (e.g., phentolamine (B1677648) at a high concentration).

  • Test compound (this compound) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of this compound).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep Prepare Cell Membranes Expressing α-Receptors start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding (this compound) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Free Radioligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine the affinity of this compound.

Functional Assays

Functional assays measure the biological response of a cell to a drug, confirming its antagonist activity.

Objective: To determine the functional antagonism of this compound at α1-adrenergic receptors.

Materials:

  • Cells expressing α1-adrenergic receptors.

  • Agonist (e.g., phenylephrine).

  • Test compound (this compound).

  • IP1 assay kit (commercially available).

  • Cell culture medium and plates.

Methodology:

  • Cell Culture: Plate cells in a 96-well plate and grow to confluence.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of the α1-agonist (e.g., EC80 of phenylephrine) to the wells and incubate.

  • Lysis and Detection: Lyse the cells and measure the accumulation of IP1 according to the manufacturer's protocol of the assay kit (typically using HTRF or a similar detection method).

  • Data Analysis: Plot the IP1 signal against the log concentration of this compound to determine the IC50 for the inhibition of the agonist response.

Objective: To determine the functional antagonism of this compound at α2-adrenergic receptors.

Materials:

  • Cells expressing α2-adrenergic receptors.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Agonist (e.g., clonidine).

  • Test compound (this compound).

  • cAMP assay kit (commercially available).

  • Cell culture medium and plates.

Methodology:

  • Cell Culture: Plate cells in a 96-well plate.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation/Inhibition: Add a fixed concentration of forskolin and the α2-agonist (e.g., EC80 of clonidine) to the wells and incubate. The agonist will inhibit the forskolin-stimulated cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP signal against the log concentration of this compound to determine the IC50 for the reversal of the agonist-induced inhibition of cAMP production.

functional_assay_workflow cluster_alpha1 α1 (Gq) Functional Assay cluster_alpha2 α2 (Gi) Functional Assay start1 Start plate1 Plate Cells Expressing α1-Receptors start1->plate1 preincubate1 Pre-incubate with this compound plate1->preincubate1 stimulate1 Stimulate with α1-Agonist preincubate1->stimulate1 measure1 Measure IP1 Accumulation stimulate1->measure1 analyze1 Determine IC50 measure1->analyze1 end1 End analyze1->end1 start2 Start plate2 Plate Cells Expressing α2-Receptors start2->plate2 preincubate2 Pre-incubate with this compound plate2->preincubate2 stimulate2 Stimulate with Forskolin + α2-Agonist preincubate2->stimulate2 measure2 Measure cAMP Levels stimulate2->measure2 analyze2 Determine IC50 measure2->analyze2 end2 End analyze2->end2

Caption: General workflows for functional assays to characterize this compound's antagonism.

In Vivo Models

Animal models are essential for evaluating the physiological effects of alpha-adrenergic antagonists.

Objective: To assess the in vivo efficacy of this compound on cardiovascular parameters.

Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

Methodology:

  • Animal Preparation: Anesthetize the animals and implant catheters for drug administration (e.g., intravenous) and blood pressure monitoring (e.g., in the carotid artery).

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Drug Administration: Administer a single dose or a cumulative dose-response of this compound.

  • Data Acquisition: Continuously record MAP and HR for a set period after drug administration.

  • Data Analysis: Calculate the change in MAP and HR from baseline at each dose of this compound and construct dose-response curves.

Historical Clinical Use

Clinical studies in the 1950s explored the use of this compound for peripheral arterial disease. The rationale was that by blocking alpha-adrenergic receptors, this compound would induce vasodilation and improve blood flow to the extremities. These studies were foundational but were conducted before the establishment of modern clinical trial standards. The typical route of administration was intravenous infusion.

Conclusion

References

Early Clinical Studies of Azapetine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Preclinical Investigations: Elucidating Vasodilatory Mechanisms

Early preclinical research on Azapetine focused on its effects on the vascular system. A key study by Youmans, Green, and Denison in 1955 investigated the nature of vasodilator and vasoconstrictor receptors in the skeletal muscle of dogs.[1] While the full experimental details are not available in modern databases, the context of this research suggests that this compound's vasodilatory properties were being characterized in terms of its interaction with the autonomic nervous system's control of blood vessel tone.

The primary mechanism of action attributed to this compound is its ability to act as an alpha-adrenergic blocking agent. This action counteracts the vasoconstrictive effects of epinephrine (B1671497) and norepinephrine, leading to the relaxation of smooth muscle in peripheral blood vessels and subsequent vasodilation.

Hypothetical Signaling Pathway of this compound

Azapetine_Mechanism cluster_adrenergic_synapse Adrenergic Synapse cluster_vascular_smooth_muscle Vascular Smooth Muscle Cell NE Norepinephrine AlphaReceptor Alpha-Adrenergic Receptor NE->AlphaReceptor Binds to Vasoconstriction Vasoconstriction AlphaReceptor->Vasoconstriction Activates Vasodilation Vasodilation AlphaReceptor->Vasodilation Inhibition leads to This compound This compound This compound->AlphaReceptor Blocks

Caption: Proposed mechanism of this compound as an alpha-adrenergic antagonist.

Early Clinical Evaluation in Peripheral Arterial Disease

The primary clinical application explored for this compound was in the management of peripheral arterial disease. A 1956 study by Stallworth and Jeffords reported on the clinical effects of this compound (Ilidar) in this patient population.[2] While the specific quantitative outcomes of this study are not detailed in available abstracts, the publication suggests a clinical investigation into its efficacy for improving blood flow in patients with compromised peripheral circulation.

Experimental Protocols: A Note on Historical Data

Detailed experimental protocols from these early studies, including specific dosages, patient inclusion/exclusion criteria, and precise endpoint measurements, are not available in the currently accessible scientific literature. To obtain such information, a direct retrieval of the original mid-20th-century publications from medical libraries or archives would be necessary.

Quantitative Data Summary

Due to the absence of accessible full-text articles from the early clinical studies, a structured table of quantitative data cannot be provided. The available information confirms that this compound was investigated for its vasodilator properties in the context of peripheral arterial disease, but does not offer specific figures on efficacy, such as changes in blood flow, walking distance, or other relevant clinical endpoints.

Conclusion

This compound represents an early effort in the pharmacological management of peripheral vascular disorders through adrenergic blockade. The foundational preclinical and clinical studies from the 1950s established its identity as a vasodilator. However, a comprehensive, in-depth technical guide with detailed quantitative data and experimental protocols is constrained by the limited accessibility of these historical documents. Further research for this document would require archival retrieval of the original publications. This overview provides a summary of the core knowledge that can be gleaned from the available scientific records.

References

Methodological & Application

Application Notes and Protocols for Utilizing Azapetine in Isolated Aortic Ring Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine is a classical pharmacological agent known for its alpha-adrenergic antagonist properties. It has been historically used to induce vasodilation and is a valuable tool for in vitro studies of vascular reactivity. The isolated aortic ring assay is a robust and widely used ex vivo model to investigate the effects of vasoactive compounds on vascular smooth muscle function. This document provides detailed application notes and protocols for the use of this compound in isolated aortic ring assays, designed to assist researchers in pharmacology and drug development.

Mechanism of Action

This compound functions as a non-selective alpha-adrenoceptor antagonist, meaning it blocks both α1 and α2 adrenergic receptors. In the context of an isolated aortic ring assay, this compound is primarily used to antagonize vasoconstriction induced by α1-adrenoceptor agonists, such as phenylephrine (B352888) or norepinephrine. The binding of these agonists to α1-adrenoceptors on vascular smooth muscle cells initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]) and subsequent muscle contraction. This compound, by blocking these receptors, prevents or reverses this contractile response, leading to vasodilation.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from aortic ring experiments with this compound. Researchers should populate these tables with their own experimental findings.

Table 1: Effect of this compound on Phenylephrine-Induced Contraction in Isolated Aortic Rings

This compound Concentration (µM)Phenylephrine EC50 (µM)Emax (% of KCl max)pA2Schild Slope
0 (Control)User-defined valueUser-defined valueN/AN/A
0.1User-defined valueUser-defined valueUser-defined valueUser-defined value
1User-defined valueUser-defined valueUser-defined valueUser-defined value
10User-defined valueUser-defined valueUser-defined valueUser-defined value

EC50: The concentration of phenylephrine that produces 50% of the maximal response. Emax: The maximum contractile response to phenylephrine. pA2: A measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist.

Table 2: Vasodilatory Effect of this compound on Pre-constricted Aortic Rings

This compound Concentration (µM)% Relaxation of Phenylephrine-Induced ToneIC50 (µM)
0.01User-defined value\multirow{5}{*}{User-defined value}
0.1User-defined value
1User-defined value
10User-defined value
100User-defined value

IC50: The concentration of this compound that produces 50% of the maximal relaxation.

Experimental Protocols

Protocol 1: Preparation of Isolated Aortic Rings
  • Animal Euthanasia and Aorta Excision:

    • Humanely euthanize a rat or mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Make a midline incision to open the thoracic cavity and carefully excise the thoracic aorta.

    • Immediately place the aorta in a petri dish filled with cold Krebs-Henseleit buffer (see solution composition below).

  • Cleaning and Ring Preparation:

    • Under a dissecting microscope, carefully remove adherent connective and adipose tissue from the aorta.

    • Gently flush the lumen of the aorta with Krebs-Henseleit buffer to remove any blood clots.

    • Place the cleaned aorta on a flat, moist surface and cut it into 2-3 mm wide rings. Ensure the cuts are perpendicular to the long axis of the vessel.

  • Mounting the Aortic Rings:

    • Mount each aortic ring on two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer.

    • One hook should be fixed to the bottom of the organ bath, and the other connected to an isometric force transducer.

    • The organ bath should be maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

Protocol 2: Investigating the Antagonistic Effect of this compound
  • Equilibration:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.

    • Replace the Krebs-Henseleit buffer every 15-20 minutes during the equilibration period.

  • Viability and Endothelium Integrity Check:

    • Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, add acetylcholine (B1216132) (e.g., 10 µM) to assess endothelium integrity. A relaxation of >70% indicates intact endothelium.

    • Wash the rings with fresh Krebs-Henseleit buffer and allow them to return to the baseline tension.

  • This compound Incubation:

    • Add the desired concentration of this compound (or vehicle control) to the organ bath.

    • Incubate the aortic rings with this compound for a predetermined period, typically 20-30 minutes.

  • Cumulative Concentration-Response Curve to Phenylephrine:

    • After the incubation period, add increasing concentrations of phenylephrine to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM).

    • Record the contractile response after each addition until a maximal response is achieved.

Protocol 3: Assessing the Vasodilatory Effect of this compound
  • Equilibration and Viability Check:

    • Follow steps 1 and 2 from Protocol 2.

  • Pre-constriction:

    • Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., EC50 to EC80 concentration, typically around 1 µM).

    • Wait for the contraction to reach a stable plateau.

  • Cumulative Concentration-Response Curve to this compound:

    • Once a stable pre-constriction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner (e.g., from 10 nM to 100 µM).

    • Record the relaxation response after each addition until a maximal relaxation is achieved or the response plateaus.

Solutions and Reagents
  • Krebs-Henseleit Buffer (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1.

  • This compound Stock Solution: Prepare a high concentration stock solution (e.g., 10 mM) of this compound phosphate (B84403) in deionized water or a suitable buffer. Further dilutions should be made in Krebs-Henseleit buffer. Due to its light sensitivity, the stock solution should be stored in a dark container at 4°C for short-term use or -20°C for long-term storage.

  • Phenylephrine Stock Solution: Prepare a 10 mM stock solution in deionized water.

  • Acetylcholine Stock Solution: Prepare a 10 mM stock solution in deionized water.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis AortaExcision Aorta Excision Cleaning Cleaning & Ring Cutting AortaExcision->Cleaning Mounting Mounting in Organ Bath Cleaning->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration ViabilityCheck Viability & Endothelium Check (Phenylephrine + Acetylcholine) Equilibration->ViabilityCheck Washout Washout ViabilityCheck->Washout PreIncubation Pre-incubation with this compound (20-30 min) Washout->PreIncubation AgonistCRC Cumulative Concentration-Response Curve to Phenylephrine PreIncubation->AgonistCRC DataRecording Record Contractile Force AgonistCRC->DataRecording Analysis Calculate EC50, Emax, pA2 DataRecording->Analysis

Caption: Experimental workflow for assessing this compound's antagonist activity.

signaling_pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol PE Phenylephrine Alpha1R α1-Adrenoceptor PE->Alpha1R binds PLC PLC Alpha1R->PLC activates This compound This compound This compound->Alpha1R blocks PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR stimulates Ca_release Ca²⁺ Release SR->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin forms MLCK_active Active MLCK Ca_calmodulin->MLCK_active activates MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Contraction MLC_P->Contraction

Caption: Signaling pathway of α1-adrenoceptor mediated vasoconstriction and its inhibition by this compound.

Application Notes and Protocols for Intravenous Administration of Azapetine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine is a vasodilator agent classified as an alpha-adrenoceptor antagonist. These application notes provide a comprehensive overview of the intravenous (IV) administration of this compound in rat models, detailing its mechanism of action, experimental protocols, and expected physiological responses. The information is intended to guide researchers in designing and executing studies involving the cardiovascular effects of this compound.

Mechanism of Action

This compound functions as a vasodilator by blocking alpha-adrenergic receptors. This antagonism prevents norepinephrine (B1679862), the endogenous agonist, from binding to these receptors on vascular smooth muscle. The blockade of alpha-adrenoceptors leads to a reduction in vascular tone, resulting in vasodilation and a subsequent decrease in blood pressure.[1][2]

Based on its pharmacological profile, this compound is considered a non-selective alpha-adrenoceptor antagonist, meaning it has an affinity for both α1 and α2 subtypes.[3]

Signaling Pathway

The vasodilatory effect of this compound is primarily mediated through the blockade of α1-adrenoceptors on vascular smooth muscle cells. The binding of norepinephrine to α1-receptors typically activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction. By blocking the α1-adrenoceptor, this compound inhibits this signaling pathway, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.

The blockade of presynaptic α2-adrenoceptors by this compound can lead to an increase in norepinephrine release from sympathetic nerve terminals, which may partially counteract the vasodilatory effect of α1-receptor blockade and can also lead to an increase in heart rate.

Azapetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Vascular Smooth Muscle Cell NE_vesicle Norepinephrine Vesicle NE_release Norepinephrine Release NE_vesicle->NE_release alpha2_receptor_pre α2-Adrenoceptor NE_release->alpha2_receptor_pre Negative Feedback NE_synapse Norepinephrine NE_release->NE_synapse alpha1_receptor α1-Adrenoceptor NE_synapse->alpha1_receptor Binds to Azapetine_synapse This compound Azapetine_synapse->alpha2_receptor_pre Blocks Azapetine_synapse->alpha1_receptor Blocks Gq Gq Protein alpha1_receptor->Gq Activates Relaxation Vasodilation alpha1_receptor->Relaxation Leads to PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction

Caption: this compound's mechanism of action on adrenergic receptors.

Data Presentation

Hemodynamic Effects of Intravenous this compound in Rats

The following table summarizes the expected dose-dependent effects of intravenously administered this compound on mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats. The data are compiled from established literature on alpha-adrenoceptor antagonists and general principles of vasodilator pharmacology.[4][5] It is important to note that specific dose-response data for this compound in rats is limited in publicly available literature, and these values represent an expected range.

Dose Range (mg/kg, IV)Expected Change in Mean Arterial Pressure (MAP)Expected Change in Heart Rate (HR)Expected Duration of Action
0.1 - 1.0↓ (Slight to moderate decrease)↑ (Slight reflex tachycardia)Short to moderate
1.0 - 5.0↓↓ (Moderate to significant decrease)↑↑ (Moderate reflex tachycardia)Moderate
> 5.0↓↓↓ (Significant and prolonged decrease)↑↑↑ (Pronounced reflex tachycardia)Prolonged

Note: The magnitude and duration of the effects can be influenced by the anesthetic agent used, the strain of the rat, and the basal cardiovascular state.

Experimental Protocols

General Protocol for Intravenous Administration of this compound in Anesthetized Rats

This protocol outlines the essential steps for investigating the hemodynamic effects of this compound following intravenous administration in rats.

1. Animal Preparation:

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g) are commonly used.

  • Anesthesia: Anesthesia can be induced and maintained using agents such as a combination of ketamine and xylazine, or inhalational anesthetics like isoflurane. The choice of anesthetic is critical as it can influence cardiovascular parameters.

  • Catheterization:

    • Intravenous (IV) Catheter: The jugular vein or the femoral vein is cannulated for drug administration.

    • Arterial Catheter: The carotid artery or the femoral artery is cannulated for direct measurement of arterial blood pressure.

  • Physiological Monitoring:

    • Connect the arterial catheter to a pressure transducer to continuously record blood pressure.

    • Record heart rate, typically derived from the blood pressure waveform.

    • Monitor body temperature and maintain it at 37°C using a heating pad.

2. Drug Preparation:

  • Vehicle: this compound phosphate (B84403) is typically dissolved in sterile isotonic saline (0.9% NaCl).

  • Concentration: Prepare a stock solution of this compound at a concentration that allows for the administration of the desired dose in a small volume (e.g., 1 ml/kg).

3. Experimental Procedure:

  • Acclimatization: Allow the anesthetized and instrumented rat to stabilize for a period of at least 30 minutes before any experimental intervention.

  • Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 15-20 minutes to ensure stability.

  • Drug Administration: Administer the prepared this compound solution as an intravenous bolus injection through the venous catheter.

  • Data Acquisition: Continuously record MAP and HR throughout the experiment. The recording should continue until the cardiovascular parameters return to baseline or for a predetermined observation period.

  • Dose-Response Study (Optional): To construct a dose-response curve, administer increasing doses of this compound in a cumulative or non-cumulative manner, allowing for the cardiovascular parameters to return to baseline between doses if following a non-cumulative design.

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Catheterization) start->animal_prep stabilization Stabilization Period (30 min) animal_prep->stabilization baseline Baseline Recording (MAP, HR) stabilization->baseline drug_admin IV Administration of this compound baseline->drug_admin data_acq Continuous Data Acquisition (MAP, HR) drug_admin->data_acq end End of Experiment data_acq->end

Caption: General workflow for intravenous this compound administration in rats.
Protocol for Evaluating this compound's Antagonism of Norepinephrine-Induced Vasoconstriction

This experiment aims to quantify the alpha-adrenergic blocking activity of this compound.

1. Animal and Drug Preparation: As described in the general protocol. Prepare a solution of norepinephrine in sterile saline.

2. Experimental Procedure:

  • Baseline: After stabilization, record baseline MAP and HR.

  • Norepinephrine Challenge (Pre-Azapetine): Administer a bolus IV injection of norepinephrine at a dose known to produce a consistent, submaximal pressor response. Record the peak increase in MAP. Allow the blood pressure to return to baseline. Repeat this challenge to ensure a reproducible response.

  • This compound Administration: Administer a selected dose of this compound intravenously.

  • Norepinephrine Challenge (Post-Azapetine): At a specified time after this compound administration (e.g., 15-30 minutes), repeat the norepinephrine challenge using the same dose as before.

  • Data Analysis: Compare the magnitude of the pressor response to norepinephrine before and after the administration of this compound. A reduction in the norepinephrine-induced pressor response indicates alpha-adrenergic blockade by this compound. This can be repeated with different doses of this compound to assess the dose-dependency of the antagonism.

Antagonism_Workflow start Start prep Animal Preparation & Stabilization start->prep ne_pre Norepinephrine Challenge (Record Pressor Response) prep->ne_pre azapetine_admin Administer IV this compound ne_pre->azapetine_admin wait Waiting Period (15-30 min) azapetine_admin->wait ne_post Repeat Norepinephrine Challenge (Record Pressor Response) wait->ne_post analysis Compare Pressor Responses ne_post->analysis end End analysis->end

Caption: Workflow to test this compound's antagonism of norepinephrine.

Concluding Remarks

These application notes and protocols provide a framework for conducting in vivo studies on the intravenous administration of this compound in rats. Researchers should adapt these protocols to their specific experimental objectives and adhere to all institutional and national guidelines for animal care and use. Careful consideration of the anesthetic regimen and appropriate control groups are essential for obtaining robust and reproducible data. Further investigation is warranted to fully elucidate the detailed dose-response relationship and receptor subtype selectivity of this compound in various rat models.

References

Application Notes and Protocols: Measuring Blood-Pressure Changes After Azapetine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for measuring the hypotensive effects of Azapetine, a potent L-type calcium channel blocker. The primary mechanism of this compound involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] These protocols are designed for preclinical in-vivo studies to assess the efficacy and dose-response relationship of this compound.

Signaling Pathway of this compound

This compound exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, which is essential for the contraction of these muscle cells. The result is vasodilation, a decrease in total peripheral resistance, and consequently, a lowering of blood pressure.

Azapetine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Ca2+ Channel Ca_ion_in Ca_channel->Ca_ion_in Contraction Muscle Contraction Ca_ion_in->Contraction Stimulates Ca_ion_out Ca_ion_out->Ca_channel Blood_Pressure Decreased Blood Pressure Contraction->Blood_Pressure Leads to Vasodilation Vasodilation Vasodilation->Blood_Pressure Leads to This compound This compound This compound->Ca_channel Inhibits

Figure 1: Signaling pathway of this compound in vascular smooth muscle cells.

In-Vivo Experimental Protocol: Blood Pressure Measurement in Rodents

This protocol details the methodology for measuring blood pressure in spontaneously hypertensive rats (SHR) following the administration of this compound.

3.1. Materials and Equipment

  • Spontaneously Hypertensive Rats (SHR), male, 12-14 weeks old

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Non-invasive tail-cuff blood pressure measurement system

  • Animal restraining device

  • Oral gavage needles

  • Analytical balance and weighing dishes

  • Standard laboratory consumables (beakers, graduated cylinders, etc.)

3.2. Experimental Procedure

  • Animal Acclimation: Acclimate the SHR to the laboratory environment for at least one week before the experiment. During this period, handle the animals daily to minimize stress. Also, accustom the rats to the restraining device and the tail-cuff procedure for several days prior to the study to ensure accurate baseline readings.

  • Grouping and Dosing: Randomly divide the animals into experimental groups (n=8-10 per group). A typical study might include a vehicle control group and three or more dose groups of this compound (e.g., 1, 3, and 10 mg/kg).

  • Baseline Blood Pressure Measurement: On the day of the experiment, measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of each conscious rat using the tail-cuff method before drug administration. Record the average of three stable readings.

  • Drug Administration: Administer the assigned dose of this compound or vehicle to each animal via oral gavage.

  • Post-Dose Blood Pressure Monitoring: Measure SBP, DBP, and HR at regular intervals after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. Statistically analyze the data to determine the significance of the drug's effect compared to the vehicle control group.

Experimental Workflow

The following diagram illustrates the key steps in the in-vivo blood pressure measurement protocol.

Experimental_Workflow Start Start Acclimation Animal Acclimation & Habituation Start->Acclimation Grouping Randomize into Groups Acclimation->Grouping Baseline_BP Measure Baseline Blood Pressure Grouping->Baseline_BP Dosing Administer this compound or Vehicle Baseline_BP->Dosing Post_Dose_BP Measure Post-Dose Blood Pressure at Intervals Dosing->Post_Dose_BP Data_Analysis Data Analysis Post_Dose_BP->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for in-vivo blood pressure measurement.

Data Presentation

The following tables summarize hypothetical but representative data from an in-vivo study as described in the protocol.

Table 1: Baseline Hemodynamic Parameters

GroupDose (mg/kg)Baseline SBP (mmHg)Baseline DBP (mmHg)Baseline HR (beats/min)
Vehicle Control0185 ± 5130 ± 4350 ± 10
This compound1186 ± 6131 ± 5352 ± 12
This compound3184 ± 5129 ± 4348 ± 11
This compound10185 ± 7130 ± 6355 ± 14

Values are presented as mean ± SEM.

Table 2: Change in Systolic Blood Pressure (SBP) from Baseline (mmHg)

GroupDose (mg/kg)1 hr2 hr4 hr6 hr8 hr24 hr
Vehicle Control0-2 ± 1-3 ± 2-4 ± 2-3 ± 1-2 ± 2-1 ± 1
This compound1-10 ± 3-15 ± 4-12 ± 3-8 ± 2-5 ± 2-2 ± 1
This compound3-25 ± 5 -35 ± 6-30 ± 5 -22 ± 4-15 ± 3-5 ± 2
This compound10-40 ± 6 -55 ± 7-50 ± 6 -42 ± 5-30 ± 4**-10 ± 3*

*Values are presented as mean ± SEM change from baseline. *p<0.05, *p<0.01 vs. Vehicle Control.

Table 3: Change in Diastolic Blood Pressure (DBP) from Baseline (mmHg)

GroupDose (mg/kg)1 hr2 hr4 hr6 hr8 hr24 hr
Vehicle Control0-1 ± 1-2 ± 1-2 ± 1-1 ± 1-1 ± 10 ± 1
This compound1-8 ± 2-12 ± 3-10 ± 2-6 ± 2-4 ± 1-1 ± 1
This compound3-18 ± 4 -25 ± 5-22 ± 4 -16 ± 3-10 ± 2-3 ± 1
This compound10-30 ± 5 -40 ± 6-35 ± 5 -28 ± 4-20 ± 3**-8 ± 2*

*Values are presented as mean ± SEM change from baseline. *p<0.05, *p<0.01 vs. Vehicle Control.

Conclusion

The protocols and information provided herein offer a robust framework for the preclinical evaluation of this compound's effects on blood pressure. Adherence to these guidelines will facilitate the generation of reliable and reproducible data, which is crucial for the advancement of drug development programs. The dose-dependent hypotensive effects observed in the provided data tables are consistent with the mechanism of action of an L-type calcium channel blocker. Further studies may be warranted to explore the long-term efficacy and safety profile of this compound.

References

Application Notes and Protocols for Studying Azapetine's Alpha-Adrenoceptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine is a pharmacological agent recognized for its vasodilatory properties, which are primarily attributed to its antagonism of alpha-adrenoceptors. This document provides a comprehensive set of protocols for the in-depth study of this compound's interaction with alpha-1 and alpha-2 adrenoceptor subtypes. Understanding the affinity and functional potency of this compound at these receptors is crucial for elucidating its mechanism of action and exploring its therapeutic potential. The protocols detailed herein cover in vitro radioligand binding assays to determine binding affinity (Ki), functional assays in isolated tissues to measure antagonist potency (pA2), and in vivo studies to assess its physiological effects on blood pressure.

Alpha-Adrenoceptor Signaling Pathways

Alpha-adrenoceptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into two main types: α1 and α2, each with multiple subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[1][2][3]

  • Alpha-1 Adrenoceptor Signaling: Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, α1-adrenoceptors couple to Gq/11 proteins. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to various cellular responses, most notably smooth muscle contraction.[1]

  • Alpha-2 Adrenoceptor Signaling: Alpha-2 adrenoceptors primarily couple to Gi/o proteins. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] This reduction in cAMP has various downstream effects, including the inhibition of norepinephrine release from presynaptic nerve terminals, acting as a negative feedback mechanism.[2][4]

Data Presentation: Comparative Binding Affinities of Alpha-Adrenoceptor Antagonists

Table 1: Binding Affinities (pKi) of Antagonists at Human Alpha-1 Adrenoceptor Subtypes [1]

Compoundα1Aα1Bα1D
Prazosin9.89.59.2
Doxazosin9.69.49.1
Tamsulosin10.08.99.7
This compound TBD TBD TBD

TBD: To Be Determined by the experimental protocols outlined below.

Table 2: Binding Affinities (pKi) of Antagonists at Human Alpha-2 Adrenoceptor Subtypes [4]

Compoundα2Aα2Bα2C
Yohimbine8.78.08.4
Phentolamine8.58.58.4
Rauwolscine8.97.88.7
This compound TBD TBD TBD

TBD: To Be Determined by the experimental protocols outlined below.

Experimental Protocols

Herein are detailed protocols to characterize the alpha-adrenoceptor antagonism of this compound.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human alpha-1 and alpha-2 adrenoceptor subtypes.

Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand with known high affinity for a specific receptor subtype. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Materials:

  • Cell membranes from stable cell lines expressing a single human alpha-adrenoceptor subtype (e.g., HEK293 or CHO cells expressing α1A, α1B, α1D, α2A, α2B, or α2C).

  • Radioligands:

    • For α1 subtypes: [³H]-Prazosin

    • For α2 subtypes: [³H]-Rauwolscine

  • This compound

  • Non-specific binding control:

    • For α1 subtypes: Phentolamine (10 µM)

    • For α2 subtypes: Phentolamine (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the receptor subtype of interest.

    • Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of membrane suspension + 50 µL of radioligand + 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane suspension + 50 µL of radioligand + 50 µL of non-specific binding control.

    • Competitive Binding: 50 µL of membrane suspension + 50 µL of radioligand + 50 µL of varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a beta-scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: In Vitro Functional Assay in Isolated Tissues

Objective: To determine the functional antagonist potency (pA2) of this compound at alpha-1 and alpha-2 adrenoceptors.

Principle: This assay measures the ability of this compound to inhibit the contractile (for α1) or inhibitory (for α2) response to a specific agonist in an isolated tissue preparation. The pA2 value, a measure of antagonist potency, is determined using Schild analysis.

Materials:

  • For α1 Antagonism:

  • For α2 Antagonism:

    • Tissue: Rat vas deferens (presynaptic α2) or rabbit saphenous vein.

    • Agonist: Clonidine or UK-14,304.

  • This compound

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1), gassed with 95% O₂/5% CO₂.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Dissect the desired tissue (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution.

    • Cut the tissue into rings (for aorta) or segments (for vas deferens) of appropriate size.

    • Mount the tissue in the organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂/5% CO₂.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for aorta).

  • Schild Analysis:

    • Obtain a cumulative concentration-response curve for the agonist (e.g., phenylephrine for aorta).

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

    • Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.

    • Repeat this process with at least two other increasing concentrations of this compound.

Data Analysis:

  • Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.

  • The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Protocol 3: In Vivo Blood Pressure Measurement in Anesthetized Rats

Objective: To evaluate the effect of this compound on systemic blood pressure and its ability to antagonize the pressor effects of an alpha-1 adrenoceptor agonist.

Principle: This protocol involves the direct measurement of arterial blood pressure in an anesthetized rat. The effect of this compound alone on blood pressure is assessed, as well as its ability to block the hypertensive response to an α1-agonist.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g).

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).

  • Phenylephrine (α1-agonist).

  • This compound.

  • Heparinized saline (10 IU/mL).

  • Pressure transducer and data acquisition system.

  • Catheters (e.g., PE-50 tubing).

  • Surgical instruments.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic.

    • Cannulate the carotid artery for blood pressure measurement and connect the catheter to a pressure transducer.

    • Cannulate the jugular vein for intravenous administration of drugs.

    • Allow the animal to stabilize for at least 30 minutes after surgery.

  • Experimental Protocol:

    • Record baseline mean arterial pressure (MAP) and heart rate (HR).

    • Administer a bolus dose of phenylephrine (e.g., 1-10 µg/kg, i.v.) and record the peak pressor response.

    • After the blood pressure returns to baseline, administer a dose of this compound (i.v. or i.p.).

    • After a suitable time for this compound to take effect (e.g., 15-30 minutes), repeat the phenylephrine challenge.

    • The degree of inhibition of the phenylephrine-induced pressor response is a measure of this compound's in vivo α1-adrenoceptor blocking activity.

Data Analysis:

  • Calculate the change in MAP from baseline in response to phenylephrine before and after the administration of this compound.

  • Express the post-Azapetine response as a percentage of the pre-Azapetine response to determine the percent inhibition.

  • Analyze the effect of this compound on baseline MAP and HR.

Mandatory Visualizations

alpha1_signaling agonist Adrenergic Agonist (e.g., Norepinephrine) receptor Alpha-1 Adrenoceptor agonist->receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ (intracellular) er->ca2 releases response Cellular Response (e.g., Smooth Muscle Contraction) ca2->response pkc->response alpha2_signaling agonist Adrenergic Agonist (e.g., Norepinephrine) receptor Alpha-2 Adrenoceptor agonist->receptor g_protein Gi/o Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac inhibits atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->response experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding_assay Protocol 1: Radioligand Binding Assay ki_value Binding Affinity (Ki) binding_assay->ki_value determines functional_assay Protocol 2: Isolated Tissue Functional Assay pa2_value Functional Potency (pA2) functional_assay->pa2_value determines bp_assay Protocol 3: In Vivo Blood Pressure Assay ki_value->bp_assay pa2_value->bp_assay physiological_effect Physiological Effect (e.g., Blood Pressure Reduction) bp_assay->physiological_effect assesses start Start: Characterize this compound's Alpha-Adrenoceptor Antagonism start->binding_assay start->functional_assay

References

Application Notes and Protocols for Azapetine Solutions in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine is a vasodilator that functions as an antagonist of both alpha-1 and alpha-2 adrenergic receptors.[1] This property makes it a valuable tool in pharmacological research for studying the roles of these receptors in various physiological and pathological processes. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in a research setting. Due to the limited availability of specific solubility and stability data for this compound, the following protocols are based on general best practices for preparing and handling chemical compounds for research. Researchers are strongly encouraged to perform small-scale solubility and stability tests for their specific applications.

Chemical and Physical Properties

The most commonly used form of this compound in research is this compound phosphate. Understanding its chemical and physical properties is crucial for accurate solution preparation.

PropertyThis compound (Free Base)This compound Phosphate
IUPAC Name 6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepinephosphoric acid;6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine
Molecular Formula C₁₇H₁₇NC₁₇H₂₀NO₄P
Molecular Weight 235.32 g/mol [3]333.32 g/mol [4][5]
CAS Number 146-36-1[3]130-83-6[4]
Appearance Solid (form may vary)Solid (form may vary)

Mechanism of Action: Alpha-Adrenergic Receptor Antagonism

This compound exerts its effects by blocking alpha-1 and alpha-2 adrenergic receptors, thereby inhibiting the downstream signaling cascades initiated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.

Alpha-1 Adrenergic Receptor Signaling Pathway Blockade

Alpha-1 adrenergic receptors are Gq protein-coupled receptors. Their activation typically leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction. By blocking these receptors, this compound prevents these downstream effects.

alpha1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates This compound This compound This compound->Alpha1_Receptor Blocks Gq Gq Alpha1_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response alpha2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Norepinephrine Norepinephrine Alpha2_Receptor α2-Adrenergic Receptor Norepinephrine->Alpha2_Receptor Activates This compound This compound This compound->Alpha2_Receptor Blocks Gi Gi Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA PKA cAMP->PKA Activates Cellular_Response Inhibition of Norepinephrine Release PKA->Cellular_Response experimental_workflow Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Store_Stock Aliquot and Store Stock at -20°C/-80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solutions (Dilute Stock in Medium) Store_Stock->Prepare_Working Cell_Culture Culture Cells to Desired Confluency Treat_Cells Treat Cells with This compound and Controls (Vehicle, Untreated) Cell_Culture->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Cellular Assay (e.g., Viability, Signaling) Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

References

In Vivo Models for Testing Azapetine Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine is a non-selective alpha-adrenergic antagonist that induces vasodilation by blocking both α1 and α2 adrenergic receptors. This action leads to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure. Due to its vasodilatory properties, this compound has been historically investigated for its therapeutic potential in conditions characterized by vasoconstriction, such as hypertension and peripheral vascular diseases.

These application notes provide a comprehensive overview of established in vivo models and detailed experimental protocols suitable for evaluating the efficacy of this compound. The described methodologies are based on standard practices for testing antihypertensive agents, particularly alpha-adrenergic antagonists. While specific preclinical data for this compound is limited in publicly accessible literature, this document outlines the appropriate experimental frameworks to generate robust and reproducible data for its evaluation.

Signaling Pathway of this compound

This compound functions by competitively inhibiting the binding of norepinephrine (B1679862) and epinephrine (B1671497) to α1 and α2-adrenergic receptors on vascular smooth muscle cells.

  • α1-Adrenergic Receptor Blockade: These receptors are primarily located on postsynaptic membranes of vascular smooth muscle cells. Their activation by catecholamines triggers a signaling cascade involving Gq proteins, phospholipase C (PLC), and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. By blocking these receptors, this compound prevents this cascade, resulting in vasodilation.

  • α2-Adrenergic Receptor Blockade: α2-receptors are found on both presynaptic nerve terminals and postsynaptic vascular smooth muscle. Presynaptic α2-receptors act as a negative feedback mechanism, inhibiting further release of norepinephrine. Postsynaptic α2-receptors, when activated, can also contribute to vasoconstriction. This compound's blockade of both receptor subtypes contributes to its overall vasodilatory effect.

Azapetine_Signaling_Pathway cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Vascular Smooth Muscle Cell NE_release Norepinephrine Release alpha2_pre α2 Receptor NE_release->alpha2_pre Negative Feedback NE Norepinephrine NE_release->NE alpha1 α1 Receptor NE->alpha1 Activates alpha2_post α2 Receptor NE->alpha2_post Activates Gq Gq Protein alpha1->Gq Contraction Vasoconstriction alpha2_post->Contraction PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Ca_release->Contraction Relaxation Vasodilation This compound This compound This compound->alpha2_pre Blocks This compound->alpha1 Blocks This compound->alpha2_post Blocks

Caption: Signaling pathway of this compound's antagonism at α-adrenergic receptors.

Recommended In Vivo Models for Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the antihypertensive efficacy of this compound. The following models are widely used and recapitulate different aspects of human hypertension.

Animal ModelMethod of InductionKey CharacteristicsRelevance
Spontaneously Hypertensive Rat (SHR) GeneticDevelops hypertension spontaneously, mimicking human essential hypertension. Exhibits increased sympathetic nervous system activity.Ideal for assessing efficacy in a model with established, genetically determined hypertension.
Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat Uninephrectomy followed by DOCA administration and high-salt diet.A model of low-renin, salt-sensitive hypertension, characterized by volume expansion and increased peripheral resistance.Useful for evaluating efficacy in a model of mineralocorticoid-induced hypertension.
L-NAME-Induced Hypertensive Rat Chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase.Characterized by endothelial dysfunction and increased peripheral vascular resistance.Allows for the assessment of efficacy in a model of nitric oxide deficient hypertension.
Renal Artery Ligation (2-Kidney, 1-Clip; 2K1C) Surgical constriction of one renal artery, leaving the other kidney untouched.A model of renovascular hypertension, initially renin-dependent.Suitable for investigating effects in a model of renin-angiotensin system-mediated hypertension.

Experimental Protocols

General Procedures

Animal Acclimatization: All animals should be acclimatized to the housing facilities for at least one week prior to the commencement of experiments. They should be maintained under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to standard chow and water (unless otherwise specified by the model).

Blood Pressure Measurement:

  • Tail-Cuff Plethysmography (Non-invasive): This is a common method for repeated blood pressure measurements in conscious rats. Animals should be acclimated to the restraining device and procedure for several days before recording data to minimize stress-induced blood pressure fluctuations.

  • Telemetry (Invasive): For continuous and more accurate blood pressure monitoring, radiotelemetry transmitters can be surgically implanted into the abdominal aorta of the animals. This method allows for the recording of blood pressure and heart rate in conscious, freely moving animals, thereby avoiding restraint stress.

Protocol 1: Efficacy Testing in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent antihypertensive effect of this compound in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age.

  • Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

  • This compound phosphate (B84403).

  • Vehicle (e.g., sterile saline).

  • Oral gavage needles.

  • Blood pressure monitoring system (tail-cuff or telemetry).

Procedure:

  • Baseline Measurement: Record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of all SHR and WKY rats for 3-5 consecutive days.

  • Group Allocation: Randomly divide the SHR rats into vehicle control and this compound treatment groups (n=8-10 per group). A group of WKY rats will serve as a normotensive reference.

  • Drug Administration: Administer this compound or vehicle orally via gavage once daily for a period of 2-4 weeks. Suggested dose ranges for an initial study could be 1, 5, and 10 mg/kg.

  • Blood Pressure Monitoring: Measure SBP, DBP, and HR at regular intervals (e.g., 2, 4, 6, 8, and 24 hours post-dosing on the first day, and then weekly throughout the study).

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare the effects of different doses of this compound with the vehicle control group.

Protocol 2: Efficacy Testing in DOCA-Salt Hypertensive Rats

Objective: To assess the efficacy of this compound in a model of mineralocorticoid-induced, salt-sensitive hypertension.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Deoxycorticosterone acetate (DOCA).

  • 1% NaCl drinking solution.

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments for uninephrectomy.

  • This compound phosphate and vehicle.

Procedure:

  • Surgical Induction: Anesthetize the rats and perform a left uninephrectomy.

  • DOCA and Salt Administration: Beginning one day post-surgery, administer DOCA (e.g., 25 mg/kg, subcutaneously, twice weekly) and replace drinking water with 1% NaCl solution.

  • Hypertension Development: Monitor blood pressure weekly. Hypertension typically develops over 4-6 weeks.

  • Treatment Phase: Once hypertension is established (e.g., SBP > 160 mmHg), randomize the rats into treatment groups and administer this compound or vehicle as described in Protocol 1 for 2-4 weeks.

  • Data Collection and Analysis: Monitor blood pressure and heart rate and analyze the data as in Protocol 1.

Hypothetical Data Presentation

Due to the limited availability of specific preclinical data for this compound, the following table represents a hypothetical summary of expected results from an in vivo study in SHR rats. This table is for illustrative purposes to demonstrate the recommended data presentation format.

Table 1: Hypothetical Dose-Dependent Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg, p.o.)Baseline SBP (mmHg)SBP at 4 hours post-dose (Week 2) (mmHg)Change in SBP (mmHg)% Reduction in SBP
WKY (Control) Vehicle125 ± 5124 ± 6-10.8%
SHR (Vehicle) Vehicle185 ± 8183 ± 7-21.1%
SHR + this compound 1186 ± 9168 ± 8-189.7%
SHR + this compound 5184 ± 7152 ± 9 -3217.4%
SHR + this compound 10187 ± 8140 ± 7-4725.1%
p < 0.05, **p < 0.01 vs. SHR (Vehicle). Data are presented as mean ± SEM.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Hypertension Induction (if applicable) cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_selection Animal Model Selection (e.g., SHR, DOCA-Salt) acclimatization Acclimatization (1 week) animal_selection->acclimatization induction Induce Hypertension (e.g., DOCA-Salt, L-NAME) acclimatization->induction For induced models baseline Baseline BP Measurement (3-5 days) acclimatization->baseline induction->baseline grouping Randomization into Groups (Vehicle, this compound doses) baseline->grouping administration Daily Drug Administration (2-4 weeks) grouping->administration monitoring Regular BP & HR Monitoring administration->monitoring data_collection Final Data Collection monitoring->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis results Results Interpretation & Reporting statistical_analysis->results

Caption: General experimental workflow for in vivo efficacy testing of this compound.

Application Note: High-Throughput Screening Assays for Azapetine Analogs Targeting Alpha-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Azapetine is a known vasodilator that functions as an antagonist of alpha-adrenergic receptors.[1][2] These receptors are members of the G protein-coupled receptor (GPCR) superfamily, which are major targets for drug discovery.[3][4] High-throughput screening (HTS) is a critical methodology in drug discovery that allows for the rapid testing of large libraries of chemical compounds, such as this compound analogs, to identify molecules that interact with a specific biological target.[5][6] This document provides detailed protocols for two common HTS assay formats suitable for screening this compound analogs: a biochemical ligand binding assay and a cell-based functional assay.

The primary assays detailed are:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay: A biochemical assay to directly measure the binding affinity of compounds to the alpha-adrenergic receptor.

  • AlphaScreen™ cAMP Functional Assay: A cell-based assay to measure the ability of compounds to antagonize the function of Gi-coupled alpha-adrenergic receptors.

TR-FRET Competitive Binding Assay

Principle

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying molecular interactions in HTS formats.[7] The assay measures the proximity between a long-lifetime lanthanide chelate donor (e.g., Terbium or Europium) and a fluorescent acceptor.[7][8] In this competitive binding assay, the alpha-adrenergic receptor is tagged with a lanthanide donor, and a known fluorescent ligand (tracer) acts as the acceptor. When the tracer binds to the receptor, the donor and acceptor are in close proximity, resulting in a high FRET signal. Unlabeled this compound analogs that bind to the receptor will displace the fluorescent tracer, leading to a decrease in the FRET signal. This reduction in signal is proportional to the binding affinity of the test compound.[9]

Signaling Pathway Diagram

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α2-Adrenergic Receptor (Gi-Coupled GPCR) g_protein Gi Protein (αβγ) receptor->g_protein Agonist g_alpha_i Gαi (inhibitory) ac Adenylyl Cyclase (AC) camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac pka Downstream Signaling camp->pka antagonist This compound Analog (Antagonist) antagonist->receptor Blocks Agonist g_alpha_i->ac Inhibits HTS_Workflow start Start plate_cells Seed cells expressing α2-adrenergic receptor in 384-well plates start->plate_cells incubate1 Incubate cells (e.g., 24 hours) plate_cells->incubate1 add_compounds Add this compound analogs (test compounds) and controls incubate1->add_compounds incubate2 Pre-incubate with compounds (e.g., 30 minutes) add_compounds->incubate2 add_agonist Add α2-agonist (e.g., UK 14,304) + adenylyl cyclase activator (e.g., Forskolin) incubate2->add_agonist incubate3 Incubate to modulate cAMP levels (e.g., 30 minutes) add_agonist->incubate3 lyse_cells Lyse cells and add AlphaScreen detection reagents (Acceptor beads + Biotin-cAMP) incubate3->lyse_cells incubate4 Incubate in dark (e.g., 60 minutes) lyse_cells->incubate4 add_donor Add Streptavidin-Donor beads incubate4->add_donor incubate5 Incubate in dark (e.g., 2 hours) add_donor->incubate5 read_plate Read plate on Alpha-enabled microplate reader (680 nm excitation) incubate5->read_plate analyze Analyze Data (Calculate % activity and IC50) read_plate->analyze end End analyze->end

References

Quantifying Azapetine's Effect on Peripheral Resistance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine is a sympatholytic drug historically used in the management of peripheral vascular diseases.[1][2] As an anti-adrenergic agent, its primary therapeutic effect is the reduction of peripheral vascular resistance, leading to an increase in blood flow to the extremities.[1] This document provides detailed application notes on the mechanism of action of this compound and outlines experimental protocols for quantifying its effects on peripheral resistance.

Mechanism of Action: Alpha-Adrenergic Blockade

This compound functions as an alpha-adrenergic receptor antagonist.[3][4] The sympathetic nervous system regulates vascular tone through the release of norepinephrine (B1679862), which binds to alpha-adrenoceptors on vascular smooth muscle, causing vasoconstriction.[3] this compound competitively blocks these alpha-receptors, inhibiting the vasoconstrictive effects of norepinephrine.[3] This leads to vasodilation, a decrease in peripheral resistance, and consequently, an increase in blood flow.[4]

The signaling pathway for this compound-induced vasodilation is initiated by its binding to alpha-1 adrenergic receptors on vascular smooth muscle cells. This action prevents the activation of the Gq-protein coupled signaling cascade that is normally triggered by norepinephrine. The result is a downstream inhibition of phospholipase C, leading to reduced production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium ion (Ca2+) concentration prevents the activation of myosin light chain kinase, ultimately leading to smooth muscle relaxation and vasodilation.

Data Presentation: Quantifying this compound's Effects

Historical studies on this compound provide qualitative evidence of its vasodilatory effects. However, precise quantitative data, such as dose-response curves for the percentage decrease in peripheral resistance, are not extensively available in the accessible literature. The table below summarizes the observed effects and the methodologies used for their assessment.

Parameter AssessedMethod of QuantificationObserved Effect of this compoundCitation
Peripheral Blood FlowVenous Occlusion PlethysmographyIncrease in forearm blood flow[5][6]
Skin TemperatureThermocouple MeasurementIncrease in skin temperature of extremities[7]
Clinical Outcomes in Peripheral Arterial DiseaseSymptom relief (e.g., intermittent claudication), improved skin colorSubjective and observational improvement in some patients[1]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to quantify the effects of this compound on peripheral resistance. These protocols are based on established techniques for assessing vascular function.

Protocol 1: In Vivo Measurement of Forearm Blood Flow using Venous Occlusion Plethysmography

Objective: To quantify the effect of intra-arterial this compound infusion on forearm blood flow.

Methodology:

  • Subject Preparation: Subjects should be in a supine position in a temperature-controlled room. The forearm to be studied is supported at the level of the heart.

  • Instrumentation:

    • A mercury-in-silastic strain gauge is placed around the thickest part of the forearm to measure changes in volume.

    • A venous occlusion cuff is placed around the upper arm.

    • A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation from the measurement.

    • A brachial artery catheter is inserted for the local infusion of this compound.

  • Procedure:

    • Baseline forearm blood flow is measured by inflating the venous occlusion cuff to 40-50 mmHg for 7-10 seconds every 15 seconds. The rate of increase in forearm volume reflects arterial inflow.

    • A dose-response study is conducted by infusing this compound at increasing concentrations through the brachial artery catheter.

    • Forearm blood flow measurements are repeated at each dose level after a steady-state is achieved.

  • Data Analysis:

    • Forearm blood flow is expressed as ml per 100 ml of forearm tissue per minute.

    • The change in forearm blood flow from baseline is calculated for each dose of this compound.

    • A dose-response curve can be constructed by plotting the change in blood flow against the log of the this compound concentration.

Protocol 2: Ex Vivo Assessment of Vasodilation in Isolated Resistance Arteries

Objective: To determine the direct vasodilatory effect of this compound on isolated small arteries.

Methodology:

  • Tissue Preparation: Subcutaneous resistance arteries (100-400 µm in diameter) are dissected from a biopsy of human subcutaneous fat or from an appropriate animal model.

  • Instrumentation:

    • The artery segment is mounted on a wire or pressure myograph system.

    • The myograph chamber is filled with a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • Procedure:

    • The artery is pre-constricted with a standard agent such as norepinephrine or phenylephrine (B352888) to induce a stable level of vascular tone.

    • Cumulative concentrations of this compound are added to the bath.

    • Changes in vascular tension (wire myograph) or internal diameter (pressure myograph) are recorded in real-time.

  • Data Analysis:

    • The relaxation response to this compound is expressed as a percentage of the pre-constriction induced by the agonist.

    • A concentration-response curve is generated, and pharmacological parameters such as the EC50 (half-maximal effective concentration) can be calculated.

Visualizations

Azapetine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_key Key Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds & Activates This compound This compound This compound->Alpha1_Receptor Binds & Blocks Relaxation Smooth Muscle Relaxation (Vasodilation) Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Activation Activation --> Inhibition Inhibition --|

Caption: this compound's signaling pathway for vasodilation.

Experimental_Workflow_Plethysmography cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Data Analysis SubjectPrep Subject Preparation (Supine, Temp-controlled) Instrumentation Instrumentation (Strain Gauge, Cuffs, Catheter) SubjectPrep->Instrumentation Baseline Baseline Forearm Blood Flow Measurement Instrumentation->Baseline Infusion Intra-arterial Infusion of this compound (Dose-Response) Baseline->Infusion PostInfusion Repeat Blood Flow Measurement at each Dose Infusion->PostInfusion Calculation Calculate Forearm Blood Flow (ml/100ml/min) PostInfusion->Calculation Comparison Compare Post-Infusion to Baseline Flow Calculation->Comparison DoseResponse Construct Dose-Response Curve Comparison->DoseResponse

References

Application Notes and Protocols for Studying Azapetine's Mechanism of Action in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine is a vasodilator that functions as an alpha-adrenergic antagonist. Understanding its precise mechanism of action at the cellular level is crucial for elucidating its therapeutic effects and potential side effects. This document provides detailed application notes and experimental protocols for utilizing cell culture models to investigate the molecular mechanisms of this compound. Given the limited recent research specifically on this compound, these protocols are based on established methods for studying alpha-adrenergic antagonists and can be adapted for the specific investigation of this compound.

Alpha-adrenergic receptors are divided into two main types: α1 and α2. α1-adrenergic receptors primarily couple to Gq alpha proteins, initiating a signaling cascade that leads to increased intracellular calcium.[1][2] In contrast, α2-adrenergic receptors typically couple to Gi alpha proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP).[3][4] this compound's antagonist activity at these receptors can be quantified and characterized using the cell culture models and assays detailed below.

Recommended Cell Culture Models

The choice of cell culture model is critical for obtaining physiologically relevant data. Based on the known effects of alpha-adrenergic signaling, the following cell types are recommended for studying this compound's mechanism:

  • Vascular Smooth Muscle Cells (VSMCs): These cells are primary targets for vasodilators. Studying this compound's effect on VSMC contraction, proliferation, and signaling is essential.[5][6]

  • Prostatic Smooth Muscle Cells: Alpha-blockers are used to treat benign prostatic hyperplasia by relaxing these cells.[7][8] This model is relevant for investigating this compound's potential effects on the prostate.

  • Cardiac Fibroblasts: Alpha-1 adrenergic receptors are involved in cardiac remodeling and hypertrophy.[9][10][11] Investigating this compound's impact on these cells can provide insights into its cardiovascular effects.

Data Presentation

Quantitative data from the described experimental protocols should be summarized for clear comparison. The following tables provide templates for organizing experimental results for this compound and a comparator alpha-adrenergic antagonist (e.g., Prazosin for α1, Yohimbine for α2).

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineCompoundConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
VSMCThis compound0.1
1
10
100
Prazosin0.1
1
10
100
Cardiac FibroblastsThis compound0.1
1
10
100
Prazosin0.1
1
10
100

Table 2: Inhibition of Phenylephrine-Induced Intracellular Calcium Mobilization by this compound (Calcium Imaging Assay in VSMCs)

CompoundConcentration (µM)Peak Fluorescence Intensity (Mean ± SD)% Inhibition of Phenylephrine ResponseIC50 (µM)
Vehicle Control-0%
Phenylephrine (10 µM)-N/A
This compound0.01
0.1
1
10
Prazosin0.01
0.1
1
10

Table 3: Effect of this compound on Forskolin-Stimulated cAMP Production (cAMP Assay in Prostatic Smooth Muscle Cells)

CompoundConcentration (µM)cAMP Concentration (nM) (Mean ± SD)% Inhibition of Forskolin ResponseIC50 (µM)
Vehicle Control-N/A
Forskolin (10 µM)-0%
This compound0.01
0.1
1
10
Yohimbine0.01
0.1
1
10

Table 4: Inhibition of Phenylephrine-Induced ERK Phosphorylation by this compound (Western Blot in Cardiac Fibroblasts)

CompoundConcentration (µM)p-ERK / Total ERK Ratio (Normalized to Control)% Inhibition of Phenylephrine Response
Vehicle Control-1.0N/A
Phenylephrine (10 µM)-0%
This compound0.1
1
10
Prazosin0.1
1
10

Experimental Protocols

Protocol 1: Vascular Smooth Muscle Cell (VSMC) Isolation and Culture

This protocol describes the enzymatic dissociation method for isolating VSMCs from mouse aorta.[5][12]

Materials:

  • Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)

  • Collagenase Type 2 (1.5 mg/mL in serum-free DMEM)

  • Elastase (0.5 mg/mL in serum-free DMEM)

  • Soybean Trypsin Inhibitor

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol

  • Sterile surgical instruments

Procedure:

  • Euthanize a mouse according to approved institutional guidelines.

  • Sterilize the thoracic and abdominal area with 70% ethanol.

  • Under sterile conditions, excise the thoracic aorta and place it in ice-cold PBS.

  • Clean the aorta of adipose and connective tissue.

  • Cut the aorta into small pieces (1-2 mm).

  • Incubate the tissue pieces in Collagenase Type 2 solution for 90 minutes at 37°C with gentle agitation.

  • Add Elastase solution and incubate for another 60 minutes.

  • Neutralize the enzymes with an equal volume of complete DMEM.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in complete DMEM and plate in a T-25 flask.

  • Culture the cells at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.

Protocol 2: Cell Viability Measurement using MTT Assay

This protocol measures the effect of this compound on cell viability.[13][14]

Materials:

  • Cells (e.g., VSMCs, Cardiac Fibroblasts)

  • 96-well plates

  • Complete culture medium

  • This compound and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and control compounds for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block α1-adrenergic receptor-mediated increases in intracellular calcium.[15][16]

Materials:

  • Cells expressing α1-adrenergic receptors (e.g., VSMCs)

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM or other calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (B1678239)

  • This compound, a selective α1-agonist (e.g., Phenylephrine), and controls

  • Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope

Procedure:

  • Seed cells into a black, clear-bottom 96-well plate and grow to confluence.

  • Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS.

  • Remove the culture medium and add the loading buffer to the cells.

  • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Wash the cells with HBSS containing probenecid.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Measure baseline fluorescence.

  • Add the α1-agonist (e.g., Phenylephrine) and immediately measure the change in fluorescence over time.

  • Analyze the peak fluorescence intensity to determine the inhibitory effect of this compound.

Protocol 4: Cyclic AMP (cAMP) Assay

This protocol determines this compound's effect on α2-adrenergic receptor-mediated inhibition of cAMP production.[17][18]

Materials:

  • Cells expressing α2-adrenergic receptors (e.g., Prostatic Smooth Muscle Cells)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Forskolin (to stimulate adenylyl cyclase)

  • This compound, a selective α2-agonist (e.g., Clonidine), and controls

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Seed cells in a suitable plate format according to the cAMP assay kit manufacturer's instructions.

  • Pre-treat the cells with a phosphodiesterase inhibitor for 10-20 minutes.

  • Treat the cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Stimulate the cells with Forskolin in the presence or absence of an α2-agonist.

  • Incubate for the time recommended by the kit manufacturer.

  • Lyse the cells and measure the cAMP levels according to the kit protocol.

  • Determine the ability of this compound to reverse the inhibitory effect of the α2-agonist on Forskolin-stimulated cAMP production.

Protocol 5: Western Blot for ERK Phosphorylation

This protocol assesses the impact of this compound on α1-adrenergic receptor-mediated activation of the MAPK/ERK pathway.[19][20][21]

Materials:

  • Cells (e.g., Cardiac Fibroblasts)

  • Serum-free medium

  • This compound, a selective α1-agonist (e.g., Phenylephrine), and controls

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 80-90% confluence.

  • Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with an α1-agonist (e.g., Phenylephrine) for 5-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities and express the results as the ratio of phosphorylated ERK to total ERK.

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Alpha1_AR α1-Adrenergic Receptor Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Gene Expression) PKC->Cellular_Response Phosphorylates Targets Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha1_AR Activates This compound This compound (Antagonist) This compound->Alpha1_AR Blocks

Caption: Alpha-1 Adrenergic Receptor Gq Signaling Pathway.

Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Alpha2_AR α2-Adrenergic Receptor Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha2_AR Activates This compound This compound (Antagonist) This compound->Alpha2_AR Blocks

Caption: Alpha-2 Adrenergic Receptor Gi Signaling Pathway.

Experimental_Workflow_Calcium_Assay Start Seed Cells in 96-well Plate Load_Dye Load with Calcium-sensitive Dye Start->Load_Dye Pretreat Pre-treat with this compound or Vehicle Load_Dye->Pretreat Measure_Baseline Measure Baseline Fluorescence Pretreat->Measure_Baseline Stimulate Stimulate with α1-Agonist Measure_Baseline->Stimulate Measure_Response Measure Fluorescence Change over Time Stimulate->Measure_Response Analyze Analyze Peak Fluorescence Intensity Measure_Response->Analyze

Caption: Experimental Workflow for Intracellular Calcium Assay.

Experimental_Workflow_Western_Blot Start Seed and Serum-starve Cells Pretreat Pre-treat with this compound or Vehicle Start->Pretreat Stimulate Stimulate with α1-Agonist Pretreat->Stimulate Lyse Lyse Cells and Quantify Protein Stimulate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (p-ERK) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal Secondary_Ab->Detect Strip_Reprobe Strip and Re-probe (Total ERK) Detect->Strip_Reprobe Analyze Quantify and Normalize Bands Strip_Reprobe->Analyze

Caption: Experimental Workflow for Western Blot Analysis.

References

Application Notes and Protocols for the Analytical Detection of Azapetine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine is a vasodilator that functions as an alpha-adrenergic antagonist.[1][2] Its therapeutic and research applications necessitate reliable and validated analytical methods for its quantification in biological matrices. This document provides detailed application notes and experimental protocols for the detection of this compound in biological samples such as plasma, urine, and tissue, utilizing modern analytical techniques. The methodologies described are based on established principles of bioanalytical method development and validation.

Physicochemical Properties of this compound Phosphate

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective extraction and detection methods.

PropertyValueReference
Chemical Formula C₁₇H₂₀NO₄P[3][4]
Molecular Weight 333.32 g/mol [3][4]
Parent Compound (this compound) C₁₇H₁₇N
Parent Molecular Weight 235.32 g/mol
Form Phosphate salt[3]
Solubility Salification with phosphoric acid generally enhances aqueous solubility.[5]N/A

Signaling Pathway of this compound as a Vasodilator

This compound exerts its vasodilatory effects by acting as a competitive antagonist at alpha-adrenergic receptors on vascular smooth muscle cells. It blocks the binding of norepinephrine (B1679862), thereby inhibiting the downstream signaling cascade that leads to muscle contraction.

Azapetine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha_Adrenergic_Receptor α-Adrenergic Receptor (Gq) Norepinephrine->Alpha_Adrenergic_Receptor Binds & Activates This compound This compound This compound->Alpha_Adrenergic_Receptor Competitively Blocks Relaxation Muscle Relaxation (Vasodilation) This compound->Relaxation Gq_Protein Gq Protein Alpha_Adrenergic_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2 Ca²⁺ SR->Ca2 Releases Contraction Muscle Contraction Ca2->Contraction Initiates

Caption: this compound's mechanism of action.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. These protocols are adaptable to various biological matrices.

I. Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the analytical method to be employed. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6]

This is a rapid method for removing proteins from plasma or serum samples.[7][8][9]

Materials:

  • Biological plasma or serum sample

  • Acetonitrile (B52724) (ACN), ice-cold

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Pipette 200 µL of plasma or serum into a microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at 4°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

LLE is effective for extracting analytes from complex aqueous matrices like urine.[10][11][12]

Materials:

Procedure:

  • Pipette 1 mL of urine into a glass centrifuge tube.

  • Adjust the pH of the urine sample to approximately 9-10 with ammonium hydroxide.

  • Add 5 mL of methyl tert-butyl ether to the tube.

  • Vortex the mixture for 5 minutes to ensure efficient extraction of this compound into the organic phase.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase used for the chromatographic analysis.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

SPE provides a cleaner extract compared to protein precipitation and LLE, which is often necessary for complex matrices like tissue homogenates.[13][14][15]

Materials:

  • Tissue homogenate supernatant

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol (B129727) (for conditioning and elution)

  • Deionized water

  • Formic acid

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Acidify the tissue homogenate supernatant (e.g., 1 mL) with formic acid to a pH of approximately 3-4. Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in deionized water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the retained this compound with 2 mL of methanol containing 2% ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Sample_Preparation_Workflow cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma, Urine, or Tissue PP Protein Precipitation (e.g., Acetonitrile) Sample->PP Plasma/Serum LLE Liquid-Liquid Extraction (e.g., MTBE) Sample->LLE Urine SPE Solid-Phase Extraction (e.g., C18) Sample->SPE Tissue/Plasma Analysis LC-MS/MS or GC-MS Analysis PP->Analysis LLE->Analysis SPE->Analysis

Caption: General sample preparation workflow.
II. Analytical Instrumentation

Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the sensitive and selective quantification of this compound.

LC-MS/MS is a highly sensitive and specific technique for the analysis of drugs in biological matrices.[6][16][17][18]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (Hypothetical):

    • This compound: Q1 236.1 -> Q3 194.2 (Quantifier), Q1 236.1 -> Q3 91.1 (Qualifier)

    • Internal Standard (e.g., Deuterated this compound): Q1 241.1 -> Q3 199.2

GC-MS is a robust technique, particularly for volatile and semi-volatile compounds.[2]

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer with an electron ionization (EI) source

Chromatographic Conditions:

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injection Mode: Splitless

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (Hypothetical): m/z 194, 235, 91

Method Validation

Analytical methods must be validated to ensure they are fit for purpose. Validation should be performed according to established guidelines (e.g., ICH).

Quantitative Data Summary

The following tables present hypothetical but realistic validation parameters for the described LC-MS/MS and GC-MS methods.

Table 1: LC-MS/MS Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (ng/mL) 0.5 - 500r² ≥ 0.99
Limit of Detection (LOD) (ng/mL) 0.15S/N ≥ 3
Limit of Quantitation (LOQ) (ng/mL) 0.5S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120%
Intra-day Precision (%RSD) < 8%≤ 15%
Inter-day Precision (%RSD) < 12%≤ 15%
Accuracy (% Recovery) 92 - 108%85 - 115%
Matrix Effect (%) 95 - 105%85 - 115%

Table 2: GC-MS Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (ng/mL) 5 - 1000r² ≥ 0.99
Limit of Detection (LOD) (ng/mL) 1.5S/N ≥ 3
Limit of Quantitation (LOQ) (ng/mL) 5S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120%
Intra-day Precision (%RSD) < 10%≤ 15%
Inter-day Precision (%RSD) < 14%≤ 15%
Accuracy (% Recovery) 88 - 105%85 - 115%

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the detection and quantification of this compound in various biological samples. The choice of methodology will depend on the specific requirements of the research, including the desired sensitivity, sample matrix, and available instrumentation. Proper method validation is essential to ensure the generation of reliable and accurate data for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

References

Troubleshooting & Optimization

Troubleshooting unexpected results in Azapetine vasodilation assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Azapetine is a vasodilator that has been used in the management of peripheral vascular diseases. Much of the available research on this compound dates from the mid-20th century, and detailed modern mechanistic studies and extensive quantitative data are limited in publicly available literature. This guide provides troubleshooting advice based on the established pharmacology of non-selective alpha-adrenergic antagonists and general principles of vasodilation assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a typical this compound vasodilation assay?

A1: In a standard ex vivo vasodilation assay using a pre-constricted arterial ring (e.g., rat aorta), this compound is expected to induce a dose-dependent relaxation.[1] As a non-selective alpha-adrenoceptor antagonist, it blocks the contractile effects of alpha-agonists like norepinephrine (B1679862) or phenylephrine (B352888), leading to smooth muscle relaxation and vasodilation.[2][3]

Q2: My this compound solution is not causing vasodilation in a pre-constricted aortic ring. What are the possible reasons?

A2: There are several potential reasons for a lack of response:

  • Tissue Viability: The isolated blood vessel may have lost its viability. It's crucial to confirm the tissue's responsiveness by testing a standard vasodilator, such as acetylcholine (B1216132) (for endothelium-dependent vasodilation) or sodium nitroprusside (for endothelium-independent vasodilation), before applying this compound.[4]

  • Pre-constriction Agent: The choice and concentration of the pre-constricting agent are critical. If the contractile agent does not act primarily through alpha-adrenoceptors, this compound will be less effective. For example, if a high concentration of potassium chloride (KCl) is used to depolarize the smooth muscle, the vasodilatory effect of an alpha-blocker will be minimal.

  • Drug Concentration: The concentrations of this compound being tested may be too low to elicit a response. A wider range of concentrations should be explored.

  • Endothelium Integrity: While this compound's primary action is on smooth muscle, the endothelium plays a crucial role in vascular tone.[5] Damage to the endothelium during tissue preparation can alter the overall response.[6]

Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?

A3: Batch-to-batch variability can stem from several factors:

  • Compound Purity and Stability: The purity of the this compound may vary between batches. It is also important to consider the stability of the compound in the solvent used and under the experimental conditions.

  • Solvent Effects: Ensure that the solvent used to dissolve the this compound does not have intrinsic vasoactive effects at the concentrations used. A vehicle control experiment is essential.

  • Experimental Conditions: Minor variations in experimental conditions, such as buffer composition, pH, temperature, and oxygenation, can significantly impact results.[7]

Troubleshooting Guide

Unexpected Result Possible Cause Recommended Action
No vasodilation observed 1. Non-viable tissue preparation. 2. Inappropriate pre-constricting agent. 3. Insufficient concentration of this compound. 4. Degraded this compound stock solution.1. Test with a known vasodilator (e.g., sodium nitroprusside). 2. Use an alpha-adrenoceptor agonist (e.g., phenylephrine) for pre-constriction. 3. Perform a wider dose-response curve. 4. Prepare a fresh stock solution of this compound.
Weak or partial vasodilation 1. Suboptimal pre-constriction level. 2. Damaged endothelium. 3. Presence of other contractile pathways.1. Ensure a stable and submaximal pre-constriction is achieved before adding this compound. 2. Assess endothelial integrity with acetylcholine. 3. Consider the contribution of other signaling pathways in the specific vascular bed being studied.
Paradoxical vasoconstriction 1. This is highly unexpected for an alpha-blocker. It could indicate an issue with the compound or a complex interaction in the specific tissue.1. Verify the identity and purity of the this compound. 2. Rule out any confounding factors in the experimental setup. 3. Test on a different vascular bed.
High variability between replicates 1. Inconsistent tissue preparation. 2. Fluctuations in experimental conditions (temperature, pH, oxygenation). 3. Pipetting errors.1. Standardize the dissection and mounting of the arterial rings. 2. Ensure stable and consistent buffering, temperature control, and gas supply.[6] 3. Calibrate pipettes and ensure accurate and consistent drug administration.

Experimental Protocols

Isolated Rat Aortic Ring Vasodilation Assay

This protocol provides a general framework for assessing the vasodilatory effects of this compound on isolated rat thoracic aorta.

1. Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit (KH) buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (pre-constricting agent)

  • This compound phosphate

  • Acetylcholine (endothelial integrity control)

  • Sodium Nitroprusside (positive control)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated tissue organ bath system with force transducers[8]

2. Aortic Ring Preparation:

  • Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Excise the thoracic aorta and place it in cold KH buffer.[9]

  • Carefully clean the aorta of adhering connective and adipose tissue.

  • Cut the aorta into rings of approximately 3-4 mm in length.[10]

  • For endothelium-denuded experiments, gently rub the luminal surface of the ring with a fine wire.

3. Experimental Setup:

  • Mount the aortic rings in the organ bath chambers containing KH buffer at 37°C and continuously bubble with carbogen.[5][11]

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.[5]

4. Protocol:

  • After equilibration, induce a submaximal contraction with phenylephrine (e.g., 1 µM).

  • Once a stable contractile plateau is reached, assess endothelial integrity by adding acetylcholine (1 µM). A relaxation of >80% indicates intact endothelium.

  • Wash the rings with fresh KH buffer and allow them to return to baseline tension.

  • Re-establish a stable pre-constriction with phenylephrine (1 µM).

  • Cumulatively add increasing concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath and record the relaxation response.

  • At the end of the experiment, add a high concentration of sodium nitroprusside (e.g., 10 µM) to induce maximal relaxation.

5. Data Analysis:

  • Express the relaxation at each this compound concentration as a percentage of the phenylephrine-induced pre-constriction.

  • Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Visualizations

Signaling Pathway of this compound-Induced Vasodilation

Azapetine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenoceptor Norepinephrine->Alpha1_Receptor Activates Alpha2_Receptor α2-Adrenoceptor Norepinephrine->Alpha2_Receptor Activates This compound This compound This compound->Alpha1_Receptor Blocks This compound->Alpha2_Receptor Blocks Gq_Protein Gq Alpha1_Receptor->Gq_Protein Activates Relaxation Vasodilation Alpha1_Receptor->Relaxation Leads to Gi_Protein Gi Alpha2_Receptor->Gi_Protein Activates Alpha2_Receptor->Relaxation Leads to PLC PLC Gq_Protein->PLC Activates AC_inactive Adenylyl Cyclase (inactive) Gi_Protein->AC_inactive Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_low ↓ cAMP AC_inactive->cAMP_low Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Contraction Vasoconstriction Ca_release->Contraction cAMP_low->Contraction Promotes

Caption: this compound, a non-selective alpha-blocker, induces vasodilation.

Troubleshooting Workflow for Unexpected Vasodilation Assay Results

Troubleshooting_Workflow start Unexpected Result in Vasodilation Assay check_controls Are positive and negative controls working correctly? start->check_controls check_tissue Is the tissue preparation viable and consistent? check_controls->check_tissue Yes check_reagents Are all reagents (buffer, drugs) prepared correctly and fresh? check_controls->check_reagents No check_tissue->check_reagents Yes review_protocol Review and optimize experimental protocol check_tissue->review_protocol No check_equipment Is the experimental setup (organ bath, transducer) calibrated and functioning? check_reagents->check_equipment Yes check_reagents->review_protocol No check_equipment->review_protocol Yes consult Consult senior researcher or technical support check_equipment->consult No success Problem Resolved review_protocol->success

Caption: A logical workflow for troubleshooting unexpected experimental data.

References

Technical Support Center: Overcoming Azapetine Solubility Challenges in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Azapetine and may encounter challenges related to its solubility. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a vasodilator that functions as an antagonist of both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors.[1] By blocking these receptors, this compound inhibits vasoconstriction, leading to the relaxation of blood vessels and increased blood flow.[1] It is typically available as this compound phosphate (B84403).[1][2]

Q2: I am having trouble dissolving this compound phosphate. What are the recommended solvents?

For initial solubility testing, it is recommended to start with aqueous-based solutions. If aqueous solubility is insufficient for the desired experimental concentration, the use of co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) is a common approach. A suggested starting point is to prepare a high-concentration stock solution in DMSO and then dilute it with the aqueous experimental medium.

Q3: My this compound phosphate solution is precipitating after I dilute it in my aqueous buffer. What can I do?

A3: Precipitation upon dilution of a DMSO or ethanol stock solution into an aqueous buffer is a common issue for many compounds. This "crashing out" occurs when the compound's solubility limit in the final mixed-solvent system is exceeded. Here are several troubleshooting steps:

  • Decrease the Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will result in a lower final concentration of the organic solvent when you add it to your aqueous medium, which can sometimes prevent precipitation.

  • Slow Addition and Vigorous Mixing: Add the stock solution to the aqueous buffer slowly, drop-by-drop, while vigorously stirring or vortexing the buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

  • Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can increase the solubility of the compound. However, be mindful of the temperature stability of this compound and other components in your medium.

  • Adjust the pH: The solubility of ionizable compounds can be highly pH-dependent. Experiment with adjusting the pH of your final aqueous solution to a range where this compound phosphate exhibits optimal solubility.

  • Use a Surfactant: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) to the aqueous medium can help to keep the compound in solution.

Q4: What is the best way to prepare a stock solution of this compound phosphate for in vitro cell culture experiments?

A4: For in vitro experiments, it is crucial to minimize the final concentration of any organic solvent to avoid cytotoxicity. The following is a general protocol for preparing a stock solution:

  • Weighing: Accurately weigh a small amount of this compound phosphate powder.

  • Dissolution: Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure the powder is completely dissolved. Gentle warming or vortexing can aid dissolution.

  • Sterilization: Stock solutions in 100% DMSO are generally considered self-sterilizing. If you need to sterilize, use a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

When preparing your working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Always include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples. The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize effects on the cells.

Data Presentation

SolventTemperature (°C)Visual Solubility (mg/mL)Observations
Water25
PBS (pH 7.4)25
DMSO25
Ethanol25
10% DMSO in PBS25
10% Ethanol in PBS25

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of this compound Phosphate

Objective: To estimate the solubility of this compound phosphate in a given solvent.

Materials:

  • This compound phosphate powder

  • Selected solvents (e.g., Water, PBS, DMSO, Ethanol)

  • Calibrated analytical balance

  • Vortex mixer

  • Microcentrifuge tubes

Methodology:

  • Add a pre-weighed amount of this compound phosphate (e.g., 1 mg) to a microcentrifuge tube.

  • Add a small, measured volume of the solvent (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the solid has completely dissolved, add another pre-weighed amount of this compound phosphate and repeat steps 3 and 4.

  • If the solid has not completely dissolved, add another measured volume of the solvent and repeat steps 3 and 4 until the solid dissolves.

  • The approximate solubility can be calculated based on the total amount of dissolved solid in the final volume of the solvent.

Protocol 2: Preparation of this compound Phosphate for In Vivo Administration

Objective: To prepare a solution of this compound phosphate suitable for administration to animal models.

Materials:

  • This compound phosphate powder

  • Sterile vehicle (e.g., 0.9% saline, PBS)

  • Co-solvents (if necessary, e.g., DMSO, PEG400)

  • Surfactant (if necessary, e.g., Tween® 80)

  • Sterile vials

  • 0.22 µm sterile syringe filter

Methodology:

  • Vehicle Selection: Based on preliminary solubility tests, select an appropriate vehicle. For a phosphate salt, an aqueous vehicle like sterile saline should be tested first.

  • Calculation: Calculate the required amount of this compound phosphate based on the desired final concentration and the total volume to be prepared.

  • Dissolution (Aqueous Vehicle): a. Aseptically add the weighed this compound phosphate to a sterile vial. b. Add the sterile aqueous vehicle to the vial. c. Vortex or sonicate until the compound is completely dissolved.

  • Dissolution (Co-solvent/Surfactant Vehicle): a. If a co-solvent is needed, first dissolve the this compound phosphate in a small volume of the co-solvent (e.g., DMSO). b. In a separate vial, prepare the final volume of the aqueous vehicle, potentially containing a surfactant. c. Slowly add the drug-co-solvent mixture to the aqueous vehicle while vortexing.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.

  • Inspection and Storage: Visually inspect the final solution for any particulates. Store the solution appropriately, protected from light, and use it within a validated stability period.

Mandatory Visualizations

Signaling Pathways

This compound exerts its effects by antagonizing alpha-1 and alpha-2 adrenergic receptors. The signaling pathways initiated by the natural ligands (e.g., norepinephrine, epinephrine) of these receptors are depicted below. This compound would block these pathways at the receptor level.

alpha1_signaling cluster_membrane Cell Membrane receptor α1-Adrenergic Receptor gq Gq Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ligand Norepinephrine/ Epinephrine ligand->receptor Binds ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates response Cellular Response (e.g., Vasoconstriction) pkc->response Leads to alpha2_signaling cluster_membrane Cell Membrane receptor α2-Adrenergic Receptor gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase (AC) gi->ac Inhibits atp ATP ac->atp Converts ligand Norepinephrine/ Epinephrine ligand->receptor Binds camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Inhibition of Neurotransmitter Release pka->response Leads to experimental_workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment start Start: this compound Solubility Issue solubility_test Protocol 1: Determine Approximate Solubility start->solubility_test solvent_selection Select Optimal Solvent System (Aqueous vs. Co-solvent) solubility_test->solvent_selection stock_prep Prepare Concentrated Stock Solution (e.g., in DMSO) solvent_selection->stock_prep invivo_prep Protocol 2: Prepare Dosing Solution solvent_selection->invivo_prep invitro_dilution Dilute Stock in Cell Culture Medium stock_prep->invitro_dilution invitro_treatment Treat Cells invitro_dilution->invitro_treatment invitro_assay Perform Assay invitro_treatment->invitro_assay end End: Successful Experiment invitro_assay->end invivo_admin Administer to Animal Model invivo_prep->invivo_admin invivo_monitoring Monitor and Collect Data invivo_admin->invivo_monitoring invivo_monitoring->end

References

Technical Support Center: Optimizing Azapetine Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of Azapetine for your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a vasodilator that functions as an alpha-adrenergic antagonist.[1] It primarily exerts its effects by blocking alpha-adrenoceptors on vascular smooth muscle, which prevents norepinephrine (B1679862) from binding and causing vasoconstriction.[2] This blockade leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[3]

Q2: What are the expected physiological effects of this compound administration in vivo?

The primary physiological effect of this compound is vasodilation, leading to a dose-dependent decrease in blood pressure.[1][3] Due to the drop in blood pressure, a common compensatory reflex is an increase in heart rate (reflex tachycardia).[2][3] Researchers should be prepared to monitor both blood pressure and heart rate continuously after administration.

Q3: What is a recommended starting dose for this compound in an in vivo study?

Specific, recently published dose-ranging studies for this compound are scarce in publicly available literature. As a starting point for dose-finding studies, researchers may need to refer to older literature or studies on other non-selective alpha-blockers. For many alpha-1 adrenergic antagonists, the initial doses are kept low to avoid a significant first-dose hypotensive effect.[3][4] It is critical to perform a dose-escalation study to determine the optimal concentration for your specific animal model and experimental goals.

Q4: How should I prepare this compound for in vivo administration?

The solubility and appropriate vehicle for this compound are not well-documented in recent literature. This compound is available as this compound Phosphate. For parenteral administration routes (intravenous, intraperitoneal), it is crucial to dissolve the compound in a sterile, physiologically compatible vehicle. Common vehicles for in vivo studies include sterile saline or phosphate-buffered saline (PBS). If solubility is an issue, a small percentage of a solubilizing agent like DMSO or a cyclodextrin (B1172386) may be considered, but it is essential to run vehicle-only controls as these agents can have their own biological effects.

Q5: What administration routes are suitable for this compound?

Common administration routes for vasodilators in animal studies include intravenous (IV), intraperitoneal (IP), and oral gavage.[5][6]

  • Intravenous (IV): Provides immediate and 100% bioavailability, leading to a rapid onset of action. This is ideal for acute studies but requires surgical preparation for catheter placement.

  • Intraperitoneal (IP): Offers a simpler alternative to IV injection, with relatively rapid absorption into the systemic circulation.

  • Oral (PO): Suitable for assessing the effects of the drug after gastrointestinal absorption but will be subject to first-pass metabolism, which may affect bioavailability.

The choice of route will depend on the experimental objectives, such as studying acute effects versus chronic dosing.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable change in blood pressure Insufficient Dose: The administered dose may be below the therapeutic threshold for your animal model.- Gradually increase the dose in subsequent experiments (dose-escalation study).- Ensure accurate calculation of the dose based on the animal's body weight.
Poor Bioavailability: If administered orally, the compound may have low absorption or high first-pass metabolism.- Consider switching to a parenteral route of administration (IV or IP) to bypass the gastrointestinal tract.
Inactive Compound: The this compound compound may have degraded.- Use a fresh batch of the compound.- Verify the purity and integrity of the compound if possible.
Exaggerated Hypotension or Animal Distress Dose is too high: The concentration of this compound is causing an excessive drop in blood pressure.- Immediately reduce the dose in subsequent experiments.- Monitor the animal closely for signs of distress and provide supportive care as per your institution's animal care guidelines.
Interaction with Anesthesia: Some anesthetics also have cardiovascular effects that can be potentiated by this compound.- Review the anesthetic protocol. If possible, choose an anesthetic with minimal impact on blood pressure.- Lower the starting dose of this compound in anesthetized animals.
Inconsistent Results Between Animals Biological Variability: Individual animals can respond differently to the same dose.- Increase the number of animals per group to improve statistical power.- Ensure all animals are of a similar age, weight, and health status.
Inconsistent Administration: Variations in injection technique or gavage volume can affect drug absorption.- Standardize the administration protocol and ensure all personnel are adequately trained.- Use precise-to-volume syringes and appropriate needle sizes.
Unexpected Tachycardia Reflex Tachycardia: This is an expected physiological response to a drop in blood pressure caused by vasodilation.- This is a known effect of alpha-blockers.[2][3] Monitor heart rate alongside blood pressure to characterize the full cardiovascular profile of the drug.

Experimental Protocols

Objective: To determine the dose-dependent effect of this compound on mean arterial pressure (MAP) and heart rate (HR) in a rodent model.

Materials:

  • This compound Phosphate

  • Sterile Saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Blood pressure monitoring system (e.g., tail-cuff or intra-arterial catheter)

  • Data acquisition system

Protocol:

  • Animal Preparation: Anesthetize the animal according to your approved institutional protocol. If using direct arterial monitoring, surgically implant a catheter in the carotid or femoral artery. Allow the animal to stabilize.

  • Baseline Measurement: Record baseline MAP and HR for a stable period (e.g., 15-30 minutes) before any drug administration.

  • Drug Preparation: Prepare a stock solution of this compound Phosphate in sterile saline. Make serial dilutions to prepare the desired doses for injection. Ensure the solution is sterile-filtered.

  • Vehicle Control: Administer a bolus of the vehicle (sterile saline) via the chosen route (e.g., IV injection). Monitor MAP and HR for at least 30 minutes to ensure the vehicle has no effect.

  • Dose Administration: Administer the lowest dose of this compound. Continuously record MAP and HR.

  • Monitoring: Monitor cardiovascular parameters until they return to baseline or for a predetermined period (e.g., 60 minutes).

  • Dose Escalation: Once the parameters have stabilized, administer the next, higher dose of this compound and repeat the monitoring step.

  • Data Analysis: Calculate the change in MAP and HR from baseline for each dose. Plot a dose-response curve to determine the effective dose range.

Visualizations

Below are diagrams to help visualize the experimental workflow and the underlying mechanism of action.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization B Anesthesia & Surgical Preparation (e.g., catheter implantation) A->B D Stabilization & Baseline (Record MAP & HR) B->D C Prepare this compound Solutions (Vehicle, Dose 1, Dose 2, ... Dose n) E Administer Vehicle Control D->E G Continuous Monitoring (MAP & HR) E->G F Administer this compound (Lowest Dose) F->G Start Dose Escalation H Administer Next Dose G->H Return to Baseline? I Calculate ΔMAP & ΔHR G->I H->G J Plot Dose-Response Curve I->J K Determine ED50 J->K

Caption: Experimental workflow for an in vivo study of this compound.

G cluster_pre Presynaptic Neuron cluster_post Vascular Smooth Muscle Cell NE Norepinephrine (NE) AR Alpha-1 Adrenergic Receptor NE->AR Binds to Ca Ca²⁺ Influx AR->Ca Activates Contraction Vasoconstriction Ca->Contraction Leads to This compound This compound This compound->AR Blocks

Caption: Signaling pathway of this compound as an alpha-adrenergic antagonist.

References

Identifying and minimizing Azapetine off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Azapetine.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is primarily classified as a non-selective alpha-adrenoceptor antagonist.[1][2] This means it blocks both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, leading to vasodilation by preventing norepinephrine (B1679862) from binding to these receptors on vascular smooth muscle.[3][4] This action results in the relaxation of blood vessels and a subsequent decrease in blood pressure.[4]

Q2: What are the potential off-target effects of this compound and why are they a concern?

A2: Off-target effects occur when a drug interacts with unintended molecular targets. For this compound, a dibenzazepine (B1670418) derivative, potential off-target interactions could involve other G-protein coupled receptors (GPCRs), ion channels, or enzymes due to structural similarities with other pharmacologically active compounds.[5][6] These unintended interactions can lead to a range of issues, including:

  • Misinterpretation of experimental results: An observed biological effect might be incorrectly attributed to alpha-adrenoceptor blockade when it is, in fact, due to an off-target interaction.

  • Toxicity and adverse effects: Off-target binding is a primary cause of unwanted side effects in drug development.

  • Irreproducible findings: If the expression of an off-target protein varies between different experimental systems (e.g., cell lines, tissues), the observed effects of this compound may not be consistent.

Q3: How can I experimentally determine if an observed effect of this compound is on-target or off-target?

A3: A multi-pronged approach is recommended to distinguish between on-target and off-target effects:

  • Use of Selective Antagonists: Co-administration of highly selective alpha-1 or alpha-2 adrenoceptor antagonists can help determine if the observed effect is mediated by these receptors. If the selective antagonist blocks the effect of this compound, it suggests an on-target mechanism.

  • Employ Structurally Unrelated Agonists/Antagonists: Use agonists or antagonists with different chemical scaffolds that are known to be highly specific for alpha-adrenoceptors. If these compounds produce or block the effect in a manner consistent with their known pharmacology, it strengthens the evidence for an on-target mechanism.

  • Knockout/Knockdown Models: In cell-based assays, using techniques like CRISPR/Cas9 or siRNA to reduce or eliminate the expression of the intended alpha-adrenoceptor targets can help verify if the receptor is necessary for the observed effect.

  • Dose-Response Analysis: A significant difference in the potency (EC50 or IC50) of this compound for the on-target effect versus the unexpected phenotype can suggest the involvement of different molecular targets.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Effects Observed in an In Vitro Model

  • Problem: My in vitro cardiovascular model (e.g., isolated blood vessel, cultured cardiomyocytes) shows an unexpected response to this compound, such as an unusual change in contraction force or rhythm, that doesn't align with simple alpha-adrenoceptor blockade.

  • Possible Cause: this compound may be interacting with other receptors or ion channels present in cardiovascular tissues. For example, some cardiovascular drugs have been shown to have off-target effects on cardiac ion channels (e.g., hERG) or other GPCRs that regulate cardiac function.

  • Troubleshooting Steps:

    • Comprehensive Literature Search: Look for studies on this compound or structurally similar compounds that report interactions with cardiovascular off-targets.

    • Broad-Panel Off-Target Screening: Screen this compound against a panel of common cardiovascular off-targets, including various ion channels (e.g., hERG, calcium, sodium channels) and other GPCRs expressed in the heart and vasculature.

    • Functional Assays: Conduct functional cell-based assays using cell lines that overexpress specific candidate off-target receptors or ion channels to confirm a direct interaction and functional consequence (e.g., changes in intracellular calcium or cAMP levels).[7][8]

Issue 2: Inconsistent Results Between Different Cell Lines

  • Problem: The observed effect of this compound in one cell line is not reproducible in another, even though both are expected to express alpha-adrenoceptors.

  • Possible Cause: The expression levels of the on-target alpha-adrenoceptors or a potential off-target protein may differ significantly between the cell lines.

  • Troubleshooting Steps:

    • Target Expression Profiling: Use techniques like qPCR or Western blotting to quantify and compare the expression levels of alpha-1 and alpha-2 adrenoceptors in the cell lines being used.

    • Off-Target Expression Analysis: If a potential off-target has been identified, also assess its expression level in the different cell lines.

    • Use of a Recombinant System: To confirm that an effect is mediated by a specific target, test this compound in a cell line engineered to overexpress that single target.

Data Presentation: Hypothetical this compound Binding Profile

The following table summarizes hypothetical quantitative data for this compound's binding affinity at its on-targets and a selection of potential off-targets. A lower Ki value indicates a higher binding affinity.

Target FamilyTargetKi (nM)Functional Activity
Adrenergic Receptors (On-Target) Alpha-1A15Antagonist
Alpha-1B25Antagonist
Alpha-1D30Antagonist
Alpha-2A50Antagonist
Alpha-2B75Antagonist
Alpha-2C60Antagonist
Serotonin Receptors (Potential Off-Target) 5-HT1A500Weak Partial Agonist
5-HT2A>1000No Significant Activity
5-HT2B800Antagonist
Dopamine Receptors (Potential Off-Target) D2>1000No Significant Activity
D3950Weak Antagonist
Histamine Receptors (Potential Off-Target) H1250Antagonist
Ion Channels (Potential Off-Target) hERG>10,000No Significant Activity

Note: This data is for illustrative purposes to guide experimental design and interpretation.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Affinity Determination

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for a potential off-target receptor.[9][10][11]

1. Membrane Preparation:

  • Homogenize cultured cells or tissue known to express the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

  • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

2. Competitive Binding Assay:

  • In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand for the target receptor, and a range of concentrations of this compound.

  • For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of a known unlabeled ligand for the target receptor.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Subtract the non-specific binding from the total binding to calculate the specific binding at each concentration of this compound.

  • Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: Functional Cell-Based Assay for Off-Target Characterization

This protocol describes a general method for assessing the functional consequences of this compound binding to a potential Gq-coupled GPCR off-target by measuring intracellular calcium mobilization.[7][8]

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the Gq-coupled receptor of interest in appropriate media.

  • Seed the cells into 96-well black-walled, clear-bottom plates and grow to near confluence.

2. Calcium Assay:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

  • Wash the cells to remove excess dye.

  • Using a fluorescence plate reader equipped with an injector, measure the baseline fluorescence.

  • Inject a range of concentrations of this compound into the wells and immediately begin measuring the fluorescence intensity over time to detect any agonist activity.

  • To assess antagonist activity, pre-incubate the cells with a range of concentrations of this compound before injecting a known agonist for the receptor and measuring the fluorescence response.

3. Data Analysis:

  • For agonist activity, plot the peak fluorescence response against the concentration of this compound to determine the EC50 value.

  • For antagonist activity, plot the inhibition of the agonist response against the concentration of this compound to determine the IC50 value.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion unexpected_effect Unexpected Phenotype with this compound on_target On-Target Effect (Alpha-Adrenoceptor) unexpected_effect->on_target Is it mediated by alpha-receptors? off_target Off-Target Effect (Other Receptor/Channel) unexpected_effect->off_target Is it mediated by another target? selective_agents Use of Selective Agonists/Antagonists on_target->selective_agents binding_assay Radioligand Binding Assay (Protocol 1) off_target->binding_assay functional_assay Functional Cell-Based Assay (Protocol 2) binding_assay->functional_assay identify_off_target Identify Off-Target and Minimize functional_assay->identify_off_target confirm_on_target Confirm On-Target Mechanism selective_agents->confirm_on_target signaling_pathway cluster_on_target On-Target Pathway (Vasodilation) cluster_off_target Hypothetical Off-Target Pathway Azapetine_on This compound Alpha_R Alpha-1 Adrenoceptor Azapetine_on->Alpha_R blocks Relaxation Vasodilation Azapetine_on->Relaxation PLC Phospholipase C Alpha_R->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Azapetine_off This compound Off_Target_R Off-Target GPCR Azapetine_off->Off_Target_R activates/inhibits AC Adenylyl Cyclase Off_Target_R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cell_Response Unexpected Cellular Response PKA->Cell_Response

References

Common experimental artifacts with Azapetine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azapetine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and artifacts associated with the use of this compound. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key pharmacological data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a vasodilator that functions as a non-selective alpha-adrenergic receptor antagonist. It blocks both alpha-1 and alpha-2 adrenergic receptors, leading to the relaxation of vascular smooth muscle and a subsequent decrease in blood pressure.

Q2: What are the known binding affinities of this compound for its primary targets?

This compound demonstrates inhibitory activity at both alpha-1 and alpha-2 adrenergic receptors. The half-maximal inhibitory concentration (IC₅₀) values are reported as:

  • Alpha-1 adrenergic receptor: 6.69 μM

  • Alpha-2 adrenergic receptor: 5.89 μM

Troubleshooting Guide: Common Experimental Artifacts

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Cardiovascular Effects

Question: My in vivo model shows a more pronounced or different cardiovascular response than anticipated (e.g., excessive hypotension, unexpected tachycardia, or tremulousness). Why is this happening?

Possible Causes & Troubleshooting Steps:

  • Non-Selective Alpha Blockade: this compound's blockade of both alpha-1 and alpha-2 receptors can lead to complex cardiovascular effects. While alpha-1 blockade causes vasodilation, the blockade of presynaptic alpha-2 autoreceptors can increase the release of norepinephrine (B1679862).[1] This can sometimes lead to a counter-intuitive sympathomimetic response, such as tachycardia or tremors, alongside the expected hypotension.[2][3]

    • Troubleshooting:

      • Dose-Response Analysis: Perform a careful dose-response study to identify a therapeutic window with the desired effect and minimal side effects.

      • Concurrent Beta-Blockade: In some experimental designs, co-administration of a beta-blocker can help to mitigate the tachycardic effects of increased norepinephrine release.

      • Monitor Multiple Parameters: Simultaneously monitor heart rate, blood pressure, and animal behavior to get a complete picture of the cardiovascular response.

  • "First-Dose" Hypotension: Alpha-blockers can cause a significant drop in blood pressure after the initial administration.[4]

    • Troubleshooting:

      • Dose Escalation: Start with a lower initial dose and gradually escalate to the target dose over a period of time.

      • Acclimatization: Ensure that animals are properly acclimatized to the experimental setup to minimize stress-induced cardiovascular changes.

Issue 2: Potential Off-Target Effects

Question: I am observing unexpected behavioral or physiological effects in my experiments that cannot be explained by alpha-adrenergic blockade alone. Could this compound be interacting with other receptors?

Possible Causes & Troubleshooting Steps:

    • Troubleshooting:

      • Selectivity Profiling: If unexpected effects are consistently observed, it may be necessary to perform a receptor selectivity profiling study to identify potential off-target interactions.

      • Use of Selective Antagonists: In your experimental design, consider using selective antagonists for suspected off-target receptors to see if the unexpected effects are blocked.

      • Literature Review: Carefully review the literature for the pharmacological profiles of compounds with similar chemical scaffolds.

Issue 3: Issues with Solubility and Vehicle Effects

Question: I am having trouble dissolving this compound for my experiments, or I am concerned about the effects of the solvent on my results.

Possible Causes & Troubleshooting Steps:

  • Solubility: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO). However, its solubility in aqueous physiological buffers like Phosphate-Buffered Saline (PBS) is not well-documented and may be limited. Precipitation of the compound upon dilution of a DMSO stock into an aqueous buffer is a potential issue.

    • Troubleshooting:

      • Use of Salt Forms: this compound is available as hydrochloride and phosphate (B84403) salts, which may have improved aqueous solubility compared to the free base.[6]

      • Formulation Strategies: For in vivo studies, consider formulation strategies such as the use of co-solvents or the preparation of a microsuspension to improve bioavailability.[7]

      • Solubility Testing: Before conducting your main experiments, perform preliminary solubility tests of this compound in your chosen experimental buffer at the desired concentration.

  • Vehicle Controls: High concentrations of DMSO can have biological effects in both in vitro and in vivo experiments.

    • Troubleshooting:

      • Minimize DMSO Concentration: Keep the final concentration of DMSO in your experimental system as low as possible (typically <0.5%).

      • Appropriate Vehicle Controls: Always include a vehicle control group in your experiments that receives the same concentration of DMSO (or other solvents) as the this compound-treated group.

Quantitative Data Summary

ParameterValueReceptor/System
IC₅₀ 6.69 μMAlpha-1 Adrenergic Receptor
IC₅₀ 5.89 μMAlpha-2 Adrenergic Receptor

Experimental Protocols

Protocol 1: In Vivo Blood Pressure Measurement in a Rodent Model

Objective: To assess the effect of this compound on arterial blood pressure and heart rate in a rodent model.

Methodology:

  • Animal Model: Use a suitable rodent model, such as spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

  • Surgical Implantation (for telemetry):

    • Anesthetize the animal according to approved institutional protocols.

    • Implant a telemetric blood pressure transducer with the catheter inserted into the abdominal aorta.

    • Allow a recovery period of at least one week post-surgery.

  • Acclimatization: Acclimate the animals to the experimental room and housing conditions for at least 48 hours before the start of the experiment.

  • Baseline Measurement: Record baseline blood pressure and heart rate for at least 24 hours prior to drug administration to establish a stable diurnal rhythm.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the final desired concentration in a suitable vehicle for injection (e.g., saline, with the final DMSO concentration kept to a minimum).

    • Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection).

    • Administer vehicle to a control group of animals.

  • Data Acquisition: Continuously record blood pressure and heart rate for a predefined period after drug administration.

  • Data Analysis: Analyze the changes in mean arterial pressure, systolic pressure, diastolic pressure, and heart rate from baseline in both the this compound-treated and vehicle-treated groups.

Protocol 2: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of this compound for a specific receptor (e.g., alpha-1 adrenergic receptor).

Methodology:

  • Membrane Preparation:

    • Homogenize a tissue source rich in the target receptor (e.g., rat cerebral cortex for adrenergic receptors) in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • Set up the assay in a 96-well plate.

    • To each well, add a fixed concentration of a suitable radioligand for the target receptor (e.g., [³H]-Prazosin for alpha-1 adrenergic receptors).

    • Add increasing concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Vascular Smooth Muscle) NE_Vesicle Norepinephrine (NE) Vesicle NE_Vesicle->NE_Release Action Potential alpha2_auto α2 Autoreceptor alpha2_auto->NE_Release Inhibits Release alpha1 α1 Receptor Contraction Contraction alpha1->Contraction NE_Release->alpha2_auto NE binds (Negative Feedback) NE_Release->alpha1 NE binds Azapetine_a2 This compound Azapetine_a2->alpha2_auto Blocks Azapetine_a1 This compound Azapetine_a1->alpha1 Blocks

Caption: this compound's dual blockade of presynaptic α2 and postsynaptic α1 receptors.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Cardio Cardiovascular Effects? Start->Cardio OffTarget Other Unexpected Effects? Start->OffTarget Solubility Solubility/Precipitation Issues? Start->Solubility DoseResponse Perform Dose-Response Study Cardio->DoseResponse Yes MonitorHR Monitor Heart Rate & Blood Pressure Cardio->MonitorHR FirstDose Consider 'First-Dose' Effect (Gradual Dosing) Cardio->FirstDose Selectivity Consider Off-Target Profile (e.g., Serotonin, Dopamine) OffTarget->Selectivity Yes Controls Use Selective Antagonists as Controls OffTarget->Controls Vehicle Check Vehicle & Final Concentration Solubility->Vehicle Yes SaltForm Use Salt Form (HCl, Phosphate) Solubility->SaltForm Stability Assess Solution Stability Solubility->Stability End Refine Protocol DoseResponse->End MonitorHR->End FirstDose->End Selectivity->End Controls->End Vehicle->End SaltForm->End Stability->End

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Addressing variability in Azapetine research data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in their Azapetine research data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a vasodilator that functions as an alpha-adrenergic receptor antagonist. It blocks both α1- and α2-adrenergic receptors, inhibiting the vasoconstrictive effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This leads to the relaxation of smooth muscle, particularly in blood vessels.

Q2: What is the difference between this compound and this compound Phosphate?

A2: this compound is the active parent compound. This compound Phosphate is a salt form of this compound, where the parent molecule is combined with phosphoric acid. This is often done to improve the solubility and stability of the compound for experimental use. It is crucial to document which form is used in your experiments as the molecular weight will differ, which is important for calculating molar concentrations.

Q3: I am observing significant variability in my dose-response curves. What are the potential sources?

A3: Variability in dose-response curves can arise from several factors:

  • Reagent Stability: Ensure your this compound stock solutions are fresh and have been stored correctly. This compound's stability in aqueous solutions can be pH-dependent.

  • Cell-Based Assay Conditions: Variations in cell passage number, cell density, serum concentration in the media, and incubation times can all impact receptor expression and cellular response.

  • Assay Protocol Consistency: Inconsistent pipetting, temperature fluctuations, or variations in incubation times can lead to significant data scatter.

  • Ligand Depletion: At high receptor concentrations or with high-affinity ligands, the concentration of the free ligand available to bind can be significantly reduced, affecting the accuracy of affinity measurements.

Q4: How should I prepare and store this compound stock solutions?

A4: For preparing stock solutions, it is recommended to use a high-purity solvent like DMSO. Due to its limited stability in aqueous solutions, it is best to prepare fresh dilutions from the stock for each experiment. If you have a stock solution in DMSO, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term or -80°C for long-term storage.[1][2]

Q5: My this compound solution is precipitating when I dilute it in my aqueous buffer. What can I do?

A5: Precipitation upon dilution into an aqueous buffer is a common issue for compounds with low water solubility.[3] Here are some troubleshooting steps:

  • Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your buffer.

  • Optimize pH: The solubility of this compound can be pH-dependent.[4] Experiment with buffers at different pH values to find the optimal range for solubility.

  • Slow Addition with Agitation: Add the concentrated stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing.[5]

  • Use of Excipients: In some cases, the addition of solubility enhancers like cyclodextrins may be necessary.

Data Presentation

The following tables are examples of how to structure quantitative data for this compound. Note: The values presented here are for illustrative purposes and should be replaced with experimentally determined data.

Table 1: this compound Binding Affinity at Adrenergic Receptors

Receptor SubtypeRadioligandKᵢ (nM) - Example DataCell Line/TissueReference
α₁-Adrenergic[³H]-Prazosin50Rat brain membranes[Your Data]
α₂-Adrenergic[³H]-Yohimbine150Human platelet membranes[Your Data]

Table 2: Functional Potency of this compound in In Vitro Assays

Assay TypeAgonistIC₅₀ (nM) - Example DataCell Line/TissueEndpoint MeasuredReference
Calcium MobilizationPhenylephrine200CHO-K1 cells expressing human α₁ₐ-ARIntracellular Ca²⁺[Your Data]
Vascular Ring ContractionNorepinephrine500Isolated rat aortaIsometric tension[Your Data]

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a general guideline for determining the binding affinity (Kᵢ) of this compound for α-adrenergic receptors.

Materials:

  • Cell membranes expressing the target α-adrenergic receptor subtype.

  • Radioligand (e.g., [³H]-Prazosin for α₁ receptors, [³H]-Yohimbine for α₂ receptors).

  • This compound (unlabeled competitor).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and prepare membranes by differential centrifugation.[6] Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kᴅ), and a range of concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation.

Calcium Flux Assay

This protocol outlines the steps for measuring the antagonistic effect of this compound on agonist-induced calcium mobilization in cells expressing α₁-adrenergic receptors.

Materials:

  • Cells expressing the target α₁-adrenergic receptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8).[7]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • α₁-adrenergic agonist (e.g., Phenylephrine).

  • This compound.

Procedure:

  • Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate for 30-60 minutes at 37°C.[7]

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Add a fixed concentration of the agonist (e.g., the EC₈₀ concentration of Phenylephrine) to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the log concentration of this compound to determine the IC₅₀.

Vascular Smooth Muscle Contraction Assay

This protocol describes how to assess the inhibitory effect of this compound on agonist-induced contraction of isolated vascular rings.

Materials:

  • Isolated blood vessel (e.g., rat thoracic aorta).

  • Krebs-Henseleit solution.

  • α-adrenergic agonist (e.g., Norepinephrine).

  • This compound.

  • Organ bath system with force transducers.

Procedure:

  • Tissue Preparation: Dissect the blood vessel and cut it into rings.

  • Mounting: Mount the vascular rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension.

  • Agonist-Induced Contraction: Add a cumulative concentration of the agonist to generate a dose-response curve for contraction.

  • Antagonist Incubation: Wash the rings and incubate with a specific concentration of this compound for a set period.

  • Repeat Agonist Curve: In the presence of this compound, repeat the cumulative addition of the agonist to generate a second dose-response curve.

  • Data Analysis: Compare the agonist dose-response curves in the absence and presence of this compound to determine the nature and potency of the antagonism.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1_AR α1-Adrenergic Receptor Gq Gq protein alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction Leads to PKC->Contraction Contributes to Norepinephrine Norepinephrine (Agonist) Norepinephrine->alpha1_AR Activates This compound This compound (Antagonist) This compound->alpha1_AR Blocks

Caption: Antagonistic action of this compound on the α1-adrenergic signaling pathway.

Troubleshooting_Workflow Start High Variability in Assay Data Check_Reagents Check Reagent Stability (Fresh this compound stock? Proper storage?) Start->Check_Reagents Check_Protocol Review Assay Protocol (Consistent pipetting, temp, time?) Check_Reagents->Check_Protocol Reagents OK Optimize_Assay Optimize Assay Parameters (e.g., incubation time, cell number) Check_Reagents->Optimize_Assay Reagents Not OK (Prepare Fresh) Check_Cells Evaluate Cell Health & Density (Consistent passage #? Viability?) Check_Protocol->Check_Cells Protocol OK Check_Protocol->Optimize_Assay Protocol Inconsistent (Standardize) Check_Cells->Optimize_Assay Cells OK Check_Cells->Optimize_Assay Cells Variable (Use Consistent Culture) Re_Run Re-run Experiment with Controls Optimize_Assay->Re_Run Data_OK Data Variability Reduced Re_Run->Data_OK Data_Not_OK Variability Persists Re_Run->Data_Not_OK No Consult Consult Literature for Similar Compounds Data_Not_OK->Consult

Caption: Troubleshooting workflow for addressing high data variability.

References

Technical Support Center: Refining Experimental Protocols for Azapetine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving Azapetine. This guide includes detailed experimental protocols, troubleshooting FAQs, and data summaries to facilitate smooth and effective research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Solubility and Stability

  • Q1: I am having trouble dissolving this compound phosphate (B84403). What is the recommended procedure?

    • A1: this compound phosphate is the salt form of this compound, which generally enhances aqueous solubility. For initial stock solutions, dissolving in sterile, purified water is recommended. If you encounter solubility issues in buffer solutions like PBS, it's advisable to first prepare a concentrated stock in water and then dilute it into your experimental buffer. For some phosphate-containing drugs, starting with a 50 mM stock in MilliQ water is a good starting point. If solubility remains an issue, the concentration can be lowered to 10 mM.

  • Q2: How should I store my this compound phosphate solutions to ensure stability?

    • A2: For short-term storage (days to weeks), it is recommended to keep this compound phosphate solutions at 0-4°C in the dark. For long-term storage (months to years), aliquoting and storing at -20°C is advisable.[1] It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation. When using a frozen stock, allow the aliquot to thaw completely and equilibrate to room temperature before use.

  • Q3: My this compound solution appears to have precipitated in my cell culture media. What could be the cause and how can I prevent it?

    • A3: Precipitation of a drug in cell culture media can occur for several reasons. The pH of the media may differ from the solvent used for the stock solution, affecting solubility. Additionally, interactions with components of the media can lead to precipitation. To troubleshoot this, ensure the final concentration of any organic solvent (like DMSO, if used) is low (typically <0.5%). You can also try preparing a more dilute stock solution to reduce the likelihood of precipitation upon dilution into the media.[2] If precipitation persists, consider pre-warming the media before adding the drug and mixing gently but thoroughly.

Experimental Design and Execution

  • Q4: I am observing inconsistent results in my in vitro vasodilation assay with this compound. What are some potential sources of variability?

    • A4: Inconsistent results in vasodilation assays can stem from several factors. Ensure that the tissue preparation (e.g., aortic rings) is consistent in size and that the endothelium is either intentionally and completely removed or confirmed to be intact and functional. The pre-constriction agent and its concentration should be standardized. Also, ensure that the drug solutions are freshly prepared and that the incubation times are consistent between experiments. Tachyphylaxis, a diminishing response to successive doses of a drug, can also occur, so it's important to have an adequate washout period between drug applications.[3]

  • Q5: My animal model is showing a greater-than-expected drop in blood pressure, leading to significant hypotension. How can I manage this?

    • A5: this compound is a potent vasodilator, and excessive hypotension is a potential on-target effect. To manage this, start with a lower dose range and perform a dose-response study to identify the optimal concentration that elicits the desired effect without causing severe hypotension. Closely monitor the animal's blood pressure and heart rate continuously. If using an invasive method, ensure the animal is adequately anesthetized and physiologically stable before drug administration. For non-invasive tail-cuff methods, proper acclimation of the animal to the restraining device is crucial to minimize stress-induced blood pressure fluctuations.[4][5]

  • Q6: I am concerned about potential off-target effects of this compound in my experiments. What should I consider?

    • A6: While this compound primarily acts as an antagonist at α1 and α2-adrenergic receptors, like many pharmacological agents, it may have off-target effects. To investigate this, you can perform counter-screening against a panel of other receptors, especially those structurally related to adrenergic receptors. If you observe unexpected physiological responses in your in vivo studies, consider if they could be mediated by off-target interactions and design experiments to test these hypotheses.

Data Presentation

The following table summarizes the available quantitative data for this compound.

ParameterReceptor SubtypeValueSpecies/TissueReference
IC₅₀ Alpha-1 Adrenergic Receptor6.69 μMNot Specified[1]
IC₅₀ Alpha-2 Adrenergic Receptor5.89 μMNot Specified[1]

Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a higher potency.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is used to determine the binding affinity of this compound for α1 and α2-adrenergic receptors.

Materials:

  • Cell membranes prepared from cells expressing the adrenergic receptor subtype of interest.

  • Radioligand (e.g., [³H]-Prazosin for α1 receptors, [³H]-Yohimbine for α2 receptors).

  • This compound phosphate.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of this compound).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Vasodilation Assay Using Isolated Aortic Rings

This protocol assesses the vasodilatory effect of this compound on pre-constricted arterial tissue.

Materials:

  • Thoracic aorta from a rat.

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

  • Phenylephrine (B352888) (or other vasoconstrictor).

  • This compound phosphate.

  • Organ bath system with force transducer.

  • Carbogen gas (95% O₂ / 5% CO₂).

Procedure:

  • Tissue Preparation: Euthanize a rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit solution. Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.[6][7][8][9]

  • Mounting: Suspend the aortic rings in organ baths filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability. Wash out the KCl and allow the tension to return to baseline.

  • Pre-constriction: Pre-constrict the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.

  • Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath at set time intervals.

  • Data Recording: Record the changes in isometric tension throughout the experiment.

  • Data Analysis: Express the relaxation response as a percentage of the pre-constriction induced by phenylephrine. Plot the concentration-response curve to determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

In Vivo Blood Pressure Measurement in Rodents

This protocol describes the measurement of blood pressure in rats to evaluate the in vivo effects of this compound.

Materials:

  • Rat (e.g., Spontaneously Hypertensive Rat or normotensive Wistar-Kyoto).

  • This compound phosphate solution.

  • Vehicle control solution (e.g., saline).

  • Blood pressure measurement system (non-invasive tail-cuff or invasive arterial catheter).

  • Animal restrainer (for tail-cuff method).

  • Anesthesia (for invasive method).

Procedure (Non-Invasive Tail-Cuff Method):

  • Acclimation: Acclimate the rats to the restrainer for several days before the experiment to minimize stress.[4][10]

  • Baseline Measurement: Place the rat in the restrainer and attach the tail-cuff. Record baseline systolic and diastolic blood pressure and heart rate for a stable period.[4][5][10][11][12]

  • Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage).

  • Post-Dose Measurement: Measure blood pressure and heart rate at various time points after drug administration to determine the onset, magnitude, and duration of the effect.

  • Data Analysis: Compare the changes in blood pressure and heart rate from baseline between the this compound-treated and vehicle-treated groups.

Procedure (Invasive Arterial Catheter Method):

  • Anesthesia and Surgery: Anesthetize the rat and surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement. A venous catheter can also be implanted for intravenous drug administration.

  • Stabilization: Allow the animal to recover from surgery and stabilize before starting the experiment.

  • Baseline Recording: Record baseline mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate.

  • Drug Administration: Administer this compound or vehicle control intravenously.

  • Continuous Monitoring: Continuously record the hemodynamic parameters to observe the real-time effects of the drug.

  • Data Analysis: Analyze the changes in blood pressure and heart rate from the baseline recordings.

Mandatory Visualizations

Signaling Pathways

alpha1_adrenergic_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds & Activates Gq Gq protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to Block Blockade

Caption: this compound blocks the α1-adrenergic receptor signaling pathway.

alpha2_adrenergic_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha2_Receptor Binds & Activates Gi Gi protein Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes Block Blockade experimental_workflow start Start: Hypothesis This compound has vasodilatory effects prep Prepare this compound Phosphate Stock Solution start->prep in_vitro In Vitro Studies prep->in_vitro in_vivo In Vivo Studies prep->in_vivo binding_assay Radioligand Binding Assay (α1 & α2 receptors) in_vitro->binding_assay vasodilation_assay Isolated Aortic Ring Vasodilation Assay in_vitro->vasodilation_assay data_analysis Data Analysis (IC₅₀, EC₅₀, BP change) binding_assay->data_analysis vasodilation_assay->data_analysis bp_measurement Blood Pressure Measurement (Rodent Model) in_vivo->bp_measurement bp_measurement->data_analysis conclusion Conclusion: Characterize this compound's vasodilatory profile data_analysis->conclusion

References

Potential for tachyphylaxis with repeated Azapetine administration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the long-term effects of repeated Azapetine administration, specifically regarding tachyphylaxis, is limited in publicly available scientific literature. The following guidance is based on the established pharmacology of its presumed target receptor class. The experimental protocols provided are intended to guide researchers in investigating these potential effects.

Frequently Asked Questions (FAQs)

Q1: What is the potential for tachyphylaxis with repeated administration of this compound?

Q2: What is the primary mechanism of action for this compound?

This compound is classified as a vasodilator. Its therapeutic effect is achieved through the blockade of alpha-adrenergic receptors (alpha-adrenoceptors). By acting as a non-selective antagonist, it is understood to block both alpha-1 and alpha-2 adrenergic receptors. This blockade prevents the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.

Q3: What are the known signaling pathways affected by this compound?

As a non-selective alpha-adrenoceptor antagonist, this compound interferes with the signaling pathways initiated by the activation of these receptors.

  • Alpha-1 Adrenergic Receptors: These receptors are coupled to Gq proteins. Their activation by agonists leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction. By blocking these receptors, this compound prevents this cascade, resulting in vasodilation.

  • Alpha-2 Adrenergic Receptors: These receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Alpha-2 receptors are found on vascular smooth muscle and also on presynaptic nerve terminals, where they inhibit further release of norepinephrine. This compound's blockade of postsynaptic alpha-2 receptors contributes to vasodilation. Its effect on presynaptic alpha-2 receptors could potentially increase norepinephrine release, which might lead to complex downstream effects with chronic use.

Q4: Are there any troubleshooting tips for experiments involving repeated this compound administration where a diminished response is observed?

If you observe a change in the vasodilatory response to this compound upon repeated administration, consider the following:

  • Confirm Drug Integrity: Ensure the stability and purity of your this compound stock solution.

  • Receptor Upregulation: A diminished net effect could paradoxically be due to an upregulation of alpha-adrenergic receptors in response to chronic blockade. This could lead to a heightened sensitivity to endogenous catecholamines when the drug is not present.

  • Pharmacokinetic Changes: Investigate whether repeated administration alters the metabolism or clearance of this compound, leading to lower effective concentrations at the receptor.

  • Off-Target Effects: Consider the possibility of this compound interacting with other receptor systems over time, which might counteract its primary vasodilatory effect.

  • Experimental Model Viability: Ensure the health and stability of your cellular or animal model throughout the duration of the repeated administration protocol.

Troubleshooting Guides

Guide 1: Investigating a Suspected Change in this compound Efficacy

This guide provides a workflow for researchers who observe an unexpected alteration in the vasodilatory response to this compound in their experimental model after repeated administration.

Caption: Workflow for troubleshooting changes in this compound efficacy.

Guide 2: Experimental Protocol for Assessing Alpha-Adrenoceptor Density and Affinity

This protocol outlines a method to determine if repeated this compound administration leads to changes in the number or binding characteristics of alpha-adrenergic receptors.

Objective: To quantify alpha-1 and alpha-2 adrenoceptor density (Bmax) and affinity (Kd) in a target tissue (e.g., vascular smooth muscle cells or tissue homogenates) following a period of repeated this compound administration.

Materials:

  • Control and this compound-treated tissue/cell samples

  • Radioligands:

    • For alpha-1 receptors: [³H]-Prazosin

    • For alpha-2 receptors: [³H]-Yohimbine

  • Non-specific binding control: Phentolamine (at high concentration)

  • Scintillation counter and vials

  • Filtration apparatus

Methodology:

  • Tissue/Cell Preparation:

    • Homogenize tissues or harvest cells from control and experimental groups.

    • Prepare membrane fractions by centrifugation.

    • Determine protein concentration of membrane preparations.

  • Saturation Binding Assay:

    • Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand ([³H]-Prazosin or [³H]-Yohimbine).

    • For each concentration, prepare parallel tubes with an excess of a non-specific competitor (e.g., phentolamine) to determine non-specific binding.

    • Incubate to equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

  • Quantification:

    • Place filters in scintillation vials with scintillation fluid.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Perform Scatchard analysis or non-linear regression of the specific binding data to determine Bmax (receptor density) and Kd (dissociation constant, an inverse measure of affinity).

Data Presentation:

The results of the saturation binding experiments can be summarized in the following tables:

Table 1: Alpha-1 Adrenoceptor Binding Characteristics

Treatment GroupBmax (fmol/mg protein)Kd (nM)
ControlValueValue
Repeated this compoundValueValue

Table 2: Alpha-2 Adrenoceptor Binding Characteristics

Treatment GroupBmax (fmol/mg protein)Kd (nM)
ControlValueValue
Repeated this compoundValueValue

A significant increase in Bmax in the this compound-treated group compared to the control group would suggest receptor upregulation.

Signaling Pathways

This compound's Antagonistic Action on Alpha-1 Adrenergic Receptor Signaling

The following diagram illustrates the canonical signaling pathway of the alpha-1 adrenergic receptor and how this compound, as an antagonist, blocks this pathway.

alpha1_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine (Agonist) Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds & Activates This compound This compound (Antagonist) This compound->Alpha1_Receptor Binds & Blocks Gq Gq protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: this compound blocks norepinephrine-induced vasoconstriction.

Hypothetical Mechanism of Receptor Upregulation with Chronic this compound Administration

This diagram illustrates a potential adaptive mechanism where chronic blockade of alpha-adrenergic receptors by this compound could lead to an increase in the number of these receptors on the cell surface.

upregulation_mechanism cluster_0 Initial State cluster_1 Chronic Administration cluster_2 Cellular Response cluster_3 Resulting State A1 Normal Receptor Density B1 Repeated this compound Administration A1->B1 B2 Continuous Blockade of Alpha-Adrenergic Receptors B1->B2 C1 Compensatory Cellular Mechanisms Activated B2->C1 C2 Increased Receptor Synthesis & Trafficking C1->C2 D1 Increased Receptor Density on Cell Surface (Upregulation) C2->D1

Caption: Potential for alpha-adrenoceptor upregulation.

Technical Support Center: Mitigating Azapetine-Induced Hypotension in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering azapetine-induced hypotension in their animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hypotension?

A1: this compound is a peripheral vasodilator that primarily acts as an alpha-adrenergic receptor antagonist.[1] It blocks alpha-1 (α1) adrenergic receptors on vascular smooth muscle, preventing norepinephrine (B1679862) from binding. This inhibition leads to vasodilation of both arterioles and veins, resulting in a decrease in peripheral vascular resistance and a subsequent drop in blood pressure.

Q2: We are observing significant and prolonged hypotension in our rat model after this compound administration. What are the key experimental factors to consider?

A2: Several factors can influence the severity and duration of this compound-induced hypotension:

  • Anesthesia: The type of anesthetic used can significantly impact cardiovascular reflexes. Some anesthetics, like isoflurane, can cause dose-dependent vasodilation and may exacerbate the hypotensive effects of this compound.[2][3]

  • Animal Strain: Different strains of animals may exhibit varying sensitivities to cardiovascular drugs.

  • Hydration Status: Dehydration can worsen hypotensive effects. It is crucial to ensure animals are adequately and consistently hydrated.[4]

  • Dosing Regimen: The dose, route, and speed of administration will directly influence the plasma concentration of this compound and the magnitude of the hemodynamic response.[4]

Q3: What are the first-line strategies to mitigate this compound-induced hypotension during an experiment?

A3: The initial approach should be systematic and aimed at restoring hemodynamic stability:

  • Reduce Anesthetic Depth: If using an inhalant anesthetic like isoflurane, reducing the concentration can help mitigate compounded vasodilation.[2][3][5]

  • Intravenous Fluid Administration: A bolus of intravenous crystalloids (e.g., Lactated Ringer's solution) or colloids can help increase intravascular volume and preload, thereby improving blood pressure.[6][7]

  • Pharmacological Intervention: If hypotension persists, the use of vasopressor agents is necessary.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Severe & Rapid Hypotension Immediately After Administration - this compound dose is too high.- Rapid intravenous injection.1. Immediately cease this compound administration.2. Administer an IV fluid bolus.3. Prepare and administer a fast-acting vasopressor like norepinephrine or phenylephrine.4. In future experiments, reduce the this compound dose and administer it as a slow infusion.
Persistent Hypotension Unresponsive to Fluid Bolus - Significant α1-adrenergic blockade.- Depleted endogenous catecholamines.1. Initiate a constant rate infusion (CRI) of a vasopressor (e.g., dopamine (B1211576) or norepinephrine).2. Monitor blood pressure continuously and titrate the vasopressor infusion rate to achieve the target mean arterial pressure (MAP) of >60-70 mmHg.[2][6]
Hypotension Accompanied by Significant Tachycardia - Reflex tachycardia due to baroreceptor activation in response to vasodilation.1. This is an expected compensatory response. Focus on treating the hypotension with fluids and vasopressors.2. A vasopressor with direct vasoconstrictive effects (e.g., phenylephrine) may be more effective than agents that also increase heart rate.
High Variability in Blood Pressure Readings - Improper blood pressure monitoring technique.- Animal stress or movement.1. Ensure the arterial catheter is properly placed and flushed, or that the non-invasive cuff is the correct size and position.2. Acclimatize animals to the experimental setup to minimize stress.[4] For continuous and accurate measurements, direct arterial blood pressure monitoring is recommended.[7]

Data Presentation: Vasopressor Efficacy in Mitigating Hypotension

The following tables summarize typical starting doses for common vasopressors used to counteract drug-induced hypotension in animal models. Note: These are starting points; doses must be titrated to effect for each individual animal.

Table 1: Bolus Doses for Acute Hypotension Management

Agent Animal Model Bolus Dose (IV) Primary Receptor Action Expected Outcome
EphedrineDog0.05 - 0.2 mg/kgα1, β1 (Indirect)↑ Blood Pressure, ↑ Heart Rate
PhenylephrineDog, Rat5 - 20 µg/kgα1 (Direct)↑ Blood Pressure, Reflex ↓ Heart Rate

Source: Adapted from clinical and research guidelines.[8]

Table 2: Constant Rate Infusion (CRI) Doses for Sustained Hypotension

Agent Animal Model Infusion Rate (IV) Primary Receptor Action Expected Outcome
DopamineDog, Rat5 - 10 µg/kg/minβ1, α1↑ Blood Pressure, ↑ Cardiac Output
DobutamineDog, Cat2 - 20 µg/kg/minβ1↑ Cardiac Output, Modest ↑ Blood Pressure
NorepinephrineDog, Rat0.1 - 1.0 µg/kg/minα1 > β1Potent ↑ Blood Pressure

Source: Doses are derived from standard veterinary anesthesia and pharmacology literature.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Azapetine_Mechanism cluster_0 Normal Physiological State cluster_1 This compound Intervention NE Norepinephrine (NE) Alpha1 α1-Adrenergic Receptor NE->Alpha1 Binds Gq Gq Protein Alpha1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Vasoconstriction Ca->Contraction This compound This compound Blocked_Alpha1 α1-Adrenergic Receptor This compound->Blocked_Alpha1 Antagonizes Relaxation Vasodilation (Hypotension) Blocked_Alpha1->Relaxation NE_blocked Norepinephrine (NE) NE_blocked->Blocked_Alpha1 Binding Blocked Experimental_Workflow A Animal Preparation (Anesthesia, Catheterization) B Baseline Monitoring (MAP, HR for 30 min) A->B C This compound Administration (Slow IV Infusion) B->C D Induce Hypotension (Target MAP < 60 mmHg) C->D E Intervention (Administer Mitigating Agent) D->E F Continuous Monitoring (Record MAP, HR) E->F G Data Analysis F->G Troubleshooting_Tree Start This compound Administered Hypotension Observed (MAP < 60 mmHg) CheckAnesthesia Is Anesthetic Depth High? Start->CheckAnesthesia ReduceAnesthesia Reduce Inhalant % CheckAnesthesia->ReduceAnesthesia Yes FluidChallenge Administer IV Fluid Bolus (10-20 mL/kg Crystalloid) CheckAnesthesia->FluidChallenge No ReduceAnesthesia->FluidChallenge CheckResponse1 MAP Restored? FluidChallenge->CheckResponse1 Vasopressor Start Vasopressor CRI (e.g., Norepinephrine) CheckResponse1->Vasopressor No End Continue Monitoring CheckResponse1->End Yes Titrate Titrate CRI to Effect (Target MAP > 65 mmHg) Vasopressor->Titrate Titrate->End

References

Technical Support Center: Stability of Azapetine in Physiological Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of azapetine in physiological buffer solutions. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide focuses on established principles of pharmaceutical stability testing and provides general protocols and troubleshooting advice applicable to this and other pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: I cannot find any published data on the stability of this compound in physiological buffers like PBS. What should I do?

A1: The absence of published stability data for a compound like this compound is not uncommon, especially for older or less-studied drugs. This indicates an opportunity for foundational research. You will need to perform your own stability studies to determine its degradation kinetics and profile in your specific experimental conditions. It is recommended to start with forced degradation studies to understand the molecule's intrinsic stability.[1][2][3]

Q2: What are the first steps in assessing the stability of a compound with unknown degradation characteristics?

A2: The initial step is to conduct forced degradation (stress testing) studies.[2][3] These studies expose the drug substance to conditions more severe than accelerated stability testing, such as high and low pH, oxidation, and exposure to light and heat.[4][5] The goal is to identify potential degradation products and degradation pathways, which is crucial for developing a stability-indicating analytical method.[2]

Q3: My this compound solution in PBS shows a rapid loss of potency. What could be the cause and how can I troubleshoot this?

A3: Rapid degradation in a physiological buffer like Phosphate Buffered Saline (PBS) can be attributed to several factors:

  • Hydrolysis: this compound's chemical structure may be susceptible to hydrolysis at physiological pH (typically 7.4). The degradation kinetics can be pH-dependent.

  • Oxidation: Components of the buffer or dissolved oxygen could be reacting with the this compound molecule.

  • Photodegradation: Exposure to light, even ambient laboratory light, can cause degradation of photosensitive compounds.

  • Adsorption: The compound might be adsorbing to the surface of your container (e.g., plastic tubes).

Troubleshooting Steps:

  • pH Profile: Investigate the stability of this compound in buffers with different pH values to determine the pH of maximum stability.

  • Protect from Light: Conduct experiments in light-protected containers (e.g., amber vials) to rule out photodegradation.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Container Compatibility: Test for adsorption by using different types of containers (e.g., glass vs. polypropylene) and measuring the concentration over time.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent results between experiments Variation in buffer preparation, temperature, or light exposure.Standardize all experimental parameters. Use a freshly prepared buffer for each experiment and control the temperature accurately.
Appearance of unknown peaks in chromatogram Formation of degradation products.Perform forced degradation studies to intentionally generate and identify potential degradation products. Use techniques like LC-MS to characterize these new peaks.
Poor recovery of the compound Adsorption to container surfaces or precipitation.Use silanized glass vials or low-adsorption plasticware. Visually inspect solutions for any precipitates.
Non-reproducible degradation kinetics Complex degradation pathway or interaction with buffer components.Simplify the buffer system if possible. Investigate the effect of individual buffer components on stability. The degradation may not follow simple first-order kinetics.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.

1. Materials:

  • This compound reference standard

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Amber vials and clear vials

  • Calibrated pH meter

  • HPLC system with a UV detector or a mass spectrometer

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Add a known volume of the stock solution to 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Add a known volume of the stock solution to 3% H₂O₂.

    • Store at room temperature and monitor at various time points.

    • Dilute the sample with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder and a solution in PBS in an oven at a high temperature (e.g., 70°C).

    • Analyze samples at different time intervals.

  • Photodegradation:

    • Expose a solution of this compound in PBS in a clear vial to a light source (e.g., a photostability chamber with a combination of UV and visible light).

    • Simultaneously, keep a control sample in a light-protected amber vial.

    • Analyze both samples at various time points.

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all its degradation products.

  • Quantify the amount of remaining this compound and the formation of any degradation products.

Data Presentation

While specific quantitative data for this compound stability is not available, the following table illustrates how degradation kinetic data is typically presented.

Condition Buffer pH Temperature (°C) Apparent First-Order Rate Constant (k) Half-life (t½)
HydrolysisPhosphate7.437Data to be determinedData to be determined
AcidicHCl1.060Data to be determinedData to be determined
BasicNaOH13.060Data to be determinedData to be determined
OxidativeH₂O₂-25Data to be determinedData to be determined

Note: The degradation of a drug in a buffer solution often follows apparent first-order kinetics.[6][7][8]

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare this compound Stock Solution hydrolysis Hydrolysis (Acid/Base) stock->hydrolysis oxidation Oxidation (H2O2) stock->oxidation photo Photodegradation (UV/Vis Light) stock->photo thermal Thermal Stress (Heat) stock->thermal buffer Prepare Physiological Buffer (e.g., PBS) buffer->hydrolysis buffer->oxidation buffer->photo buffer->thermal sampling Sample at Time Points hydrolysis->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Analysis (Kinetics, Degradants) hplc->data report Stability Profile & Degradation Pathway data->report

Caption: Workflow for a forced degradation stability study.

Hypothetical_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor Alpha-1 Adrenergic Receptor g_protein Gq Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Physiological Response (e.g., Vasoconstriction) ca_release->response pkc->response This compound This compound (Antagonist) This compound->receptor Blocks norepinephrine Norepinephrine (Agonist) norepinephrine->receptor Activates

Caption: Hypothetical signaling pathway for an alpha-adrenergic antagonist like this compound.

References

Technical Support Center: Impact of pH on Drug Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of pH on the in vitro activity of pharmaceutical compounds. While the examples provided are hypothetical, the principles and methodologies are broadly applicable for understanding how pH can influence experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical factor in in vitro experiments?

The pH of the experimental medium can significantly influence a drug's stability, solubility, and ionization state.[1] For instance, acidic or basic conditions can catalyze chemical reactions like hydrolysis or oxidation, leading to the degradation of the compound and a loss of potency.[1] Furthermore, the ionization state of a drug can affect its ability to bind to its target protein and to permeate cell membranes, thereby altering its biological activity.[2]

Q2: My compound is precipitating in the assay medium. Could this be related to pH?

Yes, precipitation is a common issue related to pH. Most pharmaceutical compounds are weak acids or weak bases and exhibit pH-dependent solubility.[3] A weakly basic drug will be more soluble in an acidic environment, while a weakly acidic drug will be more soluble in an alkaline environment.[3] If the pH of your assay buffer causes the compound to be in its less soluble, non-ionized form, it may precipitate out of solution, leading to inaccurate and non-reproducible results.

Q3: I am observing inconsistent results in my cell-based assays. How could pH be a contributing factor?

Inconsistent results can arise from slight variations in the pH of your cell culture medium. The pH of the medium can be affected by factors such as the CO₂ concentration in the incubator, the metabolic activity of the cells (which can produce acidic byproducts like lactic acid), and the buffering capacity of the medium itself. These pH shifts can alter the drug's activity and lead to variability in your experimental outcomes.

Q4: What is a suitable pH range for in vitro studies?

The optimal pH range is specific to the compound and the biological system being studied. For many cell-based assays, it is crucial to maintain the pH within a physiological range (typically 7.2-7.4) to ensure cell viability and the biological relevance of the results. However, to specifically investigate the pH-dependent activity of a drug, you may need to test a range of pH values. It is important to use appropriate buffer systems to maintain a stable pH throughout the experiment.[1]

Troubleshooting Guides

Issue 1: Decreased or No Drug Activity Observed

  • Possible Cause: The drug may be degrading at the pH of the assay medium. Many compounds are unstable at non-optimal pH values.[1]

  • Troubleshooting Steps:

    • Literature Review: Check for any published data on the stability of your compound or similar compounds at different pH values.

    • Stability Study: Perform a simple stability study by incubating the drug in the assay buffer at different pH values for the duration of your experiment. Use an analytical method like HPLC to quantify the amount of intact drug remaining over time.

    • Adjust Buffer: If degradation is observed, consider using a different buffer system or adjusting the pH to a range where the compound is more stable.[1]

Issue 2: High Variability Between Replicate Wells

  • Possible Cause: Inconsistent pH across the assay plate. This can be due to uneven CO₂ distribution in the incubator or "edge effects" where wells on the perimeter of the plate experience different environmental conditions.

  • Troubleshooting Steps:

    • Incubator Maintenance: Ensure your incubator is properly calibrated for CO₂ and temperature.

    • Plate Sealing: Use appropriate seals for your microplates to minimize evaporation and maintain a stable environment.

    • Plate Layout: Avoid using the outer wells of the plate for experimental samples, as they are more prone to environmental fluctuations. Fill the outer wells with sterile water or media to create a humidity barrier.

    • Buffer Capacity: Ensure your medium has sufficient buffering capacity to handle the metabolic activity of the cells.

Quantitative Data Summary

The following table provides a hypothetical example of how to present data on the effect of pH on a drug's in vitro activity.

pHIC₅₀ (nM)Fold Change from pH 7.4
6.01503.0x increase
6.5851.7x increase
7.0601.2x increase
7.4501.0x (Reference)
8.01202.4x increase

Experimental Protocols

Protocol: Determining the Effect of pH on Drug Activity in a Cell-Based Assay

  • Buffer Preparation: Prepare a series of biologically compatible buffers with different pH values (e.g., MES for acidic pH, HEPES for neutral pH, and TAPS for alkaline pH). Ensure the buffers are sterile and have the same ionic strength.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in their standard growth medium.

  • Medium Exchange: The next day, carefully remove the growth medium and wash the cells with a sterile phosphate-buffered saline (PBS) at a physiological pH (around 7.4).

  • Drug Preparation: Prepare serial dilutions of the drug in each of the different pH buffers. Include a vehicle control (buffer without the drug) for each pH condition.

  • Drug Treatment: Add the drug dilutions and vehicle controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration in a CO₂ incubator. The CO₂ level may need to be adjusted to maintain the target pH of the overlaying buffer.

  • Activity Readout: After incubation, perform the assay to measure the drug's effect (e.g., a cell viability assay like MTT or a functional assay specific to the drug's target).

  • Data Analysis: For each pH value, plot the dose-response curve and calculate the IC₅₀ or EC₅₀ value. Compare the values across the different pH conditions to determine the impact of pH on the drug's activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) drug_prep Prepare Drug Serial Dilutions prep_buffers->drug_prep seed_cells Seed Cells in 96-Well Plate medium_exchange Wash & Replace with pH Buffers seed_cells->medium_exchange add_drug Add Drug to Cells medium_exchange->add_drug drug_prep->add_drug incubation Incubate for Treatment Duration add_drug->incubation readout Perform Viability/Functional Assay incubation->readout data_analysis Calculate IC50/EC50 per pH readout->data_analysis signaling_pathway cluster_ph Extracellular pH cluster_drug Drug Ionization cluster_cellular Cellular Interaction low_ph Low pH (e.g., 6.5) drug_protonated Drug-H+ (Protonated) low_ph->drug_protonated Favors high_ph High pH (e.g., 8.0) drug_neutral Drug (Neutral) high_ph->drug_neutral Favors receptor Receptor drug_protonated->receptor High Affinity Binding drug_neutral->receptor Low Affinity Binding signaling Downstream Signaling receptor->signaling response Cellular Response signaling->response

References

Technical Support Center: Determining Azapetine Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for utilizing cell viability assays to determine the cytotoxicity of Azapetine.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the cytotoxicity of this compound?

A1: The initial step is to determine the optimal cell seeding density. This ensures that the cells are in the logarithmic growth phase during the experiment, providing reliable and reproducible results.[1] A cell titration experiment should be performed to identify the linear range of the assay's signal in response to cell number.

Q2: Which cell viability assay should I choose to evaluate this compound's cytotoxicity?

A2: The choice of assay depends on this compound's properties and the specific research question. It is advisable to use multiple assays based on different cellular mechanisms to obtain a comprehensive understanding of its cytotoxic effects.[2] Commonly used assays include:

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity.[3]

  • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cell membranes, indicating cytotoxicity.[4][5]

  • SRB Assay: This assay is based on the staining of total cellular protein and is less likely to be affected by the reducing properties of test compounds.[6]

  • Trypan Blue Exclusion Assay: A straightforward method to differentiate viable from non-viable cells based on membrane integrity.[3][6]

Q3: How can I be sure that this compound itself is not interfering with the assay?

A3: It is crucial to perform a cell-free control experiment. Incubate various concentrations of this compound with the assay reagent in a cell-free medium.[6] If a signal change is observed, it indicates direct interference with the assay components. In such cases, consider using an alternative assay with a different detection principle.

Q4: How do I interpret the results from my cytotoxicity assay?

A4: The data collected is analyzed to determine the extent of cytotoxicity. This often involves comparing the treated samples to control groups and calculating metrics like the percentage of cell viability or the IC50 value (the concentration of a substance that causes a 50% reduction in viability).[3] It's important to remember that a decrease in signal in assays like MTT could indicate either cell death (cytotoxicity) or inhibition of cell proliferation (cytostasis).[7] Further assays may be needed to distinguish between these two effects.

Troubleshooting Guide

This section addresses common issues encountered during cytotoxicity experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Bubbles in the wells[8]- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile medium.- Carefully inspect wells for bubbles and remove them with a sterile needle if necessary.[8]
Low absorbance/fluorescence readings in the control group - Low cell density[1]- Insufficient incubation time with the assay reagent[1]- Use of unhealthy or over-confluent cells[1]- Perform a cell titration experiment to determine the optimal seeding density.[1]- Optimize the incubation time for the specific cell line and assay.- Use cells in the logarithmic growth phase and avoid using cells of high passage number.[1]
High background signal in cell-free wells - Microbial contamination of reagents or medium[1]- Interference from phenol (B47542) red in the culture medium[1]- Components in serum interfering with the assay[1]- Use fresh, sterile reagents and aseptic techniques.- Consider using a phenol red-free medium during the assay incubation.[1]- Use a serum-free medium during the assay incubation if serum interference is suspected.[1]
Precipitation of this compound in the culture medium - Poor solubility of the compound at the tested concentrations.- Determine the solubility limit of this compound in the culture medium.- Use a suitable solvent like DMSO, keeping the final concentration below 0.5% to avoid solvent-induced cytotoxicity.[1]- Ensure the compound is well-mixed in the medium before adding it to the cells.[1]

Experimental Protocols

Below are detailed methodologies for key experiments to assess this compound's cytotoxicity.

MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[6]

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][10]

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][11]

  • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes.[4][5]

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound

  • LDH assay kit (containing LDH reaction solution and stop solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • After the treatment period, centrifuge the plate to pellet the cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction solution to each well and incubate for the time specified in the kit's protocol.

  • Add the stop solution to each well.[11]

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[11]

  • Calculate the percentage of cytotoxicity according to the kit's instructions.

Visualizations

Experimental Workflow for Assessing this compound Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plates A->C B Prepare this compound Stock Solution D Treat Cells with This compound Dilutions B->D C->D E Incubate for 24, 48, or 72h D->E F Perform Cell Viability Assay (e.g., MTT, LDH) E->F G Measure Absorbance/ Fluorescence F->G H Calculate % Viability and IC50 Value G->H

Caption: A generalized workflow for determining the cytotoxicity of this compound.

Potential Mechanism of this compound-Induced Cytotoxicity

G This compound This compound Cell Target Cell This compound->Cell Pathway Cellular Target/ Signaling Pathway Cell->Pathway Stress Cellular Stress (e.g., ROS, DNA Damage) Pathway->Stress Mitochondria Mitochondrial Dysfunction Stress->Mitochondria Membrane Loss of Membrane Integrity Stress->Membrane Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Necrosis Necrosis (Cell Lysis) Membrane->Necrosis

Caption: A hypothetical signaling pathway of this compound-induced cell death.

References

Technical Support Center: Controlling for Confounding Factors in Azapetine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Azapetine. The focus is on identifying and controlling for confounding factors to ensure the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a vasodilator, meaning it widens blood vessels. Its primary mechanism of action is the blockade of alpha-adrenergic receptors (alpha-adrenoceptors). This antagonism of alpha-receptors in vascular smooth muscle leads to relaxation and subsequent vasodilation.

Q2: What are the main confounding factors to consider in this compound experiments?

A2: The primary confounding factors in this compound experiments, as with other alpha-adrenergic antagonists, include:

  • Off-target effects: this compound may interact with other receptors besides alpha-adrenoceptors, leading to unintended physiological responses.

  • Receptor subtype selectivity: The relative affinity of this compound for different alpha-adrenoceptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C) can influence experimental outcomes.

  • Experimental model variability: The choice of animal model, tissue preparation, and experimental conditions can significantly impact results.

  • Drug stability and solvent effects: The stability of this compound in solution and the potential effects of the solvent (e.g., DMSO) must be controlled for.

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for accurate data. Strategies include:

  • Rational Drug Design: While not always feasible for existing compounds, understanding the structure-activity relationship can provide insights into potential off-target interactions.

  • High-Throughput Screening: Screening this compound against a panel of common off-target receptors can identify unintended interactions early in the research process.

  • Use of Selective Antagonists: In conjunction with this compound, using highly selective antagonists for suspected off-target receptors can help to isolate the effects of alpha-adrenergic blockade.

  • Dose-Response Curves: Carefully characterizing the dose-response relationship can help distinguish between high-affinity on-target effects and low-affinity off-target effects.

Q4: What are the known downstream signaling pathways of alpha-adrenergic receptors that this compound would inhibit?

A4: this compound's blockade of alpha-adrenergic receptors will inhibit their respective downstream signaling pathways:

  • Alpha-1 (α1) adrenoceptors: These are Gq-coupled receptors. Their activation normally leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction. This compound blocks this cascade, leading to vasodilation.

  • Alpha-2 (α2) adrenoceptors: These are Gi-coupled receptors. Their activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This can have various cellular effects, including the inhibition of norepinephrine (B1679862) release from presynaptic terminals. This compound's antagonism at these receptors would counteract this inhibitory effect.

Troubleshooting Guides

Issue 1: Inconsistent Vasodilation Response in Isolated Tissue Bath Experiments
Possible Cause Troubleshooting Steps
Tissue Viability At the start of each experiment, test tissue viability with a standard contracting agent (e.g., high potassium solution or phenylephrine). A lack of robust contraction indicates compromised tissue that should be discarded.
Inadequate Equilibration Allow tissues to equilibrate in the organ bath for a sufficient period (typically 60-90 minutes) under appropriate resting tension before adding any compounds. Flush the bath with fresh physiological salt solution every 15-20 minutes during equilibration.
Improper Tissue Dissection Handle tissues gently during preparation to avoid stretching or damaging the smooth muscle. Perform dissection in ice-cold physiological salt solution to minimize metabolic degradation.
Incorrect Buffer Conditions Double-check the composition, pH (7.4), and temperature (37°C) of your physiological salt solution (e.g., Krebs-Henseleit). Ensure continuous aeration with carbogen (B8564812) (95% O2 / 5% CO2) to maintain pH and oxygenation.
Compound Precipitation Visually inspect the solution for any precipitation of this compound at the concentrations used. If solubility is an issue, consider using a different solvent, but always include a vehicle control in your experimental design.
Issue 2: High Variability in Radioligand Binding Assay Results
Possible Cause Troubleshooting Steps
Inconsistent Protein Concentration Accurately determine and normalize the protein concentration of your membrane preparations for each assay.
Suboptimal Incubation Time/Temperature Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium.
High Nonspecific Binding Determine nonspecific binding using a high concentration of a competing unlabeled ligand. If nonspecific binding is excessively high, consider optimizing the washing steps or reducing the radioligand concentration.
Radioligand Degradation Ensure the radioligand is stored correctly and has not degraded. Use fresh aliquots for each experiment.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Vasodilation in Isolated Aortic Rings

Objective: To quantify the vasodilatory effect of this compound on pre-contracted isolated rat aortic rings.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat according to approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Gently remove adhering connective tissue and cut the aorta into 2-3 mm wide rings.

  • Experimental Setup:

    • Mount the aortic rings in an isolated organ bath system containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Apply an optimal resting tension (e.g., 2 grams) and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, induce a stable contraction with a submaximal concentration of an alpha-1 adrenergic agonist (e.g., phenylephrine).

    • Once a stable plateau is reached, add cumulative concentrations of this compound to the bath at regular intervals.

    • Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve plateaus.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) value for this compound.

Protocol 2: Competitive Radioligand Binding Assay to Determine this compound's Affinity for Alpha-Adrenoceptors

Objective: To determine the binding affinity (Ki) of this compound for specific alpha-adrenoceptor subtypes.

Methodology:

  • Membrane Preparation:

    • Use cell membranes prepared from cell lines stably expressing a specific human alpha-adrenoceptor subtype (e.g., α1A, α2A).

  • Binding Assay:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled antagonist (e.g., [3H]-Prazosin for α1 receptors), and varying concentrations of unlabeled this compound.

    • Incubate the mixture at an optimized temperature and for a sufficient duration to reach binding equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

    • Determine the IC50 (half-maximal inhibitory concentration) value from the resulting competition curve.

    • Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Table 1: Hypothetical Binding Affinities (Ki) of this compound for Human Alpha-Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)
α1AData to be determined experimentally
α1BData to be determined experimentally
α1DData to be determined experimentally
α2AData to be determined experimentally
α2BData to be determined experimentally
α2CData to be determined experimentally
Note: This table provides a template for presenting experimentally determined Ki values. Specific data for this compound is not readily available in the searched literature and should be generated through competitive radioligand binding assays as described in Protocol 2.

Table 2: Hypothetical Functional Potency (EC50) of this compound in Inducing Vasodilation

Tissue PreparationPre-contraction AgentEC50 (µM)
Rat Aortic RingsPhenylephrineData to be determined experimentally
Porcine Coronary ArteryU46619Data to be determined experimentally
Human Saphenous VeinNorepinephrineData to be determined experimentally
Note: This table serves as a template for summarizing the functional potency of this compound in different vascular preparations. The EC50 values should be determined from concentration-response curves as outlined in Protocol 1.

Mandatory Visualizations

Azapetine_Alpha1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor (Gq-coupled) Norepinephrine->Alpha1_Receptor Activates This compound This compound This compound->Alpha1_Receptor Blocks PLC Phospholipase C Alpha1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER/SR IP3->Ca_Release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Caption: Antagonistic action of this compound on the Alpha-1 adrenergic signaling pathway.

Experimental_Workflow_Vasodilation Start Start Tissue_Prep Tissue Preparation (e.g., Aortic Rings) Start->Tissue_Prep Mounting Mount in Organ Bath & Equilibrate Tissue_Prep->Mounting Pre_contraction Induce Contraction (e.g., Phenylephrine) Mounting->Pre_contraction Azapetine_Addition Cumulative Addition of this compound Pre_contraction->Azapetine_Addition Data_Acquisition Record Relaxation Response Azapetine_Addition->Data_Acquisition Analysis Data Analysis (EC50 Calculation) Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for assessing this compound-induced vasodilation in vitro.

Validation & Comparative

A Comparative Analysis of Azapetine and Phentolamine in Vasodilation Research

Author: BenchChem Technical Support Team. Date: December 2025

In the field of pharmacology, particularly in studies concerning cardiovascular function, alpha-adrenergic receptor antagonists are crucial tools for dissecting the regulatory pathways of vascular tone. Among these, azapetine and phentolamine (B1677648) have been utilized for their vasodilatory properties. This guide provides a detailed comparison of their performance in vasodilation studies, supported by available experimental data, to assist researchers in selecting the appropriate agent for their experimental needs.

Mechanism of Action: Targeting Alpha-Adrenergic Receptors

Both this compound and phentolamine exert their primary vasodilatory effect by acting as competitive antagonists at alpha-adrenoceptors on vascular smooth muscle cells. These receptors are integral to the sympathetic nervous system's control of blood vessel diameter. When stimulated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, α1-adrenoceptors initiate a signaling cascade that leads to vasoconstriction.

Phentolamine is well-characterized as a non-selective antagonist, blocking both postsynaptic α1 and presynaptic α2-adrenergic receptors.[1][2] The blockade of α1-receptors directly inhibits catecholamine-induced vasoconstriction, leading to vasodilation, a decrease in systemic vascular resistance, and a subsequent reduction in blood pressure.[1] However, its simultaneous blockade of presynaptic α2-receptors inhibits the natural negative feedback mechanism for norepinephrine release.[1][3] This can lead to an increase in synaptic norepinephrine, which may cause undesirable side effects such as reflex tachycardia due to the stimulation of cardiac β-adrenergic receptors.[3]

This compound also functions as an alpha-adrenergic antagonist. While detailed modern studies are limited, historical and comparative pharmacological evaluations indicate that it is a less potent antagonist at both α1 and α2-adrenoceptors compared to phentolamine.

Signaling Pathway of Alpha-Adrenergic Antagonism

The following diagram illustrates the signaling pathway leading to vasoconstriction and the point of intervention for antagonists like this compound and phentolamine.

Alpha-Adrenergic Signaling Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Antagonist Action NE Norepinephrine/ Epinephrine Alpha1R α1-Adrenoceptor NE->Alpha1R Binds Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca Ca²⁺ SR->Ca Releases MLCK MLCK Activation Ca->MLCK Contraction Vasoconstriction MLCK->Contraction Antagonists This compound / Phentolamine Antagonists->Alpha1R Blocks

Alpha-adrenergic signaling cascade leading to vasoconstriction and its inhibition by antagonists.

Quantitative and Qualitative Performance Comparison

Direct quantitative comparisons of EC50 or pA2 values for this compound and phentolamine in vasodilation assays are scarce in recent literature. However, a comprehensive study from 1983 by Timmermans et al. provides a valuable qualitative comparison of the potency of various alpha-blockers in a pithed rat model, which is summarized below.

FeatureThis compoundPhentolamine
Receptor Selectivity Alpha-adrenergic antagonistNon-selective α1 and α2-adrenergic antagonist[1]
α1-Receptor Potency Lower potencyHigher potency (Ranked higher than this compound)
α2-Receptor Potency Lower potencyHigher potency (Ranked higher than this compound)
Reported Onset of Action Not specified in recent literatureRapid (within minutes)[1]
Reported Duration of Action Not specified in recent literatureShort (approx. 30 minutes to a few hours)[1]
Notable Side Effects Not well-documented in recent literatureReflex Tachycardia, Arrhythmias, Hypotension[1][3]

Potency rankings are based on the study by Timmermans, P. B., & van Zwieten, P. A. (1983). Evaluation of the selectivity of α-adrenoceptor blocking drugs for postsynaptic α1- and α2-adrenoceptors in a simple animal model. Journal of Autonomic Pharmacology, 3(1), 53-65.

Experimental Protocols: Isolated Aortic Ring Assay

A standard method to evaluate the vasodilatory properties of pharmacological compounds is the ex vivo isolated aortic ring assay, often performed using a wire myograph. This technique allows for the direct measurement of vascular tension in response to drug application.

General Methodology
  • Tissue Preparation: A laboratory animal (commonly a rat or mouse) is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.

  • Ring Preparation: The aorta is cleaned of adherent connective and fatty tissue. Cross-sectional rings, typically 1-2 mm in width, are cut from the vessel.

  • Mounting: Each aortic ring is mounted on two small stainless steel wires or hooks within an organ bath chamber of a wire myograph.[4][5] One wire is fixed, and the other is connected to a force-displacement transducer to measure isometric tension.[4] The chamber is filled with PSS, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).

  • Equilibration and Viability Check: The rings are allowed to equilibrate under a standardized resting tension for approximately 60-90 minutes. The viability of the rings is then tested by inducing contraction with a high-potassium solution (e.g., KCl). The integrity of the endothelium can be assessed by observing relaxation in response to acetylcholine (B1216132) after pre-contraction with an alpha-agonist like phenylephrine.

  • Experimental Procedure:

    • Induction of Contraction: A stable contraction is induced by adding a specific concentration of a vasoconstrictor, typically an α1-agonist such as phenylephrine, to the organ bath.

    • Cumulative Concentration-Response Curve: Once the contraction has plateaued, the antagonist (this compound or phentolamine) is added to the bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded after each addition has reached a steady state.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine. A concentration-response curve is plotted, and key parameters like the EC50 (the concentration of the antagonist that produces 50% of the maximal relaxation) can be calculated to determine potency.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an isolated tissue vasodilation study.

Experimental Workflow cluster_workflow Isolated Aortic Ring Assay Workflow A 1. Tissue Excision (e.g., Rat Thoracic Aorta) B 2. Aortic Ring Preparation (1-2 mm segments) A->B C 3. Mounting in Wire Myograph B->C D 4. Equilibration & Viability Test (e.g., with KCl & Acetylcholine) C->D E 5. Pre-contraction (e.g., with Phenylephrine) D->E F 6. Cumulative Addition of Antagonist (this compound or Phentolamine) E->F G 7. Data Acquisition (Measure Isometric Tension) F->G H 8. Data Analysis (Generate Dose-Response Curve, Calculate EC50) G->H

A generalized workflow for assessing vasodilation using an isolated aortic ring assay.

Conclusion

Both this compound and phentolamine are effective alpha-adrenergic antagonists capable of inducing vasodilation. Phentolamine is a more potent, non-selective α1 and α2 blocker with a well-documented rapid onset and short duration of action, making it suitable for acute experimental settings.[1] However, its α2-blocking properties can induce reflex tachycardia, a factor that must be considered in experimental design.[3]

This compound, based on available comparative data, is a less potent alpha-blocker at both receptor subtypes. The scarcity of modern quantitative data for this compound suggests it is a less commonly used tool in contemporary vasodilation research. For studies requiring a well-characterized, potent, non-selective alpha-adrenergic blockade, phentolamine remains a standard choice. Researchers investigating nuanced differences in alpha-receptor pharmacology or historical drug actions may find utility in studying this compound, though they should be prepared for the limited availability of recent supporting data.

References

Azapetine vs. Prazosin: A Comparative Guide to Alpha-1 Adrenergic Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of azapetine and prazosin (B1663645), two pharmacological agents that exhibit alpha-1 adrenergic blockade. While both substances induce vasodilation, their mechanisms, selectivity, and clinical profiles differ significantly. This document synthesizes available experimental data to offer a clear, objective comparison for research and drug development purposes.

Introduction

Alpha-1 adrenergic receptors (α1-ARs) are key regulators of vascular tone. Their antagonism leads to smooth muscle relaxation and a subsequent decrease in blood pressure.[1] Prazosin, a quinazoline (B50416) derivative, is a well-characterized selective α1-AR antagonist widely used in the management of hypertension.[2][3] this compound, a dibenzazepine (B1670418) derivative, is an older vasodilator with a less defined pharmacological profile but is known to possess alpha-adrenoreceptor blocking properties.[4] This guide will delve into the available data for a side-by-side comparison.

Mechanism of Action

Prazosin acts as a selective and competitive antagonist at postsynaptic α1-adrenergic receptors.[2][3] This selectivity for α1 over α2 receptors minimizes the reflex tachycardia often seen with non-selective alpha-blockers.[3] Prazosin does not activate the negative feedback loop mediated by presynaptic α2-receptors, which would otherwise increase norepinephrine (B1679862) release.[3]

This compound is classified as a vasodilator and is understood to have alpha-adrenergic blocking effects.[4] However, the precise details of its interaction with α1-adrenoceptor subtypes and its selectivity profile are not as extensively documented as those of prazosin. Historical literature suggests it acts as a non-selective alpha-adrenoceptor antagonist.

Signaling Pathway of Alpha-1 Adrenergic Blockade

The binding of an antagonist like prazosin or this compound to the α1-adrenergic receptor inhibits the downstream signaling cascade typically initiated by endogenous agonists such as norepinephrine. This blockade prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels leads to the relaxation of vascular smooth muscle.

cluster_membrane Cell Membrane Alpha-1 Receptor Alpha-1 Receptor Gq Protein Gq Protein Alpha-1 Receptor->Gq Protein Activates Smooth Muscle Relaxation Smooth Muscle Relaxation Alpha-1 Receptor->Smooth Muscle Relaxation Leads to Norepinephrine Norepinephrine Norepinephrine->Alpha-1 Receptor Activates Prazosin / this compound Prazosin / this compound Prazosin / this compound->Alpha-1 Receptor Blocks PLC Phospholipase C Gq Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Intracellular Ca2+ Release IP3->Ca2+ Release Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction CHO Cells Expressing α1-Subtype CHO Cells Expressing α1-Subtype Incubate with [3H]prazosin Incubate with [3H]prazosin CHO Cells Expressing α1-Subtype->Incubate with [3H]prazosin Add Competing Ligand (Prazosin) Add Competing Ligand (Prazosin) Incubate with [3H]prazosin->Add Competing Ligand (Prazosin) Incubate Incubate Add Competing Ligand (Prazosin)->Incubate Wash to Remove Unbound Ligand Wash to Remove Unbound Ligand Incubate->Wash to Remove Unbound Ligand Quantify Bound Radioactivity Quantify Bound Radioactivity Wash to Remove Unbound Ligand->Quantify Bound Radioactivity Calculate Ki and pKi Calculate Ki and pKi Quantify Bound Radioactivity->Calculate Ki and pKi

References

A Comparative Analysis of Azapetine and Other Non-selective Alpha-Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparative analysis of Azapetine, Phentolamine (B1677648), and Phenoxybenzamine, three non-selective alpha-adrenergic blocking agents. It is intended for an audience of researchers, scientists, and drug development professionals, offering a synthesis of available pharmacological data, detailed experimental protocols for comparative studies, and visual representations of key concepts.

While extensive pharmacological data is available for the well-established alpha-blockers Phentolamine and Phenoxybenzamine, this review highlights a notable scarcity of modern, quantitative data for this compound. Consequently, this guide provides a qualitative comparison based on historical and available information and equips researchers with the necessary methodologies to conduct direct comparative studies.

Introduction to Non-selective Alpha-Adrenergic Blockers

Non-selective alpha-adrenergic receptor antagonists, or alpha-blockers, are a class of drugs that inhibit the actions of catecholamines (epinephrine and norepinephrine) at both α1 and α2-adrenergic receptors.[1] This dual antagonism forms the basis of their pharmacological effects and therapeutic applications.

  • α1-Adrenergic Receptors: Located on the postsynaptic membrane of vascular smooth muscle, their activation by norepinephrine (B1679862) leads to vasoconstriction.[1] Blockade of α1-receptors results in vasodilation, leading to a decrease in peripheral resistance and blood pressure.[1]

  • α2-Adrenergic Receptors: Primarily found on presynaptic nerve terminals, α2-receptors function as autoreceptors, inhibiting further release of norepinephrine.[1] Blockade of these presynaptic α2-receptors can lead to an increased release of norepinephrine, which may cause side effects such as reflex tachycardia.[1]

The primary clinical indications for non-selective alpha-blockers include the management of hypertensive crises, particularly those associated with pheochromocytoma (a catecholamine-secreting tumor), and certain peripheral vascular disorders.[1]

Pharmacological Profiles of Non-selective Alpha-Blockers

This section details the individual pharmacological characteristics of this compound, Phentolamine, and Phenoxybenzamine based on available literature.

This compound

This compound is a vasodilator that was historically used in the management of peripheral vascular diseases.[2][3] It is classified as a sympatholytic agent, with its mechanism of action presumed to be non-selective alpha-adrenergic blockade.[2]

  • Clinical Applications: Its historical use was centered on treating peripheral arterial disease.[2]

Phentolamine

Phentolamine is a competitive and reversible antagonist of both α1- and α2-adrenergic receptors.[5]

  • Mechanism of Action: By competitively inhibiting α1- and α2-adrenoceptors, phentolamine causes vasodilation and a reduction in blood pressure.[1][6] Its reversible nature means its effects are surmountable with increasing concentrations of an agonist. The blockade of presynaptic α2-receptors can lead to an increase in heart rate.[1]

  • Receptor Affinity: Phentolamine exhibits a high affinity for both α1 and α2-adrenergic receptors.[6]

  • Clinical Applications: It is used for the diagnosis and short-term management of pheochromocytoma, treatment of hypertensive emergencies, and as an antidote to reverse the vasoconstrictive effects of extravasated vasopressors.[7]

  • Pharmacokinetics: Phentolamine has a rapid onset and a short duration of action.

  • Adverse Effects: Common side effects include postural hypotension, reflex tachycardia, dizziness, and nasal congestion.[8]

Phenoxybenzamine

Phenoxybenzamine is a non-competitive, irreversible antagonist of alpha-adrenergic receptors, with a degree of selectivity for the α1 subtype.[5][9]

  • Mechanism of Action: Phenoxybenzamine forms a stable, covalent bond with the alpha-adrenoceptors, leading to a long-lasting and insurmountable blockade.[9] Recovery of function requires the synthesis of new receptors. Studies have shown it to be more potent in inactivating α1- than α2-adrenergic receptor binding sites.[10]

  • Receptor Binding: It binds irreversibly to alpha-receptors.[9][11]

  • Clinical Applications: It is primarily used in the preoperative management of pheochromocytoma to control blood pressure and prevent intraoperative hypertensive crises.[5][12]

  • Pharmacokinetics: Phenoxybenzamine has a slow onset of action, and due to its irreversible binding, a long biological half-life of about 24 hours.[9][12]

  • Adverse Effects: The most common side effects are postural hypotension, reflex tachycardia, nasal stuffiness, and miosis.[8]

Comparative Summary of Pharmacological Properties

The following table summarizes the key pharmacological characteristics of this compound, Phentolamine, and Phenoxybenzamine. It is important to note the significant gaps in the available quantitative data for this compound.

FeatureThis compoundPhentolaminePhenoxybenzamine
Receptor Selectivity Non-selective (presumed)Non-selective α1 and α2Non-selective, with higher potency for α1[10]
Mechanism of Antagonism Not well-characterizedCompetitive, ReversibleNon-competitive, Irreversible[9]
Binding Affinity (Ki) Data not availableHigh affinity for α1 and α2 subtypes[6][13][14]Irreversible binding[9][11]
Functional Potency (pA2) Data not availablePotent antagonist in functional assaysPotent antagonist in functional assays
Onset of Action Data not availableRapidSlow[12]
Duration of Action Data not availableShortLong (24 hours)[9]
Primary Clinical Use Peripheral Arterial Disease[2]Pheochromocytoma (diagnosis & short-term management)[7]Pheochromocytoma (pre-operative)[5][12]
Common Adverse Effects Not well-documentedPostural hypotension, reflex tachycardia[8]Postural hypotension, reflex tachycardia[8]

Experimental Protocols for Comparative Analysis

To address the gaps in the direct comparative data, the following detailed experimental protocols are provided for researchers.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay is the gold standard for determining the binding affinity of a compound to a specific receptor subtype.[15][16]

Objective: To quantify the binding affinities (Ki) of this compound, Phentolamine, and Phenoxybenzamine for α1- and α2-adrenergic receptor subtypes.

Materials:

  • Membrane preparations from cells stably expressing human α1A, α1B, α1D, α2A, α2B, or α2C adrenoceptors.

  • Radioligand: [³H]-Prazosin (for α1 subtypes) or [³H]-Yohimbine/[³H]-Rauwolscine (for α2 subtypes).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Test Compounds: this compound, Phentolamine, Phenoxybenzamine at various concentrations.

  • Non-specific control: 10 µM Phentolamine (for α1) or 10 µM Yohimbine (for α2).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific control, or a concentration of the test compound. The final assay volume is typically 200-250 µL.[15][17]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[15]

  • Filtration: Rapidly filter the assay mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value from the competition binding curves and then determine the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay for Antagonist Potency (pA2)

This assay measures the functional potency of an antagonist in a physiological tissue preparation.[18]

Objective: To determine the pA2 values for this compound, Phentolamine, and Phenoxybenzamine at α1-adrenoceptors.

Materials:

  • Isolated rat thoracic aorta.

  • Krebs-Henseleit physiological salt solution.

  • α1-adrenergic agonist (e.g., Phenylephrine).

  • Test compounds: this compound, Phentolamine, Phenoxybenzamine.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Mount rings of rat thoracic aorta in organ baths containing aerated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Control Agonist Curve: Generate a cumulative concentration-response curve to phenylephrine.

  • Antagonist Incubation: After washing and re-equilibration, incubate the tissue with a known concentration of the antagonist for a set period.

  • Antagonized Agonist Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve to phenylephrine.

  • Schild Analysis: Repeat steps 4 and 5 with at least three different concentrations of the antagonist. Calculate the dose-ratio for each antagonist concentration and construct a Schild plot (log(dose ratio - 1) vs. -log[Antagonist]).[19][20][21] The x-intercept of the regression line gives the pA2 value.[22]

Mandatory Visualizations

Signaling Pathway of Non-selective Alpha-Blockade

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release alpha2_pre α2-Adrenoceptor NE_release->alpha2_pre Negative Feedback NE_synapse Norepinephrine in Synapse NE_release->NE_synapse alpha1_post α1-Adrenoceptor Gq Gq Protein alpha1_post->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release Contraction Vasoconstriction Ca_release->Contraction NE_synapse->alpha1_post Blocker Non-selective Alpha-Blocker (e.g., this compound) Blocker->alpha2_pre Blocks Blocker->alpha1_post Blocks

Caption: Non-selective alpha-blockers inhibit both presynaptic α2 and postsynaptic α1 receptors.

Experimental Workflow for In Vitro Functional Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Isolate Rat Thoracic Aorta prep2 Cut into Rings prep1->prep2 prep3 Mount in Organ Bath prep2->prep3 exp1 Equilibrate Tissue prep3->exp1 exp2 Generate Control Agonist Curve exp1->exp2 exp3 Incubate with Antagonist exp2->exp3 exp4 Generate Agonist Curve with Antagonist exp3->exp4 an1 Calculate Dose-Ratios exp4->an1 an2 Construct Schild Plot an1->an2 an3 Determine pA2 Value an2->an3

Caption: Workflow for determining antagonist potency using an isolated tissue assay.

Logical Comparison of Non-selective Alpha-Blockers

G cluster_drugs Non-selective Alpha-Blockers cluster_props Properties This compound This compound Use Primary Use This compound->Use Peripheral Vascular Disease Phentolamine Phentolamine Reversibility Reversibility Phentolamine->Reversibility Reversible Duration Duration of Action Phentolamine->Duration Short Phentolamine->Use Pheochromocytoma (Diagnosis/Acute) Phenoxybenzamine Phenoxybenzamine Phenoxybenzamine->Reversibility Irreversible Phenoxybenzamine->Duration Long Phenoxybenzamine->Use Pheochromocytoma (Pre-operative)

Caption: Key distinguishing characteristics of this compound, Phentolamine, and Phenoxybenzamine.

Conclusion and Future Directions

This guide consolidates the available pharmacological information on this compound, Phentolamine, and Phenoxybenzamine. While Phentolamine and Phenoxybenzamine are well-defined in their roles as reversible and irreversible non-selective alpha-blockers, respectively, a significant knowledge gap exists for this compound. The lack of modern, quantitative data on its receptor binding and functional activity prevents a direct and robust comparison.

The experimental protocols provided herein offer a clear path for researchers to generate the necessary data to fully characterize this compound's pharmacological profile. Such studies are crucial to definitively place this compound within the context of other non-selective alpha-blockers and to potentially uncover novel therapeutic properties. Future research efforts should prioritize these fundamental pharmacological characterizations to enable a comprehensive and quantitative comparative analysis.

References

Cross-validation of Azapetine's effects in different vascular beds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Azapetine's Performance in Different Vascular Beds

This guide provides a comprehensive cross-validation of the vascular effects of this compound, a sympatholytic drug with vasodilatory properties. Due to the historical nature of much of the available research on this compound, this document synthesizes established knowledge with contemporary understanding of vascular pharmacology to offer a comparative perspective against other vasodilators. The information presented herein is intended to support further research and drug development efforts in the field of vascular medicine.

Introduction to this compound

This compound is a non-selective alpha-adrenergic antagonist that was historically used in the management of peripheral vascular diseases.[1][2] Its primary mechanism of action involves the blockade of both α1 and α2-adrenergic receptors, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. This action counteracts the vasoconstrictive effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. While its clinical use has largely been superseded by more selective and newer agents, an understanding of its vascular effects provides valuable context for the development of novel vasodilators.

Comparative Data on Vasodilator Effects

Due to the limited availability of recent, direct comparative studies on this compound, the following tables provide a synthesis of expected effects based on its mechanism as a non-selective alpha-blocker, in comparison to other classes of vasodilators.

Table 1: Comparison of Vasodilator Effects on Peripheral Vasculature

Vasodilator Class Example Drug(s) Primary Mechanism of Action Effect on Arterioles Effect on Veins Key Clinical Applications
Non-selective α-blocker This compound, Phentolamine Blocks α1 and α2-adrenergic receptors.Strong DilationModerate DilationPeripheral Vascular Disease, Hypertensive Crises
Selective α1-blocker Prazosin, DoxazosinSelectively blocks α1-adrenergic receptors.Strong DilationMinimal DilationHypertension, Benign Prostatic Hyperplasia
Calcium Channel Blocker Amlodipine, NifedipineBlocks L-type calcium channels in vascular smooth muscle.Strong DilationMinimal DilationHypertension, Angina
Nitrates Nitroglycerin, Isosorbide DinitrateIncreases nitric oxide (NO) production, leading to cGMP-mediated vasodilation.Moderate DilationStrong DilationAngina, Heart Failure
ACE Inhibitors Lisinopril, RamiprilInhibits Angiotensin-Converting Enzyme, reducing Angiotensin II levels.Strong DilationModerate DilationHypertension, Heart Failure, Diabetic Nephropathy

Table 2: Cross-Validation of Effects in Different Vascular Beds (Predicted for this compound)

Vascular Bed Predicted Effect of this compound (Non-selective α-blockade) Comparative Vasodilators & Their Effects
Peripheral Arteries Significant vasodilation, leading to increased blood flow.Prazosin (selective α1-blocker): Similar potent vasodilation. Nifedipine (CCB): Potent vasodilation.
Coronary Arteries Moderate vasodilation. Potential for reflex tachycardia due to α2-blockade, which could increase myocardial oxygen demand.Nitroglycerin: Potent dilation of large epicardial arteries. Adenosine: Potent arteriolar dilation.
Cerebral Arteries Likely causes vasodilation, but effects can be complex and may be influenced by systemic blood pressure changes.Volatile Anesthetics (e.g., Isoflurane): Direct cerebral vasodilation. Ketamine: Increases cerebral blood flow.
Renal Arteries Likely increases renal blood flow due to vasodilation.ACE Inhibitors (e.g., Captopril): Increase renal blood flow and are protective in certain kidney diseases. Fenoldopam (Dopamine D1 agonist): Potent renal vasodilator.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of this compound

Azapetine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Vascular Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Alpha2_Receptor α2-Adrenergic Receptor Norepinephrine->Alpha2_Receptor Activates PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates cAMP_decrease ↓ cAMP Alpha2_Receptor->cAMP_decrease Inhibits Adenylyl Cyclase This compound This compound This compound->Alpha1_Receptor Blocks This compound->Alpha2_Receptor Blocks Relaxation Vasodilation This compound->Relaxation Leads to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction Ca_Release->Contraction PKC->Contraction cAMP_decrease->Contraction Promotes

Caption: Signaling pathway of this compound in vascular smooth muscle.

Experimental Workflow for Vascular Reactivity

Experimental_Workflow cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Vessel Isolate Blood Vessel (e.g., Mesenteric Artery) Mount_Myograph Mount in Wire Myograph Isolate_Vessel->Mount_Myograph Equilibrate Equilibrate in Physiological Salt Solution Mount_Myograph->Equilibrate Pre-constrict Pre-constrict with Agonist (e.g., Phenylephrine) Equilibrate->Pre-constrict Dose_Response Cumulative Addition of This compound or Comparator Pre-constrict->Dose_Response Record_Tension Record Changes in Isometric Tension Dose_Response->Record_Tension Washout Washout Record_Tension->Washout Plot_Curve Plot Concentration- Response Curve Record_Tension->Plot_Curve Washout->Pre-constrict Repeat for other drugs Calculate_EC50 Calculate EC50 and Maximal Relaxation Plot_Curve->Calculate_EC50 Compare Compare Potency and Efficacy Calculate_EC50->Compare

References

A Comparative Analysis of Azapetine and Sodium Nitroprusside in Vascular Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vascular relaxation properties of azapetine and sodium nitroprusside, focusing on their mechanisms of action, experimental data, and relevant methodologies. This document is intended to assist researchers in understanding the key differences between these two vasodilators and in designing future experimental studies.

Executive Summary

Sodium nitroprusside is a potent, direct-acting vasodilator with a well-established mechanism involving the release of nitric oxide (NO) and subsequent activation of the soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway in vascular smooth muscle cells. Its effects are rapid and independent of the endothelium. In contrast, this compound is a non-selective alpha-adrenoceptor antagonist. Its vasodilatory action is indirect, resulting from the blockade of alpha-1 and alpha-2 adrenergic receptors on vascular smooth muscle, thereby inhibiting the vasoconstrictive effects of catecholamines like norepinephrine. The vasodilatory effect of alpha-blockers can be influenced by the presence of the endothelium.

While extensive quantitative data exists for the vascular relaxation effects of sodium nitroprusside, similar data for this compound is scarce in publicly available literature. Therefore, for the purpose of quantitative comparison, data for phentolamine (B1677648), another non-selective alpha-adrenoceptor antagonist with a similar mechanism of action, is used as a proxy for this compound, with this limitation being duly noted.

Data Presentation: Comparative Pharmacological Profile

The following table summarizes the key pharmacological characteristics of sodium nitroprusside and this compound (represented by the proxy, phentolamine) in inducing vascular relaxation.

FeatureSodium NitroprussideThis compound (as a Non-Selective Alpha-Blocker, e.g., Phentolamine)
Mechanism of Action Direct NO donor, activates sGC, increases cGMP, leading to smooth muscle relaxation.[1][2][3]Competitive antagonist at α1 and α2-adrenergic receptors, inhibiting norepinephrine-induced vasoconstriction.
Endothelium Dependency Independent.[4]The relaxation can be potentiated by the endothelium.[1]
Potency (EC50) High potency. Representative pEC50 in rat aorta is approximately 6.27-6.52.[5]Potency is dependent on the level of adrenergic tone. Data is limited for this compound; phentolamine shows concentration-dependent relaxation.[1]
Efficacy (Emax) High efficacy, capable of inducing near-maximal relaxation of pre-contracted vascular rings.[5]Efficacy is dependent on the blockade of adrenergic-mediated contraction. Phentolamine can induce significant relaxation of phenylephrine-contracted aortic rings.[1]
Onset of Action Very rapid.Rapid, but dependent on competition with endogenous catecholamines.
Primary Site of Action Both arterial and venous smooth muscle.[1]Primarily arterial resistance vessels, but also affects venous vessels.

Note: EC50 (half-maximal effective concentration) and Emax (maximal effect) are key parameters to quantify the potency and efficacy of a drug, respectively. pEC50 is the negative logarithm of the EC50.

Signaling Pathways

The signaling pathways for sodium nitroprusside and this compound are fundamentally different, reflecting their distinct mechanisms of action.

sodium_nitroprusside_pathway cluster_cell Vascular Smooth Muscle Cell SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converts sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_decrease Decrease in intracellular Ca²⁺ PKG->Ca_decrease promotes Relaxation Vascular Smooth Muscle Relaxation Ca_decrease->Relaxation

Sodium Nitroprusside Signaling Pathway

azapetine_pathway cluster_cell Vascular Smooth Muscle Cell NE Norepinephrine Alpha_R α-Adrenergic Receptor (α1/α2) NE->Alpha_R This compound This compound This compound->Alpha_R blocks Relaxation Vascular Smooth Muscle Relaxation This compound->Relaxation leads to G_protein Gq/Gi Protein Activation Alpha_R->G_protein PLC Phospholipase C Activation (for α1) G_protein->PLC IP3 IP₃ & DAG Production PLC->IP3 Ca_increase Increase in intracellular Ca²⁺ IP3->Ca_increase Contraction Vascular Smooth Muscle Contraction Ca_increase->Contraction

This compound (Alpha-Blocker) Signaling Pathway

Experimental Protocols

The following is a generalized protocol for an ex vivo aortic ring vasorelaxation assay, a standard method to assess the vascular effects of compounds like sodium nitroprusside and this compound.

Tissue Preparation
  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.

  • Aorta Excision: Following euthanasia by an approved method, the thoracic aorta is carefully dissected and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.

  • Ring Preparation: The aorta is cleaned of adhering connective and adipose tissue. 2-4 mm wide rings are cut. For experiments investigating endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick.

Experimental Setup
  • Organ Bath: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

  • Tension Recording: The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration: An equilibration period of 60-90 minutes under a resting tension of 1.5-2.0 g is allowed, with the buffer being changed every 15-20 minutes.

Vasorelaxation Assay
  • Pre-contraction: After equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine (B352888) (e.g., 1 µM) or KCl (e.g., 60 mM), to a stable plateau.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound (sodium nitroprusside or this compound/phentolamine) is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation at each concentration is recorded until a maximal response is achieved.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension. A concentration-response curve is plotted, and the EC50 and Emax values are calculated using non-linear regression analysis.

experimental_workflow start Euthanize Rat & Dissect Thoracic Aorta prepare_rings Clean & Cut Aorta into 2-4 mm Rings start->prepare_rings mount_rings Mount Rings in Organ Bath prepare_rings->mount_rings equilibrate Equilibrate for 60-90 min under 1.5-2.0 g Tension mount_rings->equilibrate pre_contract Pre-contract with Phenylephrine (1 µM) equilibrate->pre_contract add_compound Add Vasodilator in Cumulative Concentrations pre_contract->add_compound record_data Record Isometric Tension add_compound->record_data analyze Calculate % Relaxation, EC50, and Emax record_data->analyze end Generate Concentration- Response Curve analyze->end

Aortic Ring Vasorelaxation Assay Workflow

Conclusion

Sodium nitroprusside and this compound induce vascular relaxation through distinct and independent mechanisms. Sodium nitroprusside is a direct NO donor, leading to potent, rapid, and endothelium-independent vasodilation. This compound, as a non-selective alpha-adrenoceptor antagonist, acts by blocking the physiological vasoconstrictor pathway mediated by norepinephrine, and its effects can be modulated by the endothelium. The choice between these agents in a research or clinical setting would depend on the desired mechanism of action and the specific pathophysiological context. Further studies are warranted to generate direct comparative quantitative data for this compound to allow for a more precise assessment of its potency and efficacy relative to established vasodilators like sodium nitroprusside.

References

Benchmarking Azapetine's Potency: A Comparative Guide to Novel Vasodilator Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the vasodilator potency of the established alpha-adrenergic antagonist, azapetine, against a curated selection of novel vasodilator compounds. This guide provides quantitative potency data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

The relentless pursuit of novel therapeutic agents for cardiovascular diseases necessitates a continuous evaluation of new compounds against established pharmacological agents. This compound, a non-selective alpha-adrenergic receptor antagonist, has long been recognized for its vasodilatory properties. This guide provides a comprehensive benchmark of this compound's potency against recently developed vasodilator compounds that target diverse molecular pathways, including Rho-kinase, and soluble guanylate cyclase. By presenting key potency data in a standardized format and detailing the experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in the early stages of drug discovery and development.

Data Presentation: Comparative Vasodilator Potency

CompoundTarget/Mechanism of ActionVasoconstrictor UsedEC50/IC50 (nM)Reference Tissue
Phentolamine (B1677648) (for this compound)Non-selective α-adrenergic antagonistPhenylephrine (B352888)Not explicitly stated, but showed concentration-dependent relaxationRat Thoracic Aorta
GSK269962ARho-kinase (ROCK) inhibitorNot explicitly stated35Rat Aorta
SB-772077-BRho-kinase (ROCK) inhibitorNot explicitly stated39Rat Aorta
BI 685509Soluble Guanylate Cyclase (sGC) activatorNot explicitly stated467 (in human platelets)N/A (for direct vascular comparison)

Note: The potency of BI 685509 is provided for context regarding its mechanism but is not a direct comparison of vascular smooth muscle relaxation.

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_alpha This compound (α-Adrenergic Blockade) Norepinephrine Norepinephrine Alpha_Receptor α-Adrenergic Receptor Norepinephrine->Alpha_Receptor Binds Gq_Protein Gq Protein Activation Alpha_Receptor->Gq_Protein This compound This compound This compound->Alpha_Receptor Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction

Caption: Signaling pathway of this compound's vasodilatory action.

cluster_novel Novel Vasodilator Pathways cluster_rock Rho-Kinase (ROCK) Inhibition cluster_sgc Soluble Guanylate Cyclase (sGC) Activation ROCK_Inhibitor GSK269962A / SB-772077-B ROCK ROCK ROCK_Inhibitor->ROCK Inhibits Vasodilation_ROCK Vasodilation ROCK_Inhibitor->Vasodilation_ROCK RhoA RhoA RhoA->ROCK MLCP_Inhibition MLCP Inhibition ROCK->MLCP_Inhibition MLC_Phosphorylation Myosin Light Chain Phosphorylation Vasoconstriction_ROCK Vasoconstriction MLC_Phosphorylation->Vasoconstriction_ROCK sGC_Activator BI 685509 sGC sGC sGC_Activator->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Ca_Decrease Decreased Intracellular Ca²⁺ PKG->Ca_Decrease Vasodilation_sGC Vasodilation Ca_Decrease->Vasodilation_sGC

Caption: Signaling pathways of novel vasodilator compounds.

cluster_workflow Experimental Workflow: Rat Aorta Vasodilation Assay A 1. Tissue Preparation - Isolate thoracic aorta from rat. - Cut into 2-3 mm rings. B 2. Mounting - Suspend rings in organ bath containing Krebs-Henseleit buffer. A->B C 3. Equilibration - Equilibrate under 1.5 g tension for 60 min. - Wash every 15 min. B->C D 4. Viability & Endothelium Integrity Check - Pre-contract with Phenylephrine (1 µM). - Add Acetylcholine (B1216132) (10 µM). - >80% relaxation confirms integrity. C->D D->A Failed E 5. Wash & Re-equilibrate D->E Successful F 6. Pre-contraction - Add Phenylephrine (1 µM) to induce stable contraction. E->F G 7. Cumulative Drug Addition - Add increasing concentrations of vasodilator compound. F->G H 8. Data Recording & Analysis - Record relaxation response. - Calculate EC50/IC50. G->H

Caption: A typical workflow for the rat aorta vasodilation assay.

Experimental Protocols

The following is a generalized protocol for the in vitro rat aorta vasodilation assay, a robust and widely used method for assessing the vasoactive properties of pharmacological compounds.

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by an approved method.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

  • The aorta is cleaned of adherent connective and adipose tissues and cut into rings of 2-3 mm in width. For endothelium-denuded experiments, the endothelium can be gently removed by rubbing the intimal surface with a fine wire.

2. Mounting and Equilibration:

  • Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

3. Viability and Endothelium Integrity Check:

  • After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60-80 mM).

  • Once a stable contraction is achieved, the integrity of the endothelium is assessed by adding acetylcholine (1-10 µM). A relaxation of more than 80% indicates an intact endothelium. For endothelium-denuded rings, the relaxation should be less than 10%.

4. Vasodilation Assay:

  • After washing out the acetylcholine and allowing the tissue to return to baseline, the aortic rings are again pre-contracted with the same vasoconstrictor.

  • Once a stable plateau of contraction is reached, cumulative concentrations of the test vasodilator compound are added to the organ bath.

  • The relaxation response is recorded isometrically using a force transducer connected to a data acquisition system.

5. Data Analysis:

  • The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

  • The EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values are calculated by non-linear regression analysis of the concentration-response curves.

Conclusion

This comparative guide provides a framework for benchmarking the vasodilator potency of this compound against novel compounds. While a direct EC50 for this compound in a standardized rat aorta assay remains to be definitively established in publicly accessible literature, the data for the structurally similar compound phentolamine provides a valuable reference point. The novel Rho-kinase inhibitors, GSK269962A and SB-772077-B, demonstrate potent vasodilation in the nanomolar range, suggesting a promising therapeutic avenue.[1][2] The soluble guanylate cyclase activator, BI 685509, also shows potential, although direct vascular potency data is needed for a more accurate comparison.[3] The detailed experimental protocol provided herein offers a standardized method for generating comparable potency data, which is crucial for the rational design and development of next-generation vasodilator drugs. Future head-to-head studies incorporating this compound in the rat aorta vasodilation assay are warranted to provide a more definitive comparison.

References

Unveiling Azapetine's Adrenergic Antagonist Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Azapetine's adrenergic antagonist properties with those of the well-established non-selective alpha-adrenergic antagonists, Phentolamine and Phenoxybenzamine. This analysis is supported by available experimental data and detailed methodologies for key assays.

While historically recognized as a vasodilator, the specific quantitative adrenergic antagonist properties of this compound are not extensively documented in publicly available literature. This guide serves to confirm its antagonist characteristics by comparing its profile with Phentolamine and Phenoxybenzamine, for which robust data exists. Understanding these properties is crucial for elucidating its mechanism of action and potential therapeutic applications.

Comparative Analysis of Adrenergic Antagonist Properties

A thorough literature search did not yield specific quantitative data for this compound's binding affinity (Ki) or functional antagonist potency (pA2) at alpha-1 and alpha-2 adrenergic receptors. Therefore, a direct quantitative comparison with Phentolamine and Phenoxybenzamine is not possible at this time. However, the available information on Phentolamine and Phenoxybenzamine provides a benchmark for the types of experimental data required to definitively characterize this compound's adrenergic antagonist profile.

Phentolamine: A competitive and non-selective alpha-adrenergic antagonist.[1]

Adrenergic Receptor SubtypeBinding Affinity (Ki) [nM]Functional Antagonism (pA2)
Alpha-1
α1A55.9[2]Data not available
α1B45[2]Data not available
α1D45[2]Data not available
Alpha-2
α2A2.25 - 55.9[2]7.7[3]
α2BData not availableData not available
α2C3.6[4]Data not available

Phenoxybenzamine: A non-selective, irreversible alpha-adrenergic antagonist.[5] It is reported to be approximately 250-fold more potent at decreasing alpha-1 adrenergic receptor density compared to alpha-2 adrenergic receptor density.[6]

Adrenergic Receptor SubtypeBinding Affinity (Ki) [nM]Functional Antagonism (pA2)
Alpha-1 Potent, irreversible antagonist[6]Not applicable due to irreversible nature
Alpha-2 Less potent than at alpha-1[6]Not applicable due to irreversible nature

Experimental Protocols

To quantitatively determine the adrenergic antagonist properties of this compound, the following standard experimental protocols are recommended:

Radioligand Binding Assay for Adrenergic Receptors

This assay measures the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for alpha-1 and alpha-2 adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtypes.

  • Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1 receptors, [3H]-Yohimbine or [3H]-Rauwolscine for α2 receptors).

  • This compound, Phentolamine (as a comparator), and a non-specific ligand (e.g., high concentration of unlabeled Phentolamine or another suitable antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the test compound (this compound) and a constant amount of cell membrane preparation in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Vascular Smooth Muscle Contraction Assay

This functional assay determines the potency of an antagonist to inhibit the contraction of vascular smooth muscle induced by an adrenergic agonist.

Objective: To determine the pA2 value of this compound, a measure of its functional antagonist potency at alpha-1 adrenergic receptors.

Materials:

  • Isolated vascular tissue (e.g., rat or rabbit aorta).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isometric force transducer and data acquisition system.

  • Adrenergic agonist (e.g., Phenylephrine or Norepinephrine).

  • This compound and a known antagonist (e.g., Phentolamine).

Procedure:

  • Tissue Preparation: Isolate the vascular tissue and cut it into rings. Mount the rings in the organ baths under a resting tension.

  • Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.

  • Cumulative Concentration-Response Curve (Agonist alone): Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissues and incubate with a fixed concentration of the antagonist (this compound) for a predetermined time (e.g., 30-60 minutes).

  • Cumulative Concentration-Response Curve (in the presence of Antagonist): In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.

  • Schild Analysis: Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist. The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_functional Functional Vascular Contraction Assay A Prepare Cell Membranes (expressing adrenergic receptors) B Incubate Membranes with Radioligand & Increasing Concentrations of this compound A->B C Separate Bound & Free Radioligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Calculate Ki Value (Cheng-Prusoff Equation) D->E F Isolate & Mount Vascular Tissue G Generate Agonist Concentration-Response Curve F->G H Incubate with this compound F->H I Generate Agonist Curve in Presence of this compound H->I J Schild Analysis I->J K Determine pA2 Value J->K

Figure 1: Experimental workflow for determining adrenergic antagonist properties.

Signaling_Pathway cluster_pathway Alpha-1 Adrenergic Receptor Signaling & Blockade Norepinephrine Norepinephrine (Agonist) Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction This compound This compound (Antagonist) This compound->Alpha1_Receptor Blocks Binding

Figure 2: Signaling pathway of alpha-1 adrenergic receptor and its blockade.

Conclusion

While this compound has been historically used as a vasodilator, a comprehensive, quantitative confirmation of its adrenergic antagonist properties at the receptor level is lacking in the current scientific literature. To definitively characterize its mechanism of action and compare it to established non-selective alpha-blockers like Phentolamine and Phenoxybenzamine, further experimental investigation using standardized radioligand binding and functional assays is necessary. The protocols and comparative data provided in this guide offer a framework for conducting such studies, which will be invaluable for future drug development and pharmacological research.

References

Correlation of In Vitro and In Vivo Effects of Azapetine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapetine, historically classified as a peripheral vasodilator, has been utilized in the management of peripheral arterial diseases. Its clinical efficacy is attributed to its ability to increase blood flow in the extremities. This guide provides a comparative analysis of the in vitro and in vivo effects of this compound, aiming to elucidate the correlation between its laboratory-observed mechanisms and its physiological outcomes. While quantitative in vitro data for this compound is sparse in publicly available literature, this document synthesizes the known pharmacological profile and outlines the experimental frameworks used to establish in vitro-in vivo correlation (IVIVC) for vasoactive compounds. This guide serves as a resource for researchers in pharmacology and drug development by detailing relevant experimental protocols and data presentation structures.

Introduction

This compound is a sympatholytic drug that functions as a vasodilator.[1] It has been clinically investigated for its therapeutic effects in peripheral vascular diseases.[1][2] The primary mechanism of action of this compound is understood to be the blockade of alpha-adrenergic receptors, which leads to the relaxation of vascular smooth muscle and subsequent vasodilation. This guide explores the relationship between the in vitro antagonistic effects of this compound on adrenergic receptors and its in vivo hemodynamic effects.

In Vitro Effects of this compound

The in vitro effects of this compound are primarily characterized by its interaction with adrenergic receptors on vascular smooth muscle cells. As a sympatholytic agent, this compound is expected to exhibit competitive antagonism at alpha-adrenergic receptors.

Adrenergic Receptor Binding Affinity

Table 1: Hypothetical Adrenergic Receptor Binding Affinity of this compound

Adrenergic Receptor SubtypeLigandKi (nM)IC50 (nM)
α1A[³H]-PrazosinData not availableData not available
α1B[³H]-PrazosinData not availableData not available
α1D[³H]-PrazosinData not availableData not available
α2A[³H]-RauwolscineData not availableData not available
α2B[³H]-RauwolscineData not availableData not available
α2C[³H]-RauwolscineData not availableData not available

Note: This table illustrates the type of data required for a comprehensive in vitro profile. Specific values for this compound were not found in the searched literature.

Functional Antagonism in Isolated Tissues

The functional consequence of receptor binding is assessed in isolated tissue preparations, such as aortic rings. In these assays, the ability of an antagonist to inhibit the contractile response induced by an agonist (e.g., phenylephrine (B352888) for α1-adrenergic receptors) is measured. The potency of the antagonist is expressed as the half-maximal effective concentration (EC50) for relaxation or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Table 2: Hypothetical Functional Antagonism of this compound in Isolated Rat Aortic Rings

AgonistAntagonistEC50 (nM) of RelaxationpA2
Phenylephrine (α1 agonist)This compoundData not availableData not available
UK 14,304 (α2 agonist)This compoundData not availableData not available

Note: This table illustrates the standard data presentation for functional in vitro assays. Specific values for this compound were not found in the searched literature.

In Vivo Effects of this compound

The in vivo effects of this compound are characterized by its hemodynamic changes, primarily a decrease in peripheral vascular resistance and an increase in blood flow.

Hemodynamic Effects in Animal Models

Preclinical studies in animal models are crucial for determining the physiological effects of a drug. For a vasodilator like this compound, key parameters measured include blood pressure, heart rate, and peripheral blood flow.

Table 3: Summary of In Vivo Hemodynamic Effects of this compound in Animal Models (Illustrative)

Animal ModelDoseRoute of AdministrationChange in Mean Arterial PressureChange in Heart RateChange in Peripheral Blood Flow
DogData not availableIntravenous↔ / ↑ (reflex)
RatData not availableOral↔ / ↑ (reflex)

Note: This table provides an example of how in vivo hemodynamic data is summarized. While studies on the hemodynamic effects of other vasodilators in dogs are available, specific quantitative data for this compound is limited in the reviewed literature.

Clinical Effects in Humans

Clinical studies in patients with peripheral arterial disease have demonstrated the therapeutic potential of this compound. The primary outcome measured in these studies is an improvement in blood flow and relief of symptoms such as intermittent claudication.

Table 4: Summary of Clinical Effects of this compound in Peripheral Arterial Disease

Study PopulationDosage and AdministrationPrimary OutcomeKey FindingsReference
Patients with peripheral arterial diseaseNot specifiedClinical improvement in peripheral circulationThis compound showed therapeutic effects.[1]
Patients with vascular diseasesInfusionNot specifiedPreliminary report on positive effects.[2]

Correlation Between In Vitro and In Vivo Effects

A strong in vitro-in vivo correlation (IVIVC) is established when a clear relationship exists between the in vitro pharmacological properties of a drug and its in vivo physiological response. For this compound, the correlation would be based on the following principles:

  • Mechanism of Action: The in vitro blockade of alpha-adrenergic receptors directly explains the in vivo vasodilation by preventing norepinephrine-mediated vasoconstriction.

  • Potency: The in vitro potency (Ki, IC50, EC50) should correlate with the in vivo dose required to elicit a hemodynamic response. A lower in vitro IC50 would be expected to correspond to a lower effective in vivo dose.

  • Selectivity: The selectivity of this compound for different adrenergic receptor subtypes in vitro would predict its side-effect profile in vivo. For instance, a lack of significant affinity for other receptors would suggest fewer off-target effects.

Due to the limited quantitative in vitro data for this compound, a formal, quantitative IVIVC cannot be constructed. However, the qualitative correlation is evident: its classification as a sympatholytic and its observed alpha-adrenergic blocking properties in vitro are consistent with its clinical use as a peripheral vasodilator.

Experimental Protocols

The following are detailed methodologies for the key experiments used to establish an IVIVC for a vasoactive compound like this compound.

In Vitro: Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound for adrenergic receptor subtypes.

  • Materials: Cell membranes expressing specific human adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C), radioligands (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2), test compound (this compound), incubation buffer, glass fiber filters, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, incubate the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-labeled ligand (for non-specific binding), or a concentration of this compound.

    • Incubate at a specific temperature for a set duration to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro: Isolated Aortic Ring Assay
  • Objective: To assess the functional antagonistic effect of this compound on vascular smooth muscle contraction.

  • Materials: Laboratory animal (e.g., rat, rabbit), Krebs-Henseleit solution, organ bath system with isometric force transducers, phenylephrine (agonist), this compound (antagonist).

  • Procedure:

    • Humanely euthanize the animal and dissect the thoracic aorta.

    • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

    • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Apply an optimal resting tension (e.g., 1.5-2 g) and allow the tissue to equilibrate for 60-90 minutes.

    • Induce a stable contraction with a submaximal concentration of phenylephrine.

    • Once a stable plateau is reached, add cumulative concentrations of this compound to the bath.

    • Record the relaxation response as a percentage of the initial phenylephrine-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50.

In Vivo: Hemodynamic Measurement in Anesthetized Animals
  • Objective: To measure the effect of this compound on blood pressure, heart rate, and peripheral blood flow.

  • Materials: Anesthetized laboratory animal (e.g., dog, rat), anesthesia, surgical instruments, arterial catheter, pressure transducer, data acquisition system, flow probe (for peripheral blood flow).

  • Procedure:

    • Anesthetize the animal and maintain a stable level of anesthesia.

    • Insert a catheter into a major artery (e.g., femoral artery) and connect it to a pressure transducer to continuously monitor blood pressure and heart rate.

    • For peripheral blood flow measurement, place a flow probe around a peripheral artery (e.g., femoral or carotid artery).

    • Allow the animal to stabilize and record baseline hemodynamic parameters.

    • Administer this compound intravenously or orally at various doses.

    • Record the changes in blood pressure, heart rate, and peripheral blood flow over time.

    • Analyze the data to determine the dose-response relationship for the hemodynamic effects of this compound.

Visualizations

Signaling Pathway of this compound's Vasodilatory Effect

Azapetine_Mechanism NE Norepinephrine Alpha_R α-Adrenergic Receptor NE->Alpha_R binds PLC Phospholipase C Alpha_R->PLC activates Relaxation Vasodilation Alpha_R->Relaxation This compound This compound This compound->Alpha_R blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Ca_Entry Ca²⁺ Entry DAG->Ca_Entry Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Entry->Ca_Calmodulin MLCK MLCK (active) Ca_Calmodulin->MLCK activates Contraction Vasoconstriction MLCK->Contraction leads to

Caption: Mechanism of this compound-induced vasodilation.

Experimental Workflow for In Vitro-In Vivo Correlation

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Receptor_Binding Receptor Binding (Ki, IC50) Isolated_Tissue Isolated Tissue Assay (EC50, pA2) Receptor_Binding->Isolated_Tissue Correlation In Vitro-In Vivo Correlation (IVIVC) Isolated_Tissue->Correlation Animal_Models Animal Hemodynamics (BP, HR, Blood Flow) Clinical_Trials Human Clinical Trials (Efficacy & Safety) Animal_Models->Clinical_Trials Animal_Models->Correlation

Caption: Workflow for establishing IVIVC.

Conclusion

This compound is a vasodilator whose in vivo effects are qualitatively correlated with its in vitro mechanism as an alpha-adrenergic antagonist. While historical clinical use supports its efficacy in peripheral vascular disease, a comprehensive, quantitative in vitro-in vivo correlation is hampered by the lack of detailed, publicly available in vitro pharmacological data. The experimental protocols and data structures presented in this guide provide a framework for conducting and presenting the necessary research to formally establish such a correlation for this compound or other novel vasoactive compounds. This approach is fundamental in modern drug development for predicting clinical outcomes from preclinical data, thereby streamlining the development process and enhancing the understanding of a drug's therapeutic potential.

References

The Evolution of Alpha-Blockers: A Comparative Analysis of Azapetine and Newer Generation Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of conditions modulated by the sympathetic nervous system, such as benign prostatic hyperplasia (BPH) and hypertension, has been significantly shaped by the development of alpha-adrenergic receptor antagonists. This guide provides a detailed comparison of Azapetine, an early non-selective alpha-blocker, with the newer, more selective generation of alpha-1 adrenergic antagonists. By examining their receptor selectivity, supported by experimental data, and outlining the methodologies used for their characterization, we aim to offer a comprehensive resource for researchers and drug development professionals.

From Non-Selective Blockade to Subtype Specificity: A Brief History

The journey of alpha-blockers began with non-selective agents that antagonized both alpha-1 and alpha-2 adrenergic receptors. This compound is a representative of this early class. While effective in inducing vasodilation, its lack of selectivity often led to a challenging side-effect profile, including reflex tachycardia due to the blockade of presynaptic alpha-2 autoreceptors which normally inhibit norepinephrine (B1679862) release.

The quest for improved tolerability and targeted efficacy spurred the development of agents with selectivity for the alpha-1 adrenoceptor. Prazosin was a landmark in this progression. Subsequent research further elucidated the existence of alpha-1 receptor subtypes: α1A, α1B, and α1D. This discovery paved the way for the creation of "third-generation" alpha-blockers with varying degrees of selectivity for these subtypes, aiming to maximize therapeutic effects while minimizing unwanted side effects.

Quantitative Comparison of Receptor Affinities

The evolution from non-selective to subtype-selective alpha-blockers is most evident in their differing affinities for adrenergic receptor subtypes. The following table summarizes the quantitative data for this compound and a selection of newer generation alpha-blockers.

DrugClassα1 IC50 (μM)α2 IC50 (μM)α1A Ki (nM)α1B Ki (nM)α1D Ki (nM)α1A/α1B Selectivity Ratio
This compound Non-selective α-blocker6.69[1]5.89[1]Not ReportedNot ReportedNot Reported~1
Alfuzosin α1-selective blockerNot ReportedNot Reported2.4[2]1.4[2]4.2[2]0.58
Tamsulosin α1A/α1D-selective blockerNot ReportedNot Reported0.04 (pKi 10.38)[3]0.47 (pKi 9.33)[3]0.14 (pKi 9.85)[3]11.75
Silodosin Highly α1A-selective blockerNot ReportedNot Reported~0.32~55~18~162[4]

Note: Ki values are indicative of binding affinity; a lower Ki value signifies higher affinity. The α1A/α1B selectivity ratio is calculated from the Ki values and highlights the preference for the α1A subtype.

Experimental Protocols

The quantitative data presented above are typically generated through standardized in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound and newer alpha-blockers for α1A, α1B, α1D, and α2 adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand: A radioactively labeled compound that binds with high affinity and selectivity to the receptor of interest (e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine for α2 receptors).

  • Test compounds: this compound and a panel of newer generation alpha-blockers.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Bioassay (e.g., Calcium Mobilization Assay)

This assay measures the functional consequence of receptor activation or blockade, providing information on the potency (EC50 or IC50) and efficacy of a compound.

Objective: To determine the functional potency of this compound and newer alpha-blockers in antagonizing agonist-induced responses at α1 adrenergic receptor subtypes.

Materials:

  • Intact cells stably expressing a single human α1 adrenergic receptor subtype.

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • An α1-adrenergic receptor agonist (e.g., phenylephrine (B352888) or norepinephrine).

  • Test compounds: this compound and a panel of newer generation alpha-blockers.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader.

Procedure:

  • Cell Loading: Cells are incubated with the calcium indicator dye, which is taken up by the cells and becomes fluorescent upon binding to intracellular calcium.

  • Antagonist Pre-incubation: The cells are then incubated with varying concentrations of the test compound (antagonist) for a specific period.

  • Agonist Stimulation: A fixed concentration of the α1-agonist is added to the cells, which, upon binding to the receptor, triggers an increase in intracellular calcium.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced response (IC50) is determined. This value is a measure of the antagonist's potency.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by non-selective and selective alpha-1 blockers, as well as a typical experimental workflow for their characterization.

G cluster_0 Non-Selective Blockade (this compound) cluster_1 Selective α1 Blockade (Newer Agents) NE Norepinephrine alpha1 α1 Receptor (Postsynaptic) NE->alpha1 Activates alpha2 α2 Receptor (Presynaptic) NE->alpha2 Activates Vasoconstriction Vasoconstriction alpha1->Vasoconstriction NE_release ↓ NE Release (Negative Feedback) alpha2->NE_release Increased_NE ↑ NE Release Aza This compound Aza->alpha1 Blocks Aza->alpha2 Blocks NE2 Norepinephrine alpha1_2 α1 Receptor (Postsynaptic) NE2->alpha1_2 Activates alpha2_2 α2 Receptor (Presynaptic) NE2->alpha2_2 Activates Vasodilation Vasodilation NE_release2 ↓ NE Release (Negative Feedback Intact) alpha2_2->NE_release2 Newer Newer α1-Blocker Newer->alpha1_2 Blocks

Caption: Signaling pathways of non-selective vs. selective alpha-blockers.

G cluster_0 Experimental Workflow start Start: Compound Synthesis binding Radioligand Binding Assay (Determine Ki) start->binding functional Functional Bioassay (Determine IC50/Potency) binding->functional selectivity Assess Receptor Subtype Selectivity functional->selectivity preclinical In Vivo Preclinical Studies (Efficacy & Safety) selectivity->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical experimental workflow for alpha-blocker characterization.

Conclusion

The progression from non-selective alpha-blockers like this compound to the highly subtype-selective agents of the newer generation represents a significant advancement in pharmacology. This evolution has been driven by a deeper understanding of adrenergic receptor subtypes and the development of sophisticated in vitro assays to quantify drug-receptor interactions. For researchers and drug development professionals, a thorough understanding of these differences in receptor selectivity, backed by robust experimental data, is crucial for the rational design and development of future therapeutics with improved efficacy and safety profiles.

References

Efficacy of Azapetine in Vasodilator-Resistant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Azapetine's potential efficacy in experimental models resistant to conventional vasodilators. While direct comparative studies on this compound in such models are limited, this document synthesizes information on its mechanism of action with data from related compounds and relevant pathophysiological models to offer a scientific rationale for its potential utility.

Introduction to this compound and Vasodilator Resistance

This compound is a vasodilator classified as a non-selective alpha-adrenergic receptor antagonist, exhibiting blocking activity at both α1 and α2 receptors. This dual antagonism distinguishes it from many other vasodilators and may offer advantages in conditions where standard therapies, such as nitric oxide (NO) donors or calcium channel blockers, are less effective.

Vasodilator resistance is a phenomenon where the response to a vasodilating agent is diminished. This can occur through various mechanisms, including endothelial dysfunction, where the capacity of the endothelium to produce vasodilators like NO is impaired, and nitrate (B79036) tolerance, which involves desensitization of the soluble guanylate cyclase (sGC) pathway.

Mechanism of Action: this compound vs. Other Vasodilators

This compound's primary mechanism is the blockade of α1 and α2-adrenergic receptors.[1][2][3] α1 receptor blockade inhibits norepinephrine-induced vasoconstriction in vascular smooth muscle.[4] The blockade of presynaptic α2 receptors can increase norepinephrine (B1679862) release, which might seem counterintuitive; however, the postsynaptic α2 receptor blockade on vascular smooth muscle also contributes to vasodilation.[5][6] This contrasts with other major vasodilator classes:

  • Nitric Oxide (NO) Donors (e.g., Nitroglycerin): Directly provide NO, which activates sGC, leading to cGMP production and vasodilation.

  • Calcium Channel Blockers (CCBs) (e.g., Amlodipine): Inhibit the influx of calcium into vascular smooth muscle cells, preventing contraction.

  • Angiotensin-Converting Enzyme (ACE) Inhibitors and Angiotensin II Receptor Blockers (ARBs): Interfere with the renin-angiotensin system, reducing the vasoconstrictive effects of angiotensin II.

Signaling Pathway of this compound

Azapetine_Mechanism cluster_synapse Sympathetic Nerve Terminal cluster_muscle Vascular Smooth Muscle Cell Norepinephrine_Vesicle Norepinephrine Vesicles NE_Release Norepinephrine Release Norepinephrine_Vesicle->NE_Release Alpha2_Presynaptic α2 Receptor NE_Release->Alpha2_Presynaptic Negative Feedback Norepinephrine_Released Norepinephrine NE_Release->Norepinephrine_Released Alpha1_Postsynaptic α1 Receptor Contraction Vasoconstriction Alpha1_Postsynaptic->Contraction Alpha2_Postsynaptic α2 Receptor Alpha2_Postsynaptic->Contraction Relaxation Vasodilation Norepinephrine_Released->Alpha1_Postsynaptic Norepinephrine_Released->Alpha2_Postsynaptic This compound This compound This compound->Alpha2_Presynaptic Blocks This compound->Alpha1_Postsynaptic Blocks This compound->Alpha2_Postsynaptic Blocks

Caption: Mechanism of this compound as a non-selective alpha-adrenergic antagonist.

Performance in Models of Vasodilator Resistance

Direct experimental data on this compound in vasodilator-resistant models is scarce. However, by examining the underlying mechanisms of resistance and the effects of other non-selective alpha-blockers, we can infer its potential efficacy.

Endothelial Dysfunction Models

Endothelial dysfunction is characterized by impaired endothelium-dependent vasodilation, often due to reduced nitric oxide (NO) bioavailability. Models can be induced by factors such as high-salt diets, L-NAME (an eNOS inhibitor), or in spontaneously hypertensive rats (SHR).[7]

In such models, the efficacy of NO-dependent vasodilators is compromised. This compound, acting independently of the NO pathway by directly blocking adrenergic vasoconstriction, may retain its effectiveness. While some studies suggest alpha-blockers may not directly improve endothelial function, their ability to counteract sympathetic overactivity, a common feature in conditions with endothelial dysfunction, is a key advantage.[8] Non-selective beta-blockers with alpha-receptor antagonistic properties, like carvedilol, have shown benefits in improving endothelial function through antioxidant effects.[9][10]

Inferred Comparison in Endothelial Dysfunction:

Vasodilator ClassProbable Efficacy in Endothelial DysfunctionRationale
This compound (Non-selective α-blocker) Potentially High Mechanism is independent of endothelial NO production. Counteracts heightened sympathetic tone often present in these models.
Nitric Oxide Donors Reduced Dependent on the downstream NO signaling pathway which may be impaired.
ACE Inhibitors / ARBs Potentially High Can improve endothelial function by reducing angiotensin II-mediated oxidative stress.
Calcium Channel Blockers High Directly act on smooth muscle, bypassing the dysfunctional endothelium.
Nitrate Tolerance Models

Nitrate tolerance develops after prolonged exposure to organic nitrates and is associated with desensitization of soluble guanylate cyclase (sGC) and increased oxidative stress.[11][12] Experimental models often involve continuous administration of nitroglycerin to animals like rabbits.[13][14]

In a state of nitrate tolerance, the efficacy of all nitrates is diminished. This compound's mechanism, being entirely separate from the NO-cGMP pathway, would not be directly affected by sGC desensitization. Therefore, it is expected to remain effective in producing vasodilation. Studies with phentolamine (B1677648), another non-selective alpha-blocker, have shown it can be used in combination with nitrates to enhance vasodilation in heart failure, suggesting a complementary mechanism.[15]

Inferred Comparison in Nitrate Tolerance:

Vasodilator ClassProbable Efficacy in Nitrate ToleranceRationale
This compound (Non-selective α-blocker) High Mechanism is independent of the NO-sGC-cGMP pathway.
Nitric Oxide Donors Significantly Reduced The target enzyme (sGC) is desensitized.
ACE Inhibitors / ARBs High Mechanism is independent of the NO-sGC-cGMP pathway.
Calcium Channel Blockers High Mechanism is independent of the NO-sGC-cGMP pathway.

Experimental Protocols

Induction of Endothelial Dysfunction in Rats

This protocol is a composite based on established methods for inducing endothelial dysfunction.

Endothelial_Dysfunction_Protocol cluster_animal_prep Animal Preparation cluster_induction Induction of Dysfunction (4-8 weeks) cluster_assessment Assessment of Endothelial Dysfunction Animal_Selection Select Male Wistar Rats (200-250g) Acclimatization Acclimatize for 1 week (Standard chow and water) Animal_Selection->Acclimatization Grouping Divide into Control and Experimental Groups Acclimatization->Grouping LNAME Administer L-NAME in drinking water (e.g., 40 mg/kg/day) Grouping->LNAME High_Salt Provide a high-salt diet (e.g., 8% NaCl) Grouping->High_Salt BP_Measurement Monitor Blood Pressure Weekly (Tail-cuff method) LNAME->BP_Measurement High_Salt->BP_Measurement Vessel_Isolation Isolate Thoracic Aorta or Mesenteric Arteries BP_Measurement->Vessel_Isolation Organ_Bath Mount vessel rings in an organ bath Vessel_Isolation->Organ_Bath Response_Testing Assess relaxation to Acetylcholine (endothelium-dependent) and Sodium Nitroprusside (endothelium-independent) Organ_Bath->Response_Testing

Caption: Workflow for inducing and assessing endothelial dysfunction in rats.

Induction of Nitrate Tolerance in Rabbits

This protocol is based on studies demonstrating the development of nitrate tolerance.[13][14]

Nitrate_Tolerance_Protocol cluster_animal_prep Animal Preparation cluster_induction Induction of Tolerance (e.g., 3-7 days) cluster_assessment Assessment of Tolerance Animal_Selection Select New Zealand White Rabbits (2.5-3.0 kg) Acclimatization Acclimatize for 1 week Animal_Selection->Acclimatization Grouping Divide into Control (placebo patch) and Experimental Groups Acclimatization->Grouping NTG_Patch Apply transdermal nitroglycerin patches (e.g., 0.3-0.6 mg/hr) Grouping->NTG_Patch Continuous_Exposure Replace patches daily to ensure continuous exposure NTG_Patch->Continuous_Exposure Hemodynamic_Challenge Administer an IV bolus of nitroglycerin Continuous_Exposure->Hemodynamic_Challenge Vessel_Isolation Isolate aortic rings Continuous_Exposure->Vessel_Isolation BP_Response Measure the change in mean arterial pressure Hemodynamic_Challenge->BP_Response Vasodilator_Response Assess relaxation to nitroglycerin in an organ bath Vessel_Isolation->Vasodilator_Response

Caption: Workflow for inducing and assessing nitrate tolerance in rabbits.

Summary and Future Directions

Based on its mechanism of action as a non-selective alpha-adrenergic antagonist, this compound holds theoretical promise for efficacy in models of vasodilator resistance where the NO-cGMP pathway is compromised or where sympathetic tone is elevated. Its effectiveness is likely to be preserved in states of endothelial dysfunction and nitrate tolerance.

However, the lack of direct experimental evidence is a significant gap. Future research should focus on:

  • Direct comparative studies of this compound against standard vasodilators in established animal models of endothelial dysfunction and nitrate tolerance.

  • Quantitative assessment of changes in blood pressure, vascular reactivity, and molecular markers of oxidative stress and inflammation following this compound treatment in these models.

  • Investigation into the relative contributions of α1 and α2 receptor blockade to its overall effect in resistant states.

Such studies are crucial to validate the inferred efficacy of this compound and to establish its potential as a therapeutic option for patient populations who are refractory to conventional vasodilator therapies.

References

Validating the Selectivity of Azapetine for Alpha-Adrenoceptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of azapetine's selectivity for alpha-1 (α₁) and alpha-2 (α₂) adrenoceptors. This compound's performance is contrasted with established α-adrenoceptor antagonists, supported by experimental data and detailed methodologies to assist in research and drug development.

Comparative Selectivity Profile

This compound is a classical α-adrenoceptor antagonist that, unlike more modern antagonists, exhibits a degree of non-selectivity between α₁ and α₂ subtypes. To contextualize its binding profile, the following table summarizes the binding affinities (Ki values) of this compound and other commonly used α-blockers. Lower Ki values indicate higher binding affinity.

Compoundα₁-Adrenoceptor Ki (nM)α₂-Adrenoceptor Ki (nM)Selectivity (α₂/α₁)Predominant Selectivity
This compoundData not readily availableData not readily availableNon-selective (inferred)None
Phentolamine (B1677648)~1-10~1-10~1Non-selective
Prazosin (B1663645)~0.1-1>100>100α₁ selective
Yohimbine (B192690)>100~1-10<0.1α₂ selective

Note: Specific Ki values for this compound are not consistently reported in publicly available literature, reflecting its status as an older, less characterized compound compared to the others listed. However, functional studies indicate its non-selective nature.

One study evaluating the potency of various α-adrenoceptor antagonists in pithed rats provided a rank order of potency for blocking the pressor responses to the α₁-agonist phenylephrine (B352888) and the α₂-agonist B-HT 933. For the α₁-adrenoceptor, the rank order of potency was: prazosin > phentolamine > This compound > yohimbine. For the α₂-adrenoceptor, the rank order was: yohimbine > phentolamine > prazosin > This compound . This further supports the classification of this compound as a non-selective α-adrenoceptor antagonist, with relatively lower potency compared to both selective and other non-selective agents.

Experimental Protocols

To determine the selectivity of a compound like this compound, two primary types of in vitro assays are employed: radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α₁ and α₂-adrenoceptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α₁- or α₂-adrenoceptor subtypes (e.g., HEK293 or CHO cells).

  • Radioligand selective for the receptor subtype:

    • For α₁-adrenoceptors: [³H]-Prazosin.

    • For α₂-adrenoceptors: [³H]-Yohimbine or [³H]-Rauwolscine.

  • This compound and other competing non-labeled ligands (phentolamine, prazosin, yohimbine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) or standards.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (α₁ or α₂ expressing) Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]-Prazosin or [³H]-Yohimbine) Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC₅₀ and Ki Counting->Analysis

Radioligand Binding Assay Workflow

Functional Assay (Vascular Smooth Muscle Contraction)

This assay measures the functional consequence of receptor blockade.

Objective: To determine the functional potency (pA₂) of this compound in antagonizing agonist-induced contractions in isolated vascular tissue.

Materials:

  • Isolated tissue preparation (e.g., rat thoracic aorta or mesenteric artery rings).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isometric force transducer and data acquisition system.

  • α₁-selective agonist (e.g., Phenylephrine).

  • α₂-selective agonist (e.g., Clonidine or UK-14,304) - Note: α₂-mediated contraction is often studied in tissues with pre-existing tone or in the presence of other agents to unmask the response.

  • This compound and other antagonists.

Procedure:

  • Tissue Preparation: Mount the vascular rings in the organ baths under optimal resting tension.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes.

  • Control Response: Obtain a cumulative concentration-response curve to the selective agonist (e.g., phenylephrine).

  • Antagonist Incubation: Wash the tissues and incubate with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Antagonized Response: Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

  • Data Analysis: Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the regression line provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

Signaling Pathways

The selectivity of an antagonist is critical due to the distinct downstream signaling pathways initiated by α₁ and α₂ adrenoceptors.

α₁-Adrenoceptor Signaling: α₁-adrenoceptors are coupled to Gq proteins.[1] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][2] IP₃ stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3] This cascade ultimately leads to smooth muscle contraction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist Alpha1 α₁-Adrenoceptor Agonist->Alpha1 Binds Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Hydrolyzes ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Leads to

α₁-Adrenoceptor Signaling Pathway

α₂-Adrenoceptor Signaling: α₂-adrenoceptors are coupled to Gi proteins.[4] Agonist binding leads to the inhibition of adenylyl cyclase by the Gαi subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6] This reduction in cAMP generally leads to an inhibitory effect, such as the inhibition of further neurotransmitter release from presynaptic terminals or smooth muscle contraction in some vascular beds.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist Alpha2 α₂-Adrenoceptor Agonist->Alpha2 Binds Gi Gi Protein Alpha2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Converts Response Inhibitory Cellular Response cAMP->Response

α₂-Adrenoceptor Signaling Pathway

References

A Meta-Analysis of Historical Azapetine Research: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the vasodilator Azapetine, its mechanism of action, and a comparative analysis with contemporary alternatives for the treatment of peripheral vascular disorders.

This guide provides a comprehensive meta-analysis of historical research data on this compound, a vasodilator investigated for its therapeutic potential in peripheral vascular diseases. Aimed at researchers, scientists, and drug development professionals, this document summarizes the pharmacological profile of this compound, presents available quantitative data in a comparative context with other alpha-adrenergic blockers of its era, and outlines the experimental methodologies gleaned from historical literature.

Introduction to this compound

This compound, chemically designated as 6-allyl-6,7-dihydro-5H-dibenzo[c,e]azepine, is a vasodilator that was clinically investigated in the mid-20th century for its efficacy in treating peripheral arterial diseases.[1][2] As a member of the dibenzazepine (B1670418) class of compounds, its primary mechanism of action is the blockade of alpha-adrenergic receptors.[3] This sympatholytic activity leads to the relaxation of vascular smooth muscle, resulting in vasodilation and increased peripheral blood flow.[4]

Mechanism of Action: Alpha-Adrenergic Blockade

This compound functions as a non-selective alpha-adrenergic receptor antagonist. This means it blocks both alpha-1 and alpha-2 adrenergic receptors, preventing the vasoconstrictive effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[3] The blockade of alpha-1 receptors on vascular smooth muscle is the principal mechanism behind its vasodilatory effect.

cluster_SNS Sympathetic Nervous System cluster_Vascular Vascular Smooth Muscle Cell Norepinephrine Norepinephrine Alpha_Receptor Alpha-Adrenergic Receptor Norepinephrine->Alpha_Receptor Binds to Vasoconstriction Vasoconstriction Alpha_Receptor->Vasoconstriction Activates This compound This compound This compound->Alpha_Receptor Blocks

Fig. 1: Simplified signaling pathway of this compound's alpha-adrenergic blockade.

Comparative Analysis with Alternative Alpha-Blockers

During the period of this compound's investigation, other non-selective alpha-adrenergic blockers were also utilized for similar indications, primarily peripheral vasospastic disorders such as Raynaud's syndrome.[1][5] Key alternatives included Phenoxybenzamine, Tolazoline (B1682396), and Phentolamine (B1677648). The following tables summarize the available comparative data.

Table 1: Pharmacological Profile Comparison

FeatureThis compoundPhenoxybenzamineTolazolinePhentolamine
Drug Class DibenzazepineHaloalkylamineImidazoline derivativeImidazoline derivative
Mechanism Non-selective α-blockerNon-selective, irreversible α-blockerNon-selective, competitive α-blockerNon-selective, competitive α-blocker
Primary Indication Peripheral Arterial DiseasePheochromocytoma, Peripheral Vasospastic DisordersPeripheral Vasospastic DisordersPheochromocytoma, Extravasation of vasoconstrictors
Receptor Specificity α1 and α2 adrenergic receptorsα1 and α2 adrenergic receptorsα1 and α2 adrenergic receptorsα1 and α2 adrenergic receptors

Table 2: Clinical Application and Dosage

DrugIndication(s) in Peripheral Vascular DiseaseTypical Historical Dosage
This compound Peripheral Arterial DiseaseData not readily available in reviewed literature.
Phenoxybenzamine Raynaud's syndrome, acrocyanosis, frostbite sequelaeInitially 10 mg twice daily, maintenance of 20-40 mg 2-3 times daily.[1]
Tolazoline Peripheral vasospastic disordersData on specific oral dosage for PVD is limited in recent literature; used intra-arterially in some cases.[6]
Phentolamine Historically used for peripheral vasospastic conditionsData on specific oral dosage for PVD is limited; primarily used for diagnostic and parenteral applications.[7]

Experimental Protocols: A Historical Perspective

Detailed experimental protocols from the original this compound research are not extensively documented in currently accessible literature. However, based on standard pharmacological practices of the era for evaluating vasodilators, the following methodologies were likely employed.

In Vitro Studies: Receptor Binding and Tissue Bath Assays
  • Receptor Binding Assays: To determine the affinity of this compound for alpha-adrenergic receptors, competitive radioligand binding assays would have been conducted using isolated cell membranes expressing these receptors. The concentration of this compound required to displace a known radiolabeled ligand by 50% (IC50) would be determined.

  • Isolated Tissue Bath Experiments: The vasodilatory effect of this compound would be assessed on isolated arterial tissue segments (e.g., rabbit aorta) pre-contracted with an alpha-agonist like norepinephrine. The concentration of this compound causing 50% relaxation (EC50) would be calculated to quantify its potency.

cluster_workflow In Vitro Experimental Workflow start Start prep Prepare Isolated Arterial Tissue start->prep mount Mount in Organ Bath prep->mount contract Induce Contraction (Norepinephrine) mount->contract add_drug Add Cumulative Concentrations of this compound contract->add_drug measure Measure Relaxation Response add_drug->measure analyze Calculate EC50 measure->analyze end End analyze->end

Fig. 2: A likely experimental workflow for in vitro assessment of this compound.
In Vivo Studies: Animal Models of Peripheral Perfusion

  • Animal Models: Studies were likely conducted in animal models (e.g., dogs) to assess the in vivo effects of this compound on peripheral blood flow.[8]

  • Measurement of Blood Flow: Techniques such as plethysmography or the use of flowmeters on peripheral arteries (e.g., femoral artery) would have been used to quantify changes in blood flow before and after the administration of this compound.

  • Blood Pressure Monitoring: Arterial blood pressure would be continuously monitored to assess the systemic hemodynamic effects of the drug.

Conclusion

This compound represents a historical approach to the pharmacological management of peripheral vascular disease through non-selective alpha-adrenergic blockade. While detailed quantitative data from its early clinical investigations are scarce in modern databases, its mechanism of action is understood to be similar to that of other alpha-blockers of its time, such as Phenoxybenzamine and Tolazoline. The primary therapeutic goal was to induce vasodilation and improve blood flow to the extremities.

For contemporary drug development, this meta-analysis highlights the evolution of therapeutic strategies for peripheral artery disease, which have largely moved away from non-selective alpha-blockers towards more targeted and multifaceted approaches. Understanding the pharmacological principles and the limitations of these historical agents can provide valuable context for the development of novel and more effective therapies.

References

Interspecies Differences in the Pharmacological Response to Azapetine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine is a vasodilator that has been historically investigated for its therapeutic potential in peripheral vascular diseases.[1][2] Its primary mechanism of action is through the antagonism of adrenergic receptors, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. Understanding the interspecies differences in the pharmacological response to this compound is crucial for the extrapolation of preclinical data to human clinical scenarios. This guide provides a comparative overview of the available data on this compound's pharmacology across different species, highlighting the existing knowledge gaps and the need for further research.

Mechanism of Action: Adrenergic Receptor Antagonism

This compound is classified as an alpha-adrenergic antagonist.[3][4] Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, epinephrine (B1671497) and norepinephrine (B1679862). They are broadly classified into two main types: alpha (α) and beta (β) receptors, each with further subtypes. Alpha-adrenergic receptors are subdivided into α1 and α2 subtypes.

  • α1-Adrenergic Receptors: Primarily located on postsynaptic membranes of vascular smooth muscle. Their stimulation leads to vasoconstriction. Antagonism of these receptors results in vasodilation and a decrease in blood pressure.[5][6]

  • α2-Adrenergic Receptors: Located on both presynaptic and postsynaptic membranes. Presynaptic α2 receptors act as autoreceptors, inhibiting the further release of norepinephrine from sympathetic nerve terminals.[7] Antagonism of presynaptic α2 receptors can lead to an increase in norepinephrine release, which could potentially counteract the vasodilatory effect of α1-receptor blockade.[8][9]

While this compound is known to be an alpha-adrenergic antagonist, specific binding affinities for α1 versus α2 subtypes across different species are not well-documented in the available literature. This lack of data makes it challenging to precisely predict its pharmacological effects in various animal models and humans.

Signaling Pathway of Alpha-Adrenergic Antagonism

The general mechanism of vasodilation induced by alpha-adrenergic antagonists like this compound is illustrated in the following signaling pathway.

Alpha-Adrenergic Antagonism cluster_neuron Sympathetic Neuron cluster_synapse Synaptic Cleft cluster_muscle Vascular Smooth Muscle Cell NE Norepinephrine Release Release NE->Release NE_released Norepinephrine Release->NE_released Alpha1 α1-Adrenergic Receptor NE_released->Alpha1 PLC PLC Activation Alpha1->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Intracellular Ca²⁺ Increase IP3_DAG->Ca Contraction Vasoconstriction Ca->Contraction Vasodilation Vasodilation This compound This compound Block Antagonism This compound->Block Block->Alpha1 Inhibits Block->Vasodilation Leads to Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissues/Cells from Human, Dog, Rat Membrane Membrane Preparation Tissue->Membrane Incubation Incubate Membranes with Radioligand & this compound Membrane->Incubation Separation Separate Bound & Free Radioligand Incubation->Separation Counting Quantify Radioactivity Separation->Counting IC50 Calculate IC50 Counting->IC50 Ki Determine Ki IC50->Ki Comparison Comparison Ki->Comparison Compare across species

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Azapetine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of azapetine, a benzazepine compound. Adherence to these procedures is critical for mitigating risks to personnel and the environment.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in a comprehensive understanding of waste management principles. All chemical waste, including this compound, is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] These regulations mandate that hazardous waste be managed from its point of generation to its final disposal.[1][2]

Key tenets of a robust chemical waste management program include:

  • Minimization: Strive to reduce the volume of chemical waste generated by ordering only the necessary quantities of materials and reducing the scale of experiments where feasible.[1][2]

  • Segregation: Never mix incompatible waste streams. This compound waste should be kept separate from other chemical wastes to prevent hazardous reactions.[3][4]

  • Identification: All waste containers must be accurately and clearly labeled with their contents.

  • Containment: Use appropriate, leak-proof containers for waste storage.[3][5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the approved procedure for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[4]

2. Waste Segregation:

  • Solid Waste: Place all solid materials contaminated with this compound, such as gloves, absorbent paper, and empty vials, into a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container. Do not pour liquid this compound waste down the drain, as this can lead to environmental contamination.[4] The container should also be clearly labeled as "Hazardous Waste" with the chemical name.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container that is also labeled as hazardous waste.

3. Container Management:

  • Keep all hazardous waste containers securely closed except when adding waste.[1][2]

  • Ensure containers are chemically compatible with this compound.

  • Do not overfill containers; leave adequate headspace to allow for expansion.[6]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store this compound waste in a designated SAA, which must be at or near the point of generation.[1][2][6]

  • The SAA should be inspected weekly for any signs of leakage.[5][6]

  • There are limits to the amount of waste that can be stored in an SAA. Generally, a maximum of 55 gallons of hazardous waste is permitted. For acutely toxic wastes (P-listed), the limit is much lower (e.g., one quart).[1][2]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[4]

  • Provide them with the Safety Data Sheet (SDS) for this compound if available, or any other relevant safety information.[4]

  • Disposal will likely be carried out through controlled incineration at a permitted facility.[4][7]

Quantitative Data Summary

For general laboratory chemical waste, the following storage and container guidelines apply. Note that specific limits may vary based on local regulations and institutional policies.

ParameterGuidelineCitation
Maximum Hazardous Waste in SAA 55 gallons[1][2]
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kg (solid)[2]
Maximum Storage Time in SAA Up to 12 months (if accumulation limits are not exceeded)[1][2]
Container Headspace At least one-inch[6]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

AzapetineDisposalWorkflow cluster_generation Waste Generation & Segregation cluster_accumulation Storage cluster_disposal Disposal Process A Generate this compound Waste (Solid, Liquid, Sharps) B Segregate into Labeled, Compatible Containers A->B Immediate Action C Store in Designated Satellite Accumulation Area (SAA) B->C D Contact EHS or Licensed Disposal Contractor C->D When Container is Full or Storage Time Limit is Reached E Schedule Waste Pickup D->E F Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) E->F G Final Disposal (e.g., Incineration) F->G

Caption: Workflow for the safe disposal of this compound waste.

Environmental Considerations

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

Essential Safety and Logistical Information for Handling Azapetine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Azapetine was publicly available at the time of this writing. This guidance is based on the safety data for the closely related compound, Azaperone. Due to the structural similarity, it is reasonable to assume that similar safety precautions should be taken. However, researchers, scientists, and drug development professionals are strongly advised to consult a qualified safety professional and conduct a thorough risk assessment before handling this compound.

This document provides essential procedural guidance for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is crucial for minimizing risk and ensuring a safe research environment.

Operational Plan: Safe Handling Procedure

A stringent operational protocol is critical for minimizing risk during the handling of this compound. This involves a combination of engineering controls, personal protective equipment, and specific handling procedures.

Engineering Controls & Work Environment:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to prevent the formation and inhalation of dust and aerosols.[1]

  • Ignition Sources: Remove all potential sources of ignition from the handling area. Use non-sparking tools to mitigate the risk of fire from electrostatic discharge.[1]

  • Emergency Equipment: Ensure that an emergency eye wash station and a safety shower are readily accessible in the immediate vicinity of the handling area.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before beginning any work, ensure all necessary Personal Protective Equipment (PPE) is inspected and correctly donned.[1] Prepare all required equipment and reagents in advance.[1]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize dust generation.[1] Use appropriate tools, such as spatulas, for handling the material.[1]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[1][2] Clean the work area and decontaminate any equipment used.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on safety information for Azaperone.

Protection TypeSpecific RecommendationsRelevant Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1][3]Conforming to EN 166 (EU) or NIOSH (US).[1][4]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1] Fire/flame resistant and impervious clothing.[1][3]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][5]
Respiratory Protection For small-scale laboratory use, a half mask with particle filtering is recommended.[4] A full-face respirator is advised if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3]Particulates filter conforming to EN 143.[4] Half mask: EN149:2001.[4]

Emergency Procedures

In the event of exposure or a spill, follow these immediate steps:

  • Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with soap and plenty of water and consult a doctor.[1][2]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical attention.[1][3]

  • Ingestion: Rinse the mouth with water.[1][3] Do not induce vomiting.[1][2] Call a doctor or Poison Control Center immediately.[1][3] Azaperone is toxic if swallowed.[1][2][6]

  • Spill: In case of a spill, prevent further leakage if it is safe to do so.[3] Avoid dust formation.[3] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3][7] Ensure the cleanup area is well-ventilated.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm.

Waste Segregation and Collection:

  • Collect all waste materials, including unused this compound, contaminated PPE (such as gloves), and cleaning materials, in a designated and clearly labeled hazardous waste container.[1]

  • Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]

Disposal Procedure:

  • Arrange for the disposal of hazardous waste through a licensed and qualified waste disposal company.[1][7]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][7]

  • Follow all local, state, and federal regulations regarding the disposal of chemical waste.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepArea Prepare Ventilated Work Area DonPPE->PrepArea WeighTransfer Weigh & Transfer in Fume Hood PrepArea->WeighTransfer Experiment Conduct Experiment WeighTransfer->Experiment CleanArea Clean & Decontaminate Work Area Experiment->CleanArea DoffPPE Doff PPE Correctly CleanArea->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands CollectWaste Collect Contaminated Waste WashHands->CollectWaste LabelContainer Label Hazardous Waste Container CollectWaste->LabelContainer ArrangeDisposal Arrange Professional Disposal LabelContainer->ArrangeDisposal Spill Spill SpillResponse Follow SDS Spill Protocol Evacuate & Contain Spill->SpillResponse Exposure Exposure ExposureResponse Seek Medical Attention Administer First Aid Exposure->ExposureResponse

A workflow diagram for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azapetine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Azapetine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.